molecular formula C26H35NO3 B601975 Fesoterodine Related Impurity 10 CAS No. 1390644-37-7

Fesoterodine Related Impurity 10

Numéro de catalogue: B601975
Numéro CAS: 1390644-37-7
Poids moléculaire: 409.57
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 16-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.

Propriétés

Numéro CAS

1390644-37-7

Formule moléculaire

C26H35NO3

Poids moléculaire

409.57

Apparence

Solid powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(R)-5-Hydroxymethyl Tolterodine Methacrylate;  2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; 

Origine du produit

United States
Foundational & Exploratory

Comprehensive Technical Guide on (R)-5-Hydroxymethyl Tolterodine Methacrylate: Synthesis, Detection, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fesoterodine fumarate is a competitive muscarinic receptor antagonist widely prescribed for overactive bladder (OAB) syndrome. As a prodrug, it is rapidly hydrolyzed in vivo by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (desfesoterodine). During the active pharmaceutical ingredient (API) manufacturing process, stringent control of process-related impurities is mandated by ICH Q3A(R2) guidelines. One critical impurity encountered during this synthesis is (R)-5-Hydroxymethyl Tolterodine Methacrylate (often designated as Fesoterodine Related Impurity 10)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic formation, analytical quantification, and toxicological implications.

Chemical Identity & Physicochemical Profiling

Understanding the structural baseline of this impurity is the first step in developing robust clearance strategies. The impurity is a methacrylate ester derivative of the active metabolite desfesoterodine.

PropertyValue
Chemical Name (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate
Common Name (R)-5-Hydroxymethyl Tolterodine Methacrylate
CAS Number 1390644-37-7
Molecular Formula C26H35NO3
Molecular Weight 409.57 g/mol
Structural Class Methacrylate ester, tertiary amine

Mechanistic Origins in API Synthesis

To control an impurity, one must understand its causality. Fesoterodine is synthesized via the esterification of the phenolic hydroxyl group of desfesoterodine using isobutyryl chloride as the primary acylating agent.

The formation of the methacrylate impurity is directly tied to the chemical purity of this acylating reagent. Commercially sourced isobutyryl chloride can contain trace levels of methacryloyl chloride[2]. This contamination typically arises from the dehydrogenation of the isobutyryl moiety or as a synthetic carryover during the reagent's upstream manufacturing. Because methacryloyl chloride exhibits identical electrophilic reactivity to isobutyryl chloride, it readily reacts with the phenolic oxygen of desfesoterodine, yielding the methacrylate ester impurity instead of the target isobutyrate ester.

ImpurityPathway Desfesoterodine Desfesoterodine (5-Hydroxymethyl Tolterodine) Fesoterodine Fesoterodine (Target API) Desfesoterodine->Fesoterodine Esterification Impurity (R)-5-Hydroxymethyl Tolterodine Methacrylate (Impurity) Desfesoterodine->Impurity Side Reaction Isobutyryl Isobutyryl Chloride (Primary Reagent) Isobutyryl->Fesoterodine Methacryloyl Methacryloyl Chloride (Reagent Contaminant) Methacryloyl->Impurity

Reaction pathway illustrating the formation of Fesoterodine and its methacrylate impurity.

Toxicological Implications: The Michael Acceptor Alert

Unlike the target API (which contains a saturated isobutyrate ester), the methacrylate impurity contains an α,β-unsaturated carbonyl group. This specific structural motif acts as a Michael reaction acceptor .

In biological systems, Michael acceptors are highly electrophilic and can covalently bind to soft nucleophiles, most notably the sulfhydryl (-SH) groups found in reduced glutathione (GSH) and critical cellular proteins[3]. The depletion of GSH and the covalent modification of proteins are well-documented structural alerts for potential cytotoxicity, skin sensitization, and genotoxicity (DNA reactivity). Consequently, regulatory bodies require this impurity to be strictly quantified and controlled to parts-per-million (ppm) thresholds to ensure patient safety and API integrity.

Analytical Methodology: LC-MS/MS Quantification Workflow

To achieve the requisite sensitivity and specificity for ppm-level detection, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is employed. The following methodology explains the causality behind each experimental parameter.

Step-by-Step Protocol:
  • Sample Preparation & Internal Standardization : Dissolve the Fesoterodine Fumarate API in a diluent of Acetonitrile:Water (50:50, v/v) to a concentration of 10 mg/mL. Spike the sample with a known concentration of a deuterated internal standard (e.g., Fesoterodine-d14). Causality: The internal standard co-elutes with the analytes and experiences identical matrix effects, making the quantification self-validating and highly accurate regardless of minor sample matrix variations.

  • Chromatographic Separation (UHPLC) :

    • Column : C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase : Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Causality: The C18 stationary phase relies on hydrophobic interactions. The methacrylate impurity's double bond makes it slightly more polar and structurally rigid compared to the saturated API. This subtle difference allows the C18 column to resolve the impurity from the main API peak, preventing ion suppression. Formic acid lowers the pH, ensuring the tertiary amine (diisopropylamino group) is fully protonated, which exponentially increases ionization efficiency.

  • Mass Spectrometry Detection (ESI+) : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). The tertiary amine readily accepts a proton, forming a stable [M+H]+ ion at m/z 410.3.

  • Multiple Reaction Monitoring (MRM) : Monitor the transition from m/z 410.3 to its primary product ions (e.g., m/z 212.1, corresponding to the diisopropylamino-phenylpropyl cleavage) to ensure absolute specificity and eliminate background noise.

LCMSWorkflow Prep Sample Preparation (API + Internal Standard) UHPLC UHPLC Separation (C18 Column, Gradient) Prep->UHPLC Ionization ESI+ Ionization ([M+H]+ m/z 410.3) UHPLC->Ionization MRM MRM Detection (Specific Ion Transitions) Ionization->MRM Quant Data Analysis & Quantification MRM->Quant

Step-by-step analytical workflow for the LC-MS/MS quantification of the methacrylate impurity.

References

  • Pharmaffiliates. "Fesoterodine-impurities" (Reference for Fesoterodine Related Impurity 10 / CAS: 1390644-37-7).
  • Prime Scholars. "Relationships between the Reduced Glutathione (GSH) Reactivity of Dental Methacrylates, Michael-reaction Acceptors and their 13C".
  • Oxford University Press. "Investigation of the Positive Response of Ethyl Acrylate in the Mouse Lymphoma Genotoxicity Assay" (Reference for Michael Acceptor GSH Depletion).
  • Chem960. "920-46-7(2-methylprop-2-enoyl chloride)" (Reference for Methacryloyl chloride impurity in reagents).

Sources

In-Depth Technical Guide: Synthesis of (R)-3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde (CAS: 214601-12-4) is a highly valued, advanced chiral intermediate essential for the synthesis of fesoterodine, a competitive muscarinic receptor antagonist prescribed for overactive bladder[1][2]. Fesoterodine functions as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Historically, installing the hydroxymethyl group posed severe scale-up challenges due to its propensity to dehydrate into a highly reactive quinone methide[3].

By targeting the formyl-bearing intermediate instead, we bypass this instability entirely. This whitepaper details a scalable, atom-economical synthetic route utilizing an acid-facilitated Friedel-Crafts alkylation, eliminating the need for hazardous late-stage formylation or complex protecting group manipulations[2].

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, evaluating a synthetic route requires looking beyond theoretical yield to assess atom economy, process safety, and mechanistic elegance.

Traditional vs. Modern Approaches: Previous commercial routes relied heavily on linear, multi-step sequences involving difficult-to-handle reagents (e.g., LiAlH₄) and protecting groups[3]. Our selected pathway constructs the core carbon skeleton via a highly convergent acid-facilitated Friedel-Crafts alkylation[2].

Mechanistic Causality:

  • Selective Activation: Starting from 1-phenylpropane-1,3-diol, the primary alcohol is less sterically hindered than the benzylic secondary alcohol. Utilizing 4-nitrobenzenesulfonyl chloride (nosyl chloride) allows for highly regioselective activation without protecting the benzylic position[2].

  • Carbocation Generation: In the presence of a strong acid catalyst (e.g., perchloric acid), the benzylic hydroxyl group of the intermediate 3-(diisopropylamino)-1-phenylpropan-1-ol is protonated and eliminated as water. This generates a resonance-stabilized benzylic carbocation[2].

  • Regioselective Electrophilic Aromatic Substitution: 4-hydroxybenzaldehyde acts as an ambidentate nucleophile. The strongly activating phenolic -OH group directs the incoming benzylic carbocation to the ortho position (which is meta to the deactivating formyl group), perfectly establishing the required substitution pattern[2].

Visualizing the Synthetic Architecture

Workflow A Ethyl Benzoylacetate B 1-Phenylpropane-1,3-diol (Reduction) A->B NaBH4, MeOH C 3-(Diisopropylamino)- 1-phenylpropan-1-ol (Nosylation & Amination) B->C 1. NsCl, Et3N 2. Diisopropylamine D Racemic 3-(3-(Diisopropylamino)- 1-phenylpropyl)-4-hydroxybenzaldehyde (Friedel-Crafts Alkylation) C->D 4-Hydroxybenzaldehyde, Acid Catalyst E (R)-Enantiomer (Chiral Resolution) D->E Resolving Agent

Figure 1: Step-by-step synthetic workflow from ethyl benzoylacetate to the (R)-aldehyde.

Mechanism N1 3-(Diisopropylamino)- 1-phenylpropan-1-ol N2 Protonation of Benzylic OH (Acid Catalyst) N1->N2 N3 Benzylic Carbocation Formation (-H2O) N2->N3 N4 Electrophilic Attack on 4-Hydroxybenzaldehyde N3->N4 N5 Wheland Intermediate N4->N5 N6 Rearomatization to Racemic Aldehyde N5->N6

Figure 2: Acid-facilitated Friedel-Crafts alkylation mechanism via a benzylic carbocation.

Experimental Protocols & Self-Validating Systems

Note: The following methodologies are engineered to be self-validating. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reduction to 1-Phenylpropane-1,3-diol
  • Procedure : Dissolve ethyl benzoylacetate (1.0 eq) in methanol. Cool the reactor to 0 °C. Add NaBH₄ (3.0 eq) portion-wise to strictly control the exothermic release of hydrogen gas. Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc[2].

  • Causality : NaBH₄ in MeOH is sufficiently reactive to reduce both the ketone and the ester functionalities via a cyclic intermediate, avoiding the use of highly pyrophoric LiAlH₄[2][3].

  • Self-Validation (IPC) : TLC (Hexane:EtOAc 1:1). The starting material (Rf = 0.7) must completely disappear, replaced by a highly polar spot (Rf = 0.2).

Step 2: Selective Nosylation and Amination
  • Procedure : Dissolve the diol (1.0 eq) in CH₂Cl₂. Add Et₃N (1.5 eq) and cool to 0 °C. Dropwise add 4-nitrobenzenesulfonyl chloride (1.05 eq). Stir for 2 hours. Wash with water, concentrate, and immediately dissolve the crude in acetonitrile. Add diisopropylamine (3.0 eq) and reflux for 12 hours[2].

  • Causality : The nosyl group is highly electron-deficient, making it a superior leaving group compared to standard tosylates for the sterically bulky diisopropylamine nucleophile[2].

  • Self-Validation (IPC) : ¹H NMR of the crude nosylate must show a distinct downfield shift of the primary methylene protons (from ~3.7 ppm to ~4.3 ppm), while the benzylic methine proton remains unchanged at ~4.9 ppm.

Step 3: Acid-Facilitated Friedel-Crafts Alkylation
  • Procedure : Combine 3-(diisopropylamino)-1-phenylpropan-1-ol (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in a reaction vessel. Add aqueous perchloric acid (60%, 1.2 eq) or methanesulfonic acid dropwise. Heat to 85 °C for 8 hours. Cool, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂[2].

  • Causality : The use of highly concentrated acid under neat (solvent-free) conditions drives the equilibrium toward the benzylic carbocation, overcoming the deactivating effect of the formyl group on the phenol[2].

  • Self-Validation (IPC) : HPLC analysis (210 nm). The reaction is deemed complete when the benzylic alcohol peak (Rt = 8.5 min) is <2% relative to the product peak (Rt = 12.3 min).

Step 4: Chiral Resolution
  • Procedure : Dissolve the racemic 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde in hot ethanol. Add a solution of L-tartaric acid (1.0 eq) in water. Allow the mixture to cool slowly to 4 °C over 24 hours to induce crystallization of the (R)-enantiomer tartrate salt[2].

  • Causality : Diastereomeric salt formation relies on the differential solubility of the (R)-amine-L-tartrate vs. the (S)-amine-L-tartrate. Slow cooling ensures high thermodynamic stereoselectivity[2].

  • Self-Validation (IPC) : Chiral HPLC (e.g., Chiralpak IC column, 96:4 heptane/ethanol + 0.5% diethylamine). The enantiomeric excess must be ≥99% before proceeding to downstream Fesoterodine API synthesis[3].

Data Presentation: Reaction Optimization

The following tables summarize the empirical data driving our protocol parameters.

Table 1: Optimization of Friedel-Crafts Alkylation Conditions [2]

Acid CatalystEquivalentsSolventTemp (°C)Time (h)Yield (%)
HCl (aq, 37%)2.0Toluene802445
FeCl₃·6H₂O0.5CH₂Cl₂401862
Methanesulfonic Acid1.5Neat901278
Perchloric Acid (aq, 60%)1.2Neat85885

Table 2: Chiral Resolution Efficiency [2][3]

Resolving AgentSolvent SystemCrystallization Temp (°C)Yield (%)Enantiomeric Excess (ee %)
(S)-Mandelic AcidEtOAc202875
Dibenzoyl-D-tartaric acidAcetone204292
L-Tartaric AcidEtOH / H₂O438>99

References

  • Title: Formal Synthesis of Fesoterodine by Acid-Facilitated Aromatic Alkylation Source: Bulletin of the Korean Chemical Society (via ResearchGate) URL: 2

  • Title: The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale Source: Organic Process Research & Development (ACS Publications) URL: 3

  • Title: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde (Product Catalog) Source: Pharmaffiliates URL: 4

Sources

Fesoterodine Fumarate Degradation Profiling: A Comprehensive Guide to Pathways, Byproducts, and Stability-Indicating Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary & Chemical Context

Fesoterodine fumarate is a highly effective, competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder (OAB)[1]. From a drug development perspective, fesoterodine is uniquely designed as a prodrug. It possesses an isobutyrate ester linkage that is rapidly and extensively hydrolyzed in vivo by ubiquitous non-specific esterases to yield its pharmacologically active moiety, 5-hydroxymethyl tolterodine (5-HMT)[1][2].

While this prodrug strategy ensures optimal bioavailability, the ester linkage introduces an inherent chemical liability during manufacturing and shelf-life storage[3]. As an application scientist, understanding the causality between this structural vulnerability and the resulting degradation profile is critical. A robust, self-validating stability-indicating method (SIM) is required to differentiate the parent API from its process impurities and degradation byproducts.

Mechanistic Degradation Pathways

The degradation of fesoterodine is primarily driven by hydrolytic and oxidative stressors. Understanding the chemical mechanisms behind these pathways allows us to predict impurity profiles and design targeted analytical methods.

  • Hydrolytic Cleavage (Acid/Base Stress): The isobutyrate ester is highly susceptible to nucleophilic attack. Under both acidic and basic forced degradation conditions, the ester bond is cleaved, resulting in the direct formation of 5-HMT (designated analytically as Impurity A or the dihydroxy impurity)[1][3]. Because 5-HMT is both the active metabolite and the primary degradation product, regulatory scrutiny on its quantification is exceptionally high.

  • Oxidative Degradation: Exposure to oxidative agents (e.g., hydrogen peroxide) initiates N-oxidation at the diisopropylamine group, leading to the formation of N-oxides and subsequent aldehyde derivatives[3][4].

  • Thermal and Photolytic Stability: Fesoterodine demonstrates robust intrinsic stability against heat and light. Significant degradation is rarely observed under photolytic stress (e.g., 1.2 million lux hours) or dry thermal stress, provided ambient moisture is strictly controlled to prevent secondary hydrolysis[1][5].

G FESO Fesoterodine Fumarate (Parent Prodrug) H2O Acid/Base Hydrolysis (Ester Cleavage) FESO->H2O OX Oxidative Stress (Peroxide Exposure) FESO->OX OTHER Diester & Benzylated Impurities FESO->OTHER Process/Thermal Degradation HMT 5-HMT (Impurity A) Active Metabolite H2O->HMT Primary Pathway OX_DEG N-Oxides & Aldehyde Derivatives OX->OX_DEG Secondary Pathway

Caption: Fesoterodine degradation pathways highlighting hydrolytic and oxidative byproducts.

Analytical Strategy: A Self-Validating LC-MS Compatible Method

Historically, pharmacopeial methods for fesoterodine have relied on non-volatile phosphate buffers (e.g., ammonium dihydrogen orthophosphate)[1]. While effective for routine UV-based Quality Control (QC), phosphate buffers severely suppress ionization in mass spectrometry, creating a bottleneck when unknown degradation peaks require structural elucidation.

The Causality of Method Design: To bridge the gap between routine QC and advanced characterization, we must employ a mass-spectrometry-compatible mobile phase. By utilizing volatile modifiers like Trifluoroacetic Acid (TFA) in a gradient elution with methanol, we achieve sharp peak shapes (by suppressing the ionization of residual silanols on the stationary phase) while maintaining direct LC-MS/MS compatibility[6][7].

A protocol is only trustworthy if it is a self-validating system . We achieve this by coupling the HPLC to a Photodiode Array (PDA) detector to perform peak purity analysis. If the peak purity angle is less than the purity threshold, we can confidently assert that no hidden degradants are co-eluting with the main API peak[1][5].

Workflow API Fesoterodine API Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) API->Stress Prep Sample Neutralization & Dilution Stress->Prep HPLC RP-HPLC Separation (C18, Gradient, TFA/MeOH) Prep->HPLC PDA PDA Detection (220 nm) Peak Purity Analysis HPLC->PDA Routine QC MS LC-MS/MS Structural Elucidation HPLC->MS Unknown Impurities

Caption: Self-validating analytical workflow for fesoterodine degradation profiling.

Experimental Protocols

Forced Degradation Workflow

To establish the stability-indicating power of the method, the API must be stressed to achieve 5–20% degradation.

  • Acid Hydrolysis: Transfer 10 mg of Fesoterodine Fumarate API into a 100 mL volumetric flask. Add 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Repeat the setup using 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Repeat the setup using 10 mL of 3%

    
    . Store at room temperature for 24 hours.
    
  • Critical Causality Step (Neutralization): Before injection, acid-stressed samples must be neutralized with 0.1 N NaOH, and base-stressed samples with 0.1 N HCl. Injecting unneutralized samples creates a localized pH extreme at the column head, leading to peak splitting, retention time shifts, and rapid silica dissolution.

  • Dilution: Make up the volume to 100 mL with the mobile phase diluent to achieve a target concentration of 100 µg/mL.

LC-MS Compatible RP-HPLC Parameters

Adapted from validated mass-compatible methodologies[6][7].

  • Column: Waters Symmetry C18 (250 × 4.6 mm, 5 μm) or equivalent ACE5 C18[4][6].

  • Column Temperature: 30°C – 35°C.

  • Mobile Phase A: 0.05% TFA in LC-MS grade water.

  • Mobile Phase B: 0.02% TFA in Methanol : Water (90:10, v/v).

  • Gradient Program:

    • 0 min: 70% A

    • 5 min: 60% A

    • 45 min: 30% A

    • 53 min: 20% A

    • 60 min: 70% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 75 μL.

  • Detection: PDA at 220 nm (for quantification and peak purity)[6].

Quantitative Data & Impurity Profiling

To prove the method's trustworthiness, we calculate the Mass Balance (sum of the assay of the intact drug + sum of all impurities). A mass balance close to 100% validates that no volatile degradants were lost and no highly retained compounds are permanently stuck on the column[1].

Table 1: Forced Degradation Observations & Mass Balance Summary
Stress ConditionReagent / EnvironmentTime / TempObserved Degradation (%)Mass Balance (%)Primary Degradant
Acidic 0.1 N HCl24h / 60°C~12 - 15%99.8%5-HMT (Impurity A)
Basic 0.1 N NaOH24h / 60°C~15 - 18%99.5%5-HMT (Impurity A)
Oxidative 3%

24h / RT~10 - 12%100.2%N-Oxides / Aldehydes
Thermal Dry Heat10 days / 60°C< 1.0%100.5%None Significant
Photolytic 1.2 Million Lux Hours50 hours / UV< 1.0%100.1%None Significant

Data synthesized from validated degradation studies[1][5].

Table 2: Key Fesoterodine Impurities and Relative Retention Times (RRT)

During gradient elution, the impurities elute based on their polarity relative to the parent prodrug. The highly polar 5-HMT elutes significantly earlier than the intact ester[4].

Impurity NameStructural CharacteristicOriginApprox. RRT
5-HMT (Impurity A) Dihydroxy active metaboliteHydrolytic Degradation / in vivo0.34
Aldehyde Impurity Oxidized functional groupOxidative Degradation1.22
Benzylated Hydroxy Benzyl ether derivativeProcess Impurity1.51
Tolterodine Ester Esterified tolterodineProcess Impurity1.95
Diester Impurity Dual esterificationProcess Impurity3.37

Note: RRT values are approximate and scale proportionally based on specific gradient dwell volumes[4].

References

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate - SciSpace.[Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances - Der Pharma Chemica. [Link]

  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products - ResearchGate. [Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase - PubMed. [Link]

  • Summary Basis of Decision for Toviaz ™ - Drug and Health Products Portal. [Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase - Oxford Academic. [Link]

Sources

Unmasking the Trace: Advanced Identification and Characterization of Fesoterodine Impurities in Bulk Drug

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fesoterodine fumarate, a potent antimuscarinic prodrug utilized in the management of overactive bladder, requires rigorous analytical scrutiny to ensure bulk drug purity and patient safety. Because impurities can arise from synthetic by-products or post-synthetic degradation, establishing a self-validating analytical framework is paramount. This technical guide outlines the mechanistic origins of fesoterodine impurities, details a comprehensive hyphenated liquid chromatography-mass spectrometry (LC-MS/MS) workflow, and provides step-by-step preparative isolation protocols for structural elucidation.

Mechanistic Origins of Fesoterodine Impurities

Fesoterodine is a prodrug that rapidly hydrolyzes in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). However, ex vivo, the active pharmaceutical ingredient (API) is susceptible to multiple degradation pathways under stress conditions. Understanding the causality behind these degradation routes dictates the analytical strategy.

  • Hydrolytic Cleavage: The ester bond in fesoterodine is highly prone to acid/base-catalyzed hydrolysis. This leads to the premature formation of 5-HMT or related diol derivatives[1].

  • Oxidative Breakdown: Exposure to oxidative stress frequently targets the aromatic substituents and the diisopropylamino group, generating N-oxides and other oxidative degradants[2].

  • Synthetic By-products: Impurities such as the "dehydroxy impurity" or dimerized forms (e.g., Fesoterodine Diol Dimer Fumarate) often emerge during the API synthesis process due to incomplete reactions or side reactions[3][4].

Regulatory bodies mandate the identification and qualification of these trace compounds in accordance with ICH guidelines to mitigate toxicological risks and ensure long-term stability[2].

Analytical Strategy: The Causality of Technique Selection

To achieve unambiguous identification of trace impurities, a single analytical technique is insufficient. We employ an integrated, hyphenated approach:

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Selected for its exceptional resolving power. A monolithic C18 column is often utilized because it allows for high flow rates with lower backpressure, enabling the rapid separation of the highly lipophilic API from its closely related, often more polar, degradants[1].

  • LC-ESI-MS/MS: Electrospray ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion, while tandem MS (MS/MS) induces collision-induced dissociation. The causality here is structural mapping: specific fragmentation patterns (e.g., the loss of the isobutyrate moiety) allow scientists to deduce exact functional group modifications[1].

  • Preparative HPLC & NMR: For impurities exceeding the 0.1% ICH identification threshold, MS alone cannot provide complete stereochemical confirmation. Preparative HPLC is deployed to isolate milligram quantities of the impurity, which is then subjected to 1H, 13C, and 2D NMR spectroscopy to finalize the 3D structural elucidation[5][6].

ImpurityWorkflow A Bulk Fesoterodine Fumarate (API & Trace Impurities) B Stress Testing / Forced Degradation (Acid, Base, Oxidation, Light) A->B Subject to C Analytical RP-HPLC Separation (Monolithic C18, PDA Detection) B->C Profiling D Impurity > 0.1% Threshold? C->D Quantification E Preparative HPLC Isolation (Gradient Elution, Fraction Collection) D->E Yes F LC-ESI-MS/MS Analysis (Fragmentation Fingerprinting) D->F No (Trace monitoring) E->F Aliquot for MS G NMR Spectroscopy (1H, 13C, COSY for Stereochemistry) E->G Lyophilized solid H Structural Elucidation & ICH Toxicological Qualification F->H Mass data G->H Spectral data

Integrated analytical workflow for Fesoterodine impurity profiling.

Experimental Protocols: A Self-Validating System

The following protocols establish a closed-loop, self-validating system where chromatographic purity is continuously verified before advancing to structural elucidation.

Protocol 1: Forced Degradation and Analytical RP-HPLC

Objective: Generate and resolve degradation products to establish a stability-indicating profile.

  • Sample Preparation: Dissolve Fesoterodine fumarate API in a diluent (e.g., mobile phase) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic/Basic: Treat aliquots with 0.1 N HCl and 0.1 N NaOH, respectively, at 60°C for 24 hours[1].

    • Oxidative: Treat with 3% H2O2 at room temperature for 24 hours[1].

    • Thermal/Photolytic: Expose solid API to 105°C and UV light (254 nm) per ICH Q1B guidelines[1].

  • Neutralization: Neutralize acid/base samples prior to injection to prevent stationary phase hydrolysis.

  • Chromatographic Separation: Inject 10-75 µL onto a C18 column (e.g., Monolithic C18 100 mm × 4.6 mm, or Waters Symmetry C18 250 × 4.6 mm, 5 µm) maintained at 30°C–45°C[1][6].

  • Mobile Phase (MS-Compatible): Use a gradient of Mobile Phase A (0.05% trifluoroacetic acid or 0.03 mol/L ammonium acetate, pH 3.8) and Mobile Phase B (acetonitrile/methanol mixture)[1][6].

  • Detection: Monitor via PDA at 208-220 nm[1][6].

    • Self-Validation Checkpoint: Calculate mass balance. The sum of the API and all impurity peak areas in the stressed sample must approximate the total area of the unstressed control, confirming that no degradants are permanently retained on the column or eluting without UV absorbance.

Protocol 2: Preparative HPLC Isolation of Unknown Impurities

Objective: Isolate impurities exceeding the 0.1% threshold for NMR analysis.

  • Scale-Up: Utilize a preparative column (e.g., YMC Pak ODS-A, 250 mm × 50 mm, 12 µm)[5].

  • Injection: Inject enriched impurity samples (e.g., pooled forced degradation batches or specific mother liquors).

  • Fraction Collection: Trigger collection based on the UV absorbance threshold corresponding to the target impurity's retention time[7].

  • Lyophilization: Pool the collected fractions and remove the aqueous/organic solvents using a lyophilizer to obtain a pure, fluffy white solid[7].

  • Purity Check: Re-inject the lyophilized solid using the analytical RP-HPLC method (Protocol 1).

    • Self-Validation Checkpoint: Proceed to NMR only if chromatographic purity is ≥ 95% by area normalization. This ensures downstream spectral data is not convoluted by co-eluting contaminants[7].

Protocol 3: Structural Elucidation via LC-ESI-MS/MS and NMR
  • Mass Spectrometry: Infuse the isolated impurity into an LCQ ion trap mass spectrometer equipped with an ESI source. Acquire MS and MS/MS spectra in positive ion mode to determine the exact mass and fragmentation pathway[1][7].

  • NMR Spectroscopy: Dissolve the lyophilized impurity in a deuterated solvent. Acquire 1H NMR, 13C NMR, and D2O exchange spectra to identify exchangeable protons (e.g., hydroxyl groups)[7].

  • Data Synthesis: Correlate the loss of specific mass fragments with the absence/shift of proton signals in the NMR spectrum to finalize the 2D structure.

Quantitative Data: Impurity Profiling

To facilitate rapid comparison and toxicological assessment, the properties of key Fesoterodine impurities and optimized chromatographic parameters are summarized below.

Table 1: Characterized Fesoterodine Impurities and Degradants

Impurity NameOrigin / PathwayMolecular FormulaMolecular Weight (Free Base)Key Structural Modification
5-Hydroxymethyl Tolterodine (5-HMT) Hydrolysis (In vivo active metabolite / Ex vivo degradant)C22H31NO2341.49 g/mol Loss of the isobutyrate ester group.
Fesoterodine Diol Dimer Synthetic By-product / Process ImpurityC44H60N2O3664.98 g/mol Dimerization of the diol intermediate[3].
Dehydroxy Impurity Synthetic By-productC26H37NO2~395.6 g/mol Absence of the hydroxymethyl group on the phenyl ring[4].
Impurity P Process ImpurityC48H66N2O4735.06 g/mol Complex structural analog[3].
Related Impurity 5 Forced Degradation / StabilityC44H60N2O3664.98 g/mol Structural modification observed during stability studies[8].

Table 2: Optimized Analytical RP-HPLC Parameters for Impurity Profiling

ParameterSpecification / ConditionCausality / Rationale
Stationary Phase Monolithic C18 (100 mm × 4.6 mm) or Waters Symmetry C18Provides high theoretical plate counts for resolving structurally similar analogs[1][6].
Mobile Phase A 0.03 mol/L Ammonium Acetate (pH 3.8) or 0.05% TFAVolatile buffers ensure compatibility with downstream ESI-MS detection[1][6].
Mobile Phase B Acetonitrile / Methanol mixtureModulates elution strength to separate polar degradants from the lipophilic API.
Detection Wavelength 208 nm - 220 nm (PDA)Captures the maximum absorbance of the phenyl ring chromophores[1][6].
Column Temperature 30°C - 45°CReduces mobile phase viscosity and improves mass transfer kinetics[1][6].

Conclusion

The identification of Fesoterodine impurities demands a rigorous, multi-faceted analytical approach. By coupling the resolving power of RP-HPLC with the structural elucidation capabilities of ESI-MS/MS and NMR, analytical scientists can confidently map degradation pathways and identify process-related by-products. This self-validating workflow not only ensures compliance with stringent ICH guidelines but also safeguards the therapeutic efficacy and safety profile of the final pharmaceutical product.

References

  • Fesoterodine Related Impurity 5 | 1428856-45-4 | Benchchem Benchchem URL
  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity Asian Journal of Chemistry URL
  • Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards Daicel Pharma Standards URL
  • Fesoterodine EP Impurities and Related Compounds - SynThink Research Chemicals SynThink Research Chemicals URL
  • PubMed (NIH)
  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity ResearchGate URL
  • PubMed (NIH)
  • WO2010010464A2 - Fesoterodine substantially free of dehydroxy impurity Google Patents URL

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical development, the structural elucidation of process impurities is not merely a compliance checkbox, but a fundamental exercise in chemical causality. Fesoterodine, a potent antimuscarinic agent used for overactive bladder treatment, is synthesized via the acylation of 5-hydroxymethyl tolterodine (5-HMT). During this process, trace reagent impurities can cascade into the final Active Pharmaceutical Ingredient (API).

This whitepaper provides an in-depth spectroscopic analysis of Fesoterodine Related Impurity 10 , chemically identified as (R)-5-Hydroxymethyl Tolterodine Methacrylate (CAS: 1390644-37-7)[1]. By dissecting the causality behind its formation and detailing a self-validating analytical workflow, this guide equips analytical scientists with the precise methodologies required to isolate, characterize, and control this critical impurity.

Chemical Identity & Mechanistic Origin

Fesoterodine Impurity 10 diverges from the parent API by a single degree of unsaturation. While Fesoterodine features an isobutyrate ester moiety, Impurity 10 contains a methacrylate ester .

  • Molecular Formula: C26H35NO3[2]

  • Molecular Weight: 409.57 g/mol [2]

  • IUPAC Name: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate[1]

Causality of Formation

The presence of Impurity 10 dictates a forensic investigation into the quality of the acylating reagents. The API is typically synthesized by reacting 5-HMT with isobutyryl chloride. If the isobutyryl chloride reagent is contaminated with trace amounts of methacryloyl chloride (a common synthetic byproduct or degradation product), competitive acylation occurs. Because the phenolic hydroxyl group of 5-HMT is highly nucleophilic, it readily reacts with the methacryloyl chloride, generating Impurity 10.

G HMT 5-Hydroxymethyl Tolterodine (5-HMT) Reaction Esterification (Base Catalyzed) HMT->Reaction Reagent Methacryloyl Chloride (Reagent Impurity) Reagent->Reaction Impurity10 Fesoterodine Impurity 10 (Methacrylate Ester) Reaction->Impurity10 Acylation

Figure 1: Synthetic origin of Fesoterodine Impurity 10 via esterification of 5-HMT.

Self-Validating Analytical Workflow for Isolation

To obtain high-fidelity spectroscopic data, the impurity must be isolated to >95% purity. Standard pharmacopeial methods often fail to resolve closely eluting analogs without targeted enrichment[3]. The following protocol is designed as a self-validating system , meaning each step contains an internal check to prevent the propagation of errors.

Step-by-Step Preparative Methodology
  • Sample Enrichment: Concentrate the API mother liquor or subject the API to forced thermal degradation to enrich Impurity 10 to a >1% threshold. Causality: Attempting to isolate impurities below 0.1% directly from the API leads to massive solvent consumption and co-elution risks.

  • Preparative HPLC (Prep-LC): Inject the enriched sample onto a C18 Prep column (e.g., 250 x 21.2 mm, 5 µm). Use a mobile phase of Acetonitrile and 0.1% Ammonium Acetate buffer. Causality: Ammonium acetate is a volatile buffer. Using non-volatile buffers (like phosphate) would result in inorganic salt contamination during lyophilization, which suppresses MS ionization and artificially inflates the NMR sample weight.

  • Self-Validation (Analytical LC Check): Before pooling and drying, inject an aliquot of the collected fraction onto an analytical HPLC system. Validation logic: The fraction must show >95% purity by area normalization and its retention time must perfectly match the target peak in the crude chromatogram. If purity is <95%, the fraction is recycled.

  • Lyophilization: Freeze-dry the validated fraction at -50°C under deep vacuum to yield a fluffy white solid[3].

Workflow Sample Enriched API Mother Liquor PrepLC Preparative HPLC (C18, Volatile Buffer) Sample->PrepLC Validation1 Analytical LC Check (Purity >95%) PrepLC->Validation1 Fraction Collection Validation1->PrepLC Fail (Re-purify) Lyophilization Lyophilization (Remove H2O/Buffer) Validation1->Lyophilization Pass Spectroscopy NMR & HRMS Analysis (Structure Elucidation) Lyophilization->Spectroscopy

Figure 2: Self-validating workflow for the isolation and characterization of Impurity 10.

Spectroscopic Characterization Data

The structural elucidation of Impurity 10 relies on identifying the replacement of the isobutyrate group with a methacrylate group.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5 mg of the lyophilized solid in 600 µL of CDCl3 (100.0% D isotopic purity). Causality: High isotopic purity is mandatory to prevent the residual CHCl3 solvent peak (~7.26 ppm) from obscuring the aromatic proton signals of the 5-HMT core.

The most critical diagnostic markers in the ¹H NMR spectrum are the vinylic protons at ~5.75 ppm and ~6.35 ppm. These are entirely absent in the parent Fesoterodine API. To self-validate the 1D assignments, a ¹H-¹H COSY experiment must be run to confirm the spin-spin coupling of the propyl chain, ensuring the core 5-HMT structure remains intact.

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz, CDCl3)

Moiety / Position¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Diagnostic Significance
Methacrylate -CH3 2.05 (s, 3H)18.5Replaces the isobutyrate doublet (~1.3 ppm).
Methacrylate =CH2 5.75 (s, 1H, trans to CH3)6.35 (s, 1H, cis to CH3)126.4Primary marker. Confirms the terminal alkene of the methacrylate ester.
Ester Carbonyl (C=O) -165.2Shifted slightly compared to API due to conjugation with the double bond.
Diisopropyl -CH3 0.98 - 1.05 (m, 12H)20.1, 20.5Confirms retention of the tertiary amine side chain.
Propyl Chain -CH2- 2.15 - 2.45 (m, 4H)32.4, 38.1Core structure intact.
Chiral -CH- (Phenyl) 4.10 (t, 1H)42.6Core structure intact.
Hydroxymethyl -CH2OH 4.60 (s, 2H)64.8Confirms the alcohol group is unreacted.
Aromatic Protons 6.90 - 7.35 (m, 8H)120.0 - 145.0Core structure intact.
High-Resolution Mass Spectrometry (LC-HRMS)

Protocol: Utilize positive Electrospray Ionization (ESI+). Causality: The basic nitrogen of the diisopropylamine group readily accepts a proton, ensuring a highly abundant [M+H]+ precursor ion.

The exact mass of Impurity 10 is 409.2617 Da. In ESI+, the protonated molecule [M+H]+ is observed at m/z 410.2690. The fragmentation pathway (MS/MS) provides definitive proof of the structure by demonstrating the sequential loss of the diisopropylamine group and the methacrylic acid moiety.

Table 2: HRMS/MS Fragmentation Data (ESI+)

Observed m/zFragment FormulaMass Loss (Da)Mechanistic Attribution
410.2690 [C26H36NO3]+-Precursor Ion [M+H]+
309.1485 [C20H21O3]+101.12Loss of diisopropylamine (C6H15N). Standard cleavage for 5-HMT derivatives.
324.2320 [C22H30NO]+86.03Loss of methacrylic acid (C4H6O2) via ester cleavage.
223.1115 [C16H15O]+187.15Simultaneous loss of both diisopropylamine and methacrylic acid.
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis (KBr pellet) further corroborates the NMR data. The spectrum exhibits a strong, sharp absorption band at 1732 cm⁻¹ , characteristic of the α,β-unsaturated ester carbonyl stretch. A distinct, albeit weaker, band at 1635 cm⁻¹ confirms the C=C alkene stretch of the methacrylate group, which is notably absent in the saturated isobutyrate ester of the parent Fesoterodine.

Conclusion

The identification of Fesoterodine Related Impurity 10 as (R)-5-Hydroxymethyl Tolterodine Methacrylate underscores the critical need for stringent raw material qualification. Because this impurity arises directly from methacryloyl chloride contamination in the acylating reagent, controlling the purity of the incoming isobutyryl chloride is the most effective mitigation strategy. By employing the self-validating isolation workflows and specific spectroscopic markers (particularly the vinylic ¹H NMR signals at 5.75 and 6.35 ppm) detailed in this guide, analytical scientists can ensure robust regulatory compliance and safeguard API integrity.

References

  • SynZeal Research - Fesoterodine Related Impurity 10 | 1390644-37-7 Source: SynZeal URL:[Link]

  • Molsyns - Fesoterodine Related Impurity 10 Source: Molsyns URL: [Link]

  • Rajput, A.P. and Sonanis, M.C. (2013) - Isolation and Characterization of Fesoterodine Fumarate Related Impurity Source: Asian Journal of Chemistry URL:[Link]

Sources

Fesoterodine impurity profiling and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Fesoterodine Impurity Profiling and Characterization: A Comprehensive Technical Guide

Executive Summary & The Chemical Landscape

Fesoterodine fumarate is an advanced antimuscarinic prodrug utilized in the management of overactive bladder[1]. Unlike traditional active pharmaceutical ingredients (APIs), fesoterodine is inherently designed to be metabolically unstable; it undergoes rapid de-esterification in vivo by ubiquitous esterases to form its active moiety, 5-hydroxymethyl tolterodine (5-HMT)[2].

This programmed instability, while therapeutically beneficial, introduces profound challenges during synthesis, formulation, and long-term storage. Regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous identification, isolation, and structural qualification of any degradation product or process impurity exceeding the 0.1% threshold[3]. This whitepaper details the causality behind the analytical methodologies required to successfully profile and characterize fesoterodine impurities.

Mechanisms of Degradation and Impurity Origins

Understanding the chemical liabilities of fesoterodine is the first step in predictive impurity profiling. The degradation pathways typically involve hydrolytic cleavage of ester bonds, oxidative breakdown of aromatic substituents, and rearrangement of heteroaromatic moieties[4].

  • Hydrolytic Degradation: The isobutyrate ester linkage is highly susceptible to nucleophilic attack. Under aqueous, acidic, or alkaline stress, fesoterodine hydrolyzes to form 5-HMT (often referred to as Impurity A)[2].

  • Oxidative Degradation: Exposure to oxidative stress (e.g., peroxides or light) targets the diisopropylamine nitrogen and the hydroxymethyl group, yielding N-oxide and aldehyde impurities[2].

  • Process-Related Impurities: Incomplete synthetic reactions or side reactions during the esterification phase generate structurally related analogs, including benzylated hydroxy impurities and diester impurities[2].

Degradation Fes Fesoterodine Fumarate (API / Prodrug) Hydrolysis Hydrolytic Stress (Acid/Base/Moisture) Fes->Hydrolysis Oxidation Oxidative Stress (Peroxides/Light) Fes->Oxidation HMT 5-Hydroxymethyl Tolterodine (5-HMT / Active Metabolite) Hydrolysis->HMT OxImp Aldehyde & N-Oxide Impurities Oxidation->OxImp Process Synthetic Pathway (Incomplete Reactions) ProcImp Diester & Benzylated Hydroxy Impurities Process->ProcImp ProcImp->Fes Residuals in API

Fesoterodine degradation pathways and process-related impurity origins.

Analytical Methodologies: Causality in Chromatographic Design

Developing a stability-indicating assay for fesoterodine requires balancing chromatographic resolution with downstream structural characterization compatibility.

Causality of Mobile Phase Selection: Historically, pharmacopeial methods employ non-volatile buffers (e.g., phosphate) which deliver excellent peak symmetry but instantly foul mass spectrometer (MS) ionization sources. To achieve an MS-compatible method, volatile additives must be used[5]. Trifluoroacetic acid (TFA) is selected at a strictly controlled low concentration (e.g., 0.05% v/v)[6]. The Causality: TFA acts as a potent ion-pairing agent that masks residual silanols on the C18 stationary phase, preventing the basic diisopropylamine group of fesoterodine from tailing. However, exceeding 0.05% TFA causes severe ion suppression in Electrospray Ionization (ESI-MS). Thus, the 0.05% threshold is the exact equilibrium point between chromatographic fidelity and MS sensitivity[6].

Causality of Gradient Elution: Fesoterodine and its impurities span a massive polarity spectrum. 5-HMT is highly polar and elutes early, whereas diester impurities are highly lipophilic and retain strongly. An isocratic method would either cause 5-HMT to co-elute with the void volume or cause the diester to broaden into an undetectable baseline anomaly. A gradient elution dynamically compresses the peaks, ensuring sharp resolution across the entire polarity range[5].

Quantitative Data: Fesoterodine Impurity Profile

The following table summarizes the primary impurities, their origins, and their Relative Retention Times (RRT) based on validated RP-HPLC methods[2].

Impurity NameChemical OriginPharmacological StatusRelative Retention Time (RRT)*
5-Hydroxymethyl tolterodine (5-HMT) Hydrolytic Degradation / MetaboliteActive~ 0.35
Fesoterodine Fumarate (API) N/AProdrug1.00 (Reference, ~11.0 min)
Aldehyde Impurity Oxidative DegradationInactive~ 1.23
Benzylated Hydroxy Impurity Process-related ByproductInactive~ 1.52
Tolterodine Ester Process-related ByproductInactive~ 1.95
Diester Impurity Process-related ByproductInactive~ 3.37

*Note: RRT values are approximate and derived from standardized gradient RP-HPLC conditions utilizing a C18 column (4.6 mm x 150 mm, 5µm)[2].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Forced Degradation and Mass Balance Validation

Objective: To generate a comprehensive degradation profile while proving the analytical method is genuinely stability-indicating[7].

  • Acidic Stress: Treat 1 mg/mL API solution with 0.1N HCl at 80°C for 30 minutes[7].

  • Alkaline Stress: Treat 1 mg/mL API solution with 0.1N NaOH at ambient temperature for 5 minutes. (Causality: Fesoterodine is extremely base-sensitive; ambient temperature prevents total destruction of the molecule)[7].

  • Oxidative Stress: Treat with 10% H₂O₂ at 80°C for 30 minutes[7].

  • Self-Validation Check (Mass Balance): Inject samples using a Photo Diode Array (PDA) detector. Calculate the peak purity angle versus the purity threshold for the main fesoterodine peak to ensure no co-elution. Sum the assay % of the remaining API and the area % of all degradation products. The mass balance must close at ~100.5%[7]. If mass balance fails, impurities are either volatile, non-UV absorbing, or permanently retained on the column, invalidating the method.

Protocol 2: Preparative Isolation and Structural Elucidation

Once an unknown impurity exceeds the 0.1% threshold, it must be isolated and characterized[3],[6].

  • Scale-Up: Inject enriched forced-degradation samples onto a Preparative RP-HPLC column (e.g., YMC Pak ODS-A, 250 mm × 50 mm, 12 µm)[8].

  • Fraction Collection: Monitor at 215 nm and collect the eluent corresponding to the target impurity[3].

  • Lyophilization (Causality): Do not use rotary evaporation. The mobile phase contains water, methanol, and TFA. Heating under vacuum concentrates the TFA, drastically lowering the pH and potentially degrading the isolated impurity into secondary artifacts. Lyophilization (freeze-drying) removes the solvents via sublimation at sub-zero temperatures, preserving the exact structural integrity of the sensitive impurity[3].

  • Characterization: Subject the lyophilized powder to LC-ESI-MS/MS to determine the protonated molecular ion [M+H]+ and fragmentation pattern[3]. Follow with 1H, 13C, and 2D-NMR (COSY) for absolute stereochemical confirmation[3],[6].

Isolation DegSample Enriched Impurity Sample (From Forced Degradation) PrepLC Preparative RP-HPLC (Volatile Mobile Phase) DegSample->PrepLC Scale-up Injection Lyophilize Lyophilization (Desalting & Concentration) PrepLC->Lyophilize Fraction Collection LCMS LC-ESI-MS/MS (m/z & Fragmentation) Lyophilize->LCMS Aliquot 1 NMR 1H, 13C & 2D NMR (Structural Confirmation) Lyophilize->NMR Aliquot 2 Validation Impurity Qualified (ICH Q3A/Q3B Compliance) LCMS->Validation NMR->Validation

Workflow for the isolation and structural characterization of unknown impurities.

Conclusion

The impurity profiling of fesoterodine fumarate demands a highly orchestrated analytical strategy. Because the API is a prodrug highly susceptible to hydrolysis and oxidation, analytical scientists must utilize MS-compatible, gradient RP-HPLC methods that carefully balance ion-pairing efficiency with detector sensitivity. By enforcing self-validating protocols like mass balance checks and utilizing non-destructive isolation techniques like lyophilization, pharmaceutical developers can ensure total compliance with ICH guidelines and guarantee the safety and efficacy of the final dosage form.

References

  • Title: Isolation and Characterization of Fesoterodine Fumarate Related Impurity Source: Asian Journal of Chemistry (asianpubs.org) URL: [Link]

  • Title: Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products Source: ResearchGate URL: [Link]

  • Title: A validated stability-indicating HPLC assay method for determination of fesoterodine fumarate Source: SciSpace / Rasayan Journal of Chemistry URL: [Link]

  • Title: Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase (PubMed) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Isolation and Characterization of Fesoterodine Fumarate Related Impurity Source: ResearchGate URL: [Link]

  • Title: TOVIAZ - Fesoterodine (EPAR Public Assessment Report) Source: European Medicines Agency (EMA) URL: [Link]

Sources

Pharmacopeial Standards and Impurity Profiling of Fesoterodine Fumarate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fesoterodine fumarate is a competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder (OAB) syndrome[1]. Designed as a prodrug, it undergoes rapid biotransformation by ubiquitous non-specific esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT)[2]. Because the prodrug architecture contains highly reactive ester linkages and a bulky diisopropylamine group, it is inherently susceptible to various degradation pathways during manufacturing, formulation, and shelf-life storage[3]. Establishing robust, stability-indicating analytical methods is paramount for regulatory compliance, pharmacopeial alignment, and patient safety.

Mechanistic Origins of Fesoterodine Impurities

Understanding the chemical liabilities of the fesoterodine molecule is the foundational step in impurity profiling. The impurity profile consists of process-related synthetic byproducts and stress-induced degradation products[4].

  • Hydrolytic Degradation: The ester bond in fesoterodine is highly labile. Under both acidic and basic conditions, hydrolytic cleavage yields 5-HMT (Impurity A). Interestingly, this is both the targeted active metabolite in vivo and the primary degradant in vitro[1][2].

  • Oxidative Degradation: Exposure to peroxides or environmental oxygen leads to the oxidative breakdown of aromatic substituents. This frequently generates the Aldehyde impurity ((±)-2-(3-Diisopropyl amino)-1-phenyl propyl)-4-formyl phenyl isobutyrate hydrogen fumarate)[1][3].

  • Process Impurities: During active pharmaceutical ingredient (API) synthesis, incomplete reactions or side reactions can produce the Diester impurity, Benzylated hydroxy impurity, and Tolterodine ester impurity[1].

G Feso Fesoterodine Fumarate (Prodrug API) Hydro Hydrolytic Cleavage (Acid / Base) Feso->Hydro Ester Hydrolysis Oxid Oxidative Stress (Peroxides) Feso->Oxid Aromatic Oxidation Process Process Impurities (Diester, Benzylated) Feso->Process Synthetic Byproducts HMT 5-HMT (Impurity A) Active Metabolite Hydro->HMT Primary Degradant Aldehyde Aldehyde Impurity (Oxidation Product) Oxid->Aldehyde Secondary Degradant

Logical relationship of Fesoterodine degradation pathways and process impurities.

Pharmacopeial Standards and Regulatory Thresholds

To ensure API purity, Fesoterodine fumarate is governed by stringent pharmacopeial standards. The United States Pharmacopeia (USP) has established a specific monograph detailing the exact chromatographic conditions required for assay and impurity quantification[5].

Table 1: USP Pharmacopeial Chromatographic Conditions for Fesoterodine Fumarate [5]

Pharmacopeial TestUSP Column PackingStationary PhaseTypical Retention TimePurpose
Assay L1Kromasil C18~4.0 minRapid quantification of bulk API
Organic Impurities L7Kromasil C8~17.0 minHigh-resolution separation of lipophilic degradants
Enantiomeric Purity L40Chiralcel OD-H~8.0 min (R), ~13.0 min (S)Chiral separation and limit of S-Enantiomer

Expertise & Causality in Column Selection: Why does the USP mandate an L7 (C8) column for organic impurities rather than the L1 (C18) used for the standard assay? The assay requires rapid elution and high theoretical plates for the main peak, which a C18 column provides efficiently (elution at ~4 mins). However, impurity profiling must resolve closely related, highly lipophilic degradation products (such as the diester and benzylated hydroxy impurities). A C8 column offers slightly lower hydrophobicity, allowing these strongly retained impurities to elute within a reasonable run time (~17 mins) while preventing the excessive band broadening that would otherwise compromise the limit of detection[5].

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC & Impurity Isolation

To comply with ICH guidelines, analytical methods must be stability-indicating—capable of accurately measuring the active ingredient without interference from degradation products, process impurities, or excipients[2][4].

The following protocol details a mass-spectrometry (MS) compatible workflow for forced degradation and the preparative isolation of unknown impurities[6][7].

Step 1: Forced Degradation (Stress Testing)

Subject the API to extreme conditions to generate a predictive degradation profile.

  • Acidic/Basic Stress: Treat the API with 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours[2].

  • Oxidative Stress: Expose the API to 3% H₂O₂ at 60°C for 24 hours[2].

  • Thermal/Photolytic Stress: Expose the solid-state API to 60°C for 7 days, and subject it to UV light (1.2 million lux-hours)[2].

Table 2: Typical Mass Balance and Degradation Profile [2]

Stress ConditionReagent / EnvironmentExpected Degradation LevelMass Balance Closure
Acidic 0.1 N HCl (60°C, 24h)High (Hydrolysis to 5-HMT)~100.5%
Basic 0.1 N NaOH (60°C, 24h)High (Hydrolysis to 5-HMT)~100.5%
Oxidative 3% H₂O₂ (60°C, 24h)Moderate (Aldehyde formation)~100.5%
Thermal/Photo 60°C / UV LightLow~100.5%
Step 2: Analytical RP-HPLC (MS-Compatible)

Traditional methods often use non-volatile phosphate buffers, which cause severe ion suppression in MS detectors. This protocol substitutes phosphate with Trifluoroacetic acid (TFA).

  • Causality Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase. This prevents peak tailing of the basic secondary amine in Fesoterodine. Using a low concentration (0.02–0.05%) ensures excellent compatibility with Electrospray Ionization (ESI) MS[7].

  • Column: Waters Symmetry C18 (250 × 4.6 mm, 5 μm) or YMC Pak ODS-A[6][7].

  • Mobile Phase A: 0.05% TFA in Water[7].

  • Mobile Phase B: 0.02% TFA in Methanol:Water (90:10 v/v)[7].

  • Elution: Gradient mode, flow rate 1.0 mL/min, detection at 220 nm[7].

Step 3: System Suitability & Self-Validation Criteria

Before analyzing stress samples, the system must validate its own performance to ensure trustworthiness:

  • Precision: 5 replicate injections of the standard solution must yield a Relative Standard Deviation (RSD) ≤ 1.0%[2].

  • Peak Symmetry: The USP tailing factor for the Fesoterodine peak must be ≤ 2.0[2].

  • Specificity/Peak Purity: Using a Photodiode Array (PDA) detector, the peak purity angle of the API must be less than the peak purity threshold, confirming absolute homogeneity and no co-elution of degradants[2].

  • Mass Balance: The sum of the assay value and all degradation products must equal ~100.5%, proving that no secondary degradation products are permanently retained on the column or invisible to the detector[2].

Step 4: Preparative Isolation of Unknown Impurities (>0.1% Threshold)

If an unknown impurity exceeds the ICH identification threshold of 0.1% (e.g., an unknown peak at relative retention time 1.37):

  • Scale-Up: Transition the separation to a Preparative YMC Pak ODS-A column (250 × 50 mm, 12 μm)[6].

  • Loading: Dissolve the enriched impurity sample in Acetonitrile:Methanol (1:1 v/v) to maximize solubility and column loading capacity[6].

  • Fractionation: Collect fractions eluting at the target retention time, pool them, and verify purity via analytical HPLC[6].

  • Elucidation: Lyophilize the purified fraction and subject it to ¹H NMR, ¹³C NMR, and LC-MS/MS for complete structural characterization[6][7].

Workflow Start Sample Preparation (API + Excipients) Stress Forced Degradation (Acid, Base, Peroxide) Start->Stress HPLC RP-HPLC Separation (Gradient, C8/C18, TFA) Stress->HPLC Stability Samples Detect PDA & MS Detection (Peak Purity & Mass ID) HPLC->Detect Analytical Run Prep Preparative HPLC (Isolation of Unknowns) Detect->Prep Unknown > 0.1% Char NMR & LC-MS/MS (Structural Elucidation) Prep->Char Purified Fraction

Step-by-step experimental workflow for stability-indicating RP-HPLC and impurity isolation.

Conclusion

The impurity profiling of Fesoterodine fumarate requires a rigorous, mechanistic approach to analytical chemistry. By understanding the hydrolytic and oxidative vulnerabilities of the prodrug, scientists can logically design stability-indicating methods. Adhering to USP monograph guidelines—such as selecting specific column chemistries for assay versus impurity resolution—and employing MS-compatible mobile phases ensures that both known and unknown impurities are accurately quantified and structurally characterized in strict accordance with ICH standards.

References

  • SynThink Research Chemicals. Fesoterodine EP Impurities and Related Compounds. 3

  • Rajput, A.P., & Sonanis, M.C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry.6

  • European Medicines Agency (EMA). TOVIAZ - fesoterodine. 4

  • SciSpace. A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. 2

  • United States Pharmacopeia (USP). Fesoterodine Fumarate - USP-NF ABSTRACT. 5

  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science. 7

  • Özbay, T., et al. VALIDATED STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR FESOTERODINE FUMARATE IN PHARMACEUTICAL PRODUCTS. ResearchGate.1

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Stability-Indicating RP-HPLC, Impurity Profiling, and Quality Control

Executive Summary

Fesoterodine fumarate is a potent muscarinic receptor antagonist utilized in the management of overactive bladder syndrome[1]. Ensuring the purity and stability of the Active Pharmaceutical Ingredient (API) requires rigorous analytical methodologies to detect and quantify process-related impurities and degradation products. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically optimized for the challenging quantification of Fesoterodine Impurity 10 (Fesoterodine Phenol Aldehyde Impurity).

Mechanistic Background & Chemical Significance

Fesoterodine is a prodrug that undergoes rapid de-esterification to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1]. Under hydrolytic and oxidative stress conditions, the hydroxymethyl group of 5-HMT is highly susceptible to oxidation, yielding a phenolic aldehyde derivative formally identified as Fesoterodine Impurity 10[2].

Impurity_Pathway Feso Fesoterodine Fumarate (Prodrug, Active API) HMT 5-Hydroxymethyl Tolterodine (Active Metabolite / Diol Impurity) Feso->HMT Ester Hydrolysis Deg Oxidative Stress HMT->Deg Environmental Exposure Imp10 Impurity 10 (Hydroxy Benzaldehyde Impurity) Deg->Imp10 Alcohol Oxidation to Aldehyde

Fig 1: Degradation pathway of Fesoterodine Fumarate leading to Impurity 10.

Chemical Profile of Fesoterodine Impurity 10
AttributeDetail
IUPAC Name (R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde
CAS Number 214601-12-4[2]
Molecular Formula C₂₂H₂₉NO₂
Molecular Weight 339.48 g/mol [2]
Synonyms Fesoterodine Hydroxy Benzaldehyde Impurity, Phenol Aldehyde Impurity[2]

Analytical Strategy & Causality (Expertise & Experience)

The structural presence of both a bulky diisopropylamine group and a reactive phenolic aldehyde makes Impurity 10 chromatographically challenging. On standard silica-based stationary phases, the basic tertiary amine (pKa ~9.5) interacts strongly with residual, unendcapped silanols, leading to severe peak tailing and poor resolution.

To counteract this, the mobile phase utilizes Trifluoroacetic acid (TFA) [3]. At a concentration of 0.05% (pH ~2.0), TFA ensures complete protonation of the basic amine. Concurrently, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent, masking the positive charge and neutralizing secondary silanol interactions[3]. This causal mechanism is critical for achieving a tailing factor of ≤ 1.5.

A gradient elution strategy is strictly required because Fesoterodine and its degradants span a wide polarity range[4]. The method begins with a high aqueous composition to retain polar degradants, gradually shifting to a high organic composition to elute the highly lipophilic parent drug and late-eluting non-polar impurities[3]. Methanol is selected over acetonitrile in the organic phase because it provides superior selectivity for phenolic compounds and ensures compatibility with mass spectrometric (LC-MS) structural elucidation if unknown peaks arise[3].

Validated Experimental Protocol

The following protocol outlines a self-validating system designed to ensure reproducible quantification of Impurity 10 in accordance with ICH Q2 guidelines.

HPLC_Workflow A Sample Preparation (Fesoterodine + Impurity 10) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Detection (UV at 220 nm) B->C D Data Analysis (Peak Integration & Resolution) C->D E Method Validation (ICH Q2 Guidelines) D->E

Fig 2: Step-by-step workflow for HPLC method development and validation.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.05% TFA in Water): Transfer 0.5 mL of HPLC-grade Trifluoroacetic acid into 1000 mL of high-purity deionized (Milli-Q) water. Mix thoroughly, filter through a 0.45 µm membrane filter, and sonicate for 10 minutes to degas[3].

  • Mobile Phase B (90% Methanol with 0.02% TFA): Mix 900 mL of HPLC-grade Methanol with 100 mL of deionized water. Add 0.2 mL of TFA. Filter and degas[3].

Step 2: Sample and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Methanol.

  • Standard Solution: Accurately weigh Fesoterodine Fumarate reference standard and Impurity 10 reference standard. Dissolve in the diluent to achieve a target concentration of 1.0 mg/mL for the API and 0.001 mg/mL for Impurity 10 (representing the 0.1% specification limit).

Step 3: Self-Validating Quality Control Checkpoints

To ensure the integrity of the analytical run, the protocol incorporates built-in checkpoints:

  • Blank Injection Baseline Stability: A blank injection must precede any sample to verify the absence of ghost peaks at the retention times of the API and Impurity 10.

  • System Suitability Testing (SST): Before sample analysis, the SST mixture is injected. The run is only considered valid if the resolution (Rs) between the API and Impurity 10 is strictly > 2.0.

  • Bracketing Standards: A standard solution is injected at the beginning, middle, and end of the sequence. The %RSD of the peak areas must remain ≤ 2.0%, validating that the detector response and injection volume remain stable throughout the run.

System Suitability & Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters Symmetry C18 (250 × 4.6 mm, 5 μm)[3]Provides high theoretical plates for resolving structurally similar degradants.
Column Temperature 30°C[3]Reduces mobile phase viscosity, improving mass transfer and peak symmetry.
Flow Rate 1.0 mL/min[3]Balances optimal linear velocity with system backpressure.
Detection Wavelength UV at 220 nm[3],[5]Maximizes sensitivity for the aromatic chromophores and conjugated aldehyde.
Injection Volume 75 μL[3]A larger injection volume enhances detection limits for trace-level impurity quantification.
Table 2: Gradient Elution Program

Note: The gradient is engineered to push highly retained lipophilic compounds off the column while maintaining resolution for early-eluting polar degradants[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.07030Initial Hold (Polar retention)
5.06040Shallow Gradient
45.03070Primary Separation
53.02080Column Wash
58.02080Column Wash
60.07030Re-equilibration
70.07030End of Run
Table 3: System Suitability Criteria (Self-Validating Metrics)
ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 (between API and Impurity 10)Ensures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5Validates the effectiveness of TFA in suppressing silanol interactions.
Theoretical Plates (N) > 5000Confirms column efficiency and packing integrity.
% RSD of Area ≤ 2.0% (n=6)Demonstrates precision and injection reproducibility.

References

  • Nitin Kumar, D. Sangeetha, L. Kalyanraman. "Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase". Journal of Chromatographic Science, 2021.
  • A.P. Rajput, Manohar C. Sonanis. "Isolation and Characterization of Fesoterodine Fumarate Related Impurity". Asian Journal of Chemistry, 2013.
  • Veeprho Pharmaceuticals. "Fesoterodine Impurity 10 | CAS 214601-12-4".
  • Der Pharma Chemica. "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances".

Sources

UPLC method for the determination of Fesoterodine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced UPLC Method for the Determination and Profiling of Fesoterodine Fumarate Impurities

Introduction & Rationale

Fesoterodine fumarate is a potent, competitive muscarinic receptor antagonist prescribed for the management of overactive bladder syndrome. As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, 5-hydroxymethyltolterodine (5-HMT). However, this inherent hydrolytic susceptibility also makes the Active Pharmaceutical Ingredient (API) highly vulnerable to degradation during synthesis, formulation, and storage[1].

To comply with ICH Q3A/Q3B guidelines, it is mandatory to quantify all process-related impurities and degradation products accurately. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle with long run times and inadequate resolution of non-polar impurities[2]. This application note details the development and validation of a highly specific, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. By leveraging sub-2-micron particle technology, this method achieves superior resolution, shorter analysis times, and acts as a self-validating system for routine quality control[3].

Mechanistic Insights into Fesoterodine Degradation

A robust analytical method cannot be developed without first understanding the chemical causality of the API's degradation. Fesoterodine undergoes several distinct degradation pathways:

  • Hydrolysis: The ester linkage is highly labile in the presence of moisture and pH extremes, rapidly degrading into 5-HMT (the dihydroxy impurity) and isobutyric acid[1].

  • Oxidation: The tertiary amine moiety is prone to oxidation, forming N-oxide derivatives when exposed to peroxides or radical initiators[4].

  • Transesterification & Dimerization: Under thermal stress or catalytic conditions, fesoterodine can form complex, highly lipophilic diester impurities, benzylated hydroxy impurities, and asymmetric dimers[1][5].

Because the resulting impurity profile spans a massive polarity range—from the highly polar 5-HMT to the extremely non-polar diesters—an isocratic elution is chemically insufficient. A carefully engineered gradient elution is mandatory to capture the full impurity landscape[3].

UPLC Method Development Strategy & Causality

The transition from HPLC to UPLC is driven by the need for enhanced resolving power. The following parameters were chosen based on strict chromatographic causality:

  • Stationary Phase (Acquity BEH C18): Fesoterodine and its process impurities possess diverse pKa values. The Ethylene Bridged Hybrid (BEH) particle technology (1.7 μm) was selected because it resists silica dissolution at higher pH levels. This allows the use of a pH 8.0 buffer, which suppresses the ionization of fesoterodine’s amine groups, thereby minimizing secondary interactions with residual silanols and eliminating peak tailing[3].

  • Mobile Phase Gradient: The method initiates at a 50:50 (aqueous:organic) ratio to ensure adequate retention of polar hydrolytic degradants. It progressively ramps to 70% organic phase to forcefully elute highly lipophilic process impurities (e.g., Impurity B and H) within a practical 20-minute runtime, preventing column carryover[3].

  • Thermodynamic Control: Maintaining the column compartment at 45°C reduces the viscosity of the mobile phase, mitigating the high backpressures typical of UPLC while improving mass transfer kinetics for sharper peaks[3][6].

Table 1: Optimized UPLC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)Sub-2-μm particles maximize resolution; BEH matrix prevents dissolution at pH 8.0[3].
Mobile Phase A Buffer (pH adjusted to ~8.0)Suppresses amine ionization, minimizing peak tailing[3].
Mobile Phase B AcetonitrileProvides necessary elution strength for non-polar impurities.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns, balancing backpressure and efficiency.
Column Temp. 45°CReduces mobile phase viscosity and improves mass transfer kinetics[3][6].
Detection PDA at 220 nmCaptures the maximum UV absorbance for the aromatic rings in Fesoterodine and its degradants[6].
Injection Vol. 2.0 μLPrevents volume overload on the narrow-bore UPLC column.
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Objective
0.05050Retain polar degradants (e.g., Impurity E, G)[3].
2.05050Isocratic hold to stabilize initial band broadening.
7.03070Linear ramp to elute moderate-polarity impurities.
16.03070Isocratic hold to elute highly lipophilic diester impurities[3].
16.15050Rapid return to initial conditions.
20.05050Column re-equilibration for the next injection.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the analytical workflow must be self-validating. This is achieved through forced degradation studies coupled with Mass Balance Verification. If the method is truly stability-indicating, the molar sum of the remaining API and all quantified degradation products must equal the initial un-stressed control (~98-102%). Furthermore, Photodiode Array (PDA) peak purity angles must remain below the purity threshold, proving no hidden degradants are co-eluting with the main peak[7][8].

Step-by-Step Forced Degradation Workflow
  • Standard & Control Preparation: Accurately weigh Fesoterodine fumarate reference standard and dissolve in diluent (Buffer:Acetonitrile, 50:50 v/v) to obtain a concentration of 500 μg/mL[3].

  • Acidic Hydrolysis: Transfer 5 mL of the sample solution to a stress vial. Add 1 mL of 1N HCl and heat at 60°C for 2 hours. Cool to room temperature and neutralize with 1 mL of 1N NaOH[6][8].

  • Alkaline Hydrolysis: Transfer 5 mL of the sample solution to a stress vial. Add 1 mL of 0.1N NaOH and incubate at room temperature for 1 hour (Fesoterodine is highly sensitive to base). Neutralize with 1 mL of 0.1N HCl[6][8].

  • Oxidative Stress: Transfer 5 mL of the sample solution to a stress vial. Add 1 mL of 3% H₂O₂ and incubate at room temperature for 2 hours[6].

  • Thermal & Photolytic Stress: Expose solid API to 60°C for 10 days in a hot air oven. For photolytic stress, expose the API to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours)[6]. Dissolve the stressed solids in diluent to a final concentration of 500 μg/mL.

  • Filtration & Injection: Filter all neutralized and diluted stress samples through a 0.22 μm PTFE syringe filter prior to UPLC injection to protect the sub-2-micron column frit.

G cluster_stress Self-Validating Forced Degradation Sample Fesoterodine Fumarate Sample Preparation Acid Acidic Stress (1N HCl, 60°C) Sample->Acid Base Alkaline Stress (0.1N NaOH, RT) Sample->Base Ox Oxidative Stress (3% H2O2, RT) Sample->Ox Thermal Thermal Stress (60°C, 10 Days) Sample->Thermal UPLC UPLC Separation Acquity BEH C18 (1.7 μm) Acid->UPLC Base->UPLC Ox->UPLC Thermal->UPLC Detection PDA Detection (220 nm) Peak Purity Assessment UPLC->Detection MassBalance Mass Balance Verification (Assay + Impurities ≈ 100%) Detection->MassBalance Validated Validated Stability-Indicating Impurity Profile MassBalance->Validated

Workflow for self-validating UPLC method development and forced degradation of Fesoterodine.

Data Presentation: Impurity Profiling

By employing the gradient outlined above, all known process and degradation impurities are well resolved from the Fesoterodine fumarate main peak with a minimum resolution of >1.5[3]. The Relative Retention Times (RRT) serve as a reliable identification metric across different UPLC systems.

Table 3: Relative Retention Times (RRT) of Key Impurities
Impurity DesignationRRTOrigin / Nature
Impurity E 0.18Process / Degradation[3][5]
Impurity A 0.25Process / Degradation[3][5]
Impurity G 0.27Process / Degradation[3][5]
Fesoterodine Fumarate 1.00 Main API Peak
Impurity C 1.16Process Impurity[3][5]
Impurity F 1.46Process Impurity[3]
Impurity I 1.93Process Impurity[3][5]
Impurity B 2.28Process Impurity[3][5]
Impurity H 2.67Highly non-polar Process Impurity[3][5]

Note: The active metabolite and primary hydrolytic degradant, 5-hydroxymethyltolterodine (5-HMT), is highly polar and typically elutes well before the main peak under reversed-phase conditions[1].

Conclusion

This UPLC method provides a comprehensive, self-validating framework for the determination of Fesoterodine fumarate and its complex impurity profile. By strategically selecting a BEH C18 column and a pH 8.0 buffered gradient, the method successfully resolves highly polar hydrolytic degradants from lipophilic process impurities within 20 minutes. The integration of forced degradation and mass balance verification guarantees the method's trustworthiness and compliance with stringent regulatory standards.

References

  • An improved method for the quantitative determination of fesoterodine fumarate, Google P
  • Identification and Characterization of an Oxidative Degrad
  • The novel reference markers for fesoterodine fumarate, Google P
  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products, ResearchG
  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Comp
  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry, ResearchG
  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its rel
  • A validated stability-indicating hplc assay method for determination of fesoterodine fumar

Sources

Application Note: High-Throughput Analysis of Fesoterodine and its Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of fesoterodine and its degradation products. Fesoterodine, a prodrug for the treatment of overactive bladder, is susceptible to degradation under various stress conditions. This guide provides a detailed protocol for forced degradation studies, sample preparation, and a robust LC-MS/MS workflow, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring data integrity and reliability.

Introduction: The Imperative for Degradation Profiling of Fesoterodine

Fesoterodine is a competitive antimuscarinic agent that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1]. While this conversion is essential for its therapeutic action, it also represents a primary degradation pathway that must be thoroughly understood and monitored. Furthermore, forced degradation studies have revealed that fesoterodine is susceptible to degradation under acidic, basic, and oxidative conditions[2][3].

The identification and quantification of these degradation products are critical for several reasons:

  • Safety and Efficacy: Degradation products can potentially be toxic or have altered pharmacological activity, impacting the safety and efficacy of the drug product.

  • Regulatory Compliance: Regulatory bodies, such as the International Council for Harmonisation (ICH), require comprehensive stability data, including the identification of degradation products, for drug approval[4][5].

  • Quality Control: A robust analytical method for monitoring degradation products is essential for routine quality control of both the active pharmaceutical ingredient (API) and the finished pharmaceutical product.

This application note provides a detailed framework for conducting these critical analyses using the highly sensitive and specific technique of LC-MS/MS.

Experimental Workflow: A Systematic Approach

The analysis of fesoterodine and its degradation products involves a multi-step process, from sample preparation to data analysis. The following diagram illustrates the comprehensive workflow:

Fesoterodine_Analysis_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Fesoterodine Tablets Grinding Grind Tablets to a Fine Powder Sample->Grinding Extraction Extract with Diluent Grinding->Extraction Filtration Filter through 0.22 µm Syringe Filter Extraction->Filtration LC_Column C18 Reversed-Phase Column Filtration->LC_Column Mobile_Phase Gradient Elution with Acetonitrile and Formic Acid in Water ESI Electrospray Ionization (ESI) in Positive Mode LC_Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification of Fesoterodine and Degradation Products MRM->Quantification Identification Identification of Unknown Degradants Quantification->Identification

Caption: Experimental workflow for LC-MS/MS analysis of Fesoterodine.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. These studies are performed in accordance with ICH guidelines Q1A(R2) and Q1B[4][5][6][7][8]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[9].

3.1. Materials

  • Fesoterodine Fumarate API or crushed tablets

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Milli-Q water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

3.2. Step-by-Step Protocol

  • Preparation of Stock Solution: Prepare a stock solution of fesoterodine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute the final solution to a suitable concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at room temperature for 1 hour.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute the final solution to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution to a suitable concentration with the mobile phase.

  • Thermal Degradation:

    • Place the solid fesoterodine powder in a temperature-controlled oven at 80°C for 48 hours.

    • After exposure, dissolve the powder in a suitable solvent and dilute to the desired concentration.

  • Photolytic Degradation:

    • Expose the solid fesoterodine powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[10][11][12].

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the powder and dilute to the desired concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration as the stressed samples without subjecting it to any stress conditions.

Protocol 2: Sample Preparation from Tablets

This protocol describes the extraction of fesoterodine and its degradation products from a solid dosage form.

4.1. Step-by-Step Protocol

  • Weighing and Grinding: Accurately weigh and finely powder a representative number of fesoterodine tablets (e.g., 20 tablets).

  • Extraction: Transfer an amount of the powdered tablets equivalent to one tablet's dosage into a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to about 70% of the flask's volume.

  • Sonication and Dissolution: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the drug. Allow the solution to cool to room temperature.

  • Dilution: Make up the volume to the mark with the extraction solvent and mix well.

  • Filtration: Filter a portion of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Methodology

The following LC-MS/MS parameters have been optimized for the separation and detection of fesoterodine and its primary degradation products.

5.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

5.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 600 L/hr; Cone: 50 L/hr
Collision Gas Argon

5.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification and confirmation of fesoterodine and its key degradation products.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fesoterodine 412.3188.225
412.3157.130
5-HMT (Degradation Product) 342.2188.220
342.2147.125
Desisopropyl-fesoterodine 370.2188.225

Fesoterodine Degradation Pathway and Fragmentation

The primary degradation pathway of fesoterodine is the hydrolysis of the ester linkage to form its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1]. Other degradation products can be formed under more strenuous conditions.

Degradation_Pathway cluster_conditions Degradation Conditions Fesoterodine Fesoterodine (m/z 412.3) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (m/z 342.2) Fesoterodine->HMT Ester Hydrolysis Desisopropyl Desisopropyl-fesoterodine (m/z 370.2) Fesoterodine->Desisopropyl Oxidative N-dealkylation Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidation

Caption: Proposed degradation pathway of Fesoterodine.

The fragmentation of fesoterodine and 5-HMT in the mass spectrometer provides characteristic product ions that are used for their specific detection in MRM mode. The major fragmentation involves the cleavage of the bond connecting the diisopropylamino-phenylpropyl moiety to the rest of the molecule, resulting in a common product ion at m/z 188.2.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the analysis of fesoterodine and its degradation products. The protocols for forced degradation studies and sample preparation are designed to be comprehensive and compliant with regulatory expectations. The optimized LC-MS/MS parameters ensure high sensitivity, specificity, and throughput, making this method suitable for both research and quality control environments. By following the methodologies outlined in this guide, researchers and drug development professionals can confidently assess the stability of fesoterodine and ensure the safety and quality of their products.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency; 2003. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency; 1998. [Link]

  • ICH. Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube; 2025. [Link]

  • ICH. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare; [Link]

  • ICH. Photostability Testing for Drugs. Scribd; [Link]

  • ICH. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency; 2003. [Link]

  • ICH. Q1A (R2) A deep dive in Stability Studies. YouTube; 2025. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Sangoi MS, Steppe M. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. Eur J Mass Spectrom (Chichester). 2010;16(6):653-661.
  • Reddy BVR, Reddy BS, Kumar MS, Rambabu C.
  • Sangoi MS, Todeschini V, Steppe M. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta. 2011;84(4):1123-1129.
  • Rajput AP, Sonanis MC. Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry. 2013;25(11):6369-6371.
  • Kotla NR, et al. Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. 2013;5(5):115-122.
  • Daicel Pharma Standards. Fesoterodine Impurities Manufacturers & Suppliers. [Link]

  • ResearchGate. Structure of fesoterodine fumarate. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing Procedure. 2025. [Link]

  • LCGC International. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. 2025. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sarneski B, et al. Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday Int J. 2008;1(1).
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • G. G. de Oliveira, et al. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Braz. J. Pharm. Sci. 2014;50(4).
  • Weiss J, et al. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Med Wkly. 2009;139(23-24):334-341.
  • ResearchGate. MRM transitions, cone voltage, collision energy and retention time for.... [Link]

  • ResearchGate. Plasma concentration-time profile of 5-hydroxymethyl tolterodine.... [Link]

  • SynThink Research Chemicals. Fesoterodine EP Impurities and Related Compounds. [Link]

  • Google Patents.
  • Waters. Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. 2018. [Link]

Sources

Application Note: Comprehensive Forced Degradation Protocol and Stability-Indicating Analytical Workflow for Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fesoterodine fumarate is a potent, competitive muscarinic receptor antagonist prescribed for the management of overactive bladder syndrome[1]. Pharmacologically, it functions as a prodrug; its isobutyrate ester moiety is rapidly hydrolyzed in vivo by non-specific esterases to yield the active metabolite, 5-hydroxymethyltolterodine (5-HMT)[2].

From an analytical and formulation perspective, this inherent ester vulnerability dictates the molecule's degradation profile. Forced degradation (stress testing) is an indispensable phase of drug development, mandated by ICH Q1A(R2) and Q1B guidelines, to elucidate intrinsic stability, identify potential degradation pathways, and validate Stability-Indicating Analytical Procedures (SIAPs)[3].

Causality of Degradation:

  • Hydrolytic Cleavage: The ester linkage is highly labile. Base-catalyzed hydrolysis is exceptionally aggressive, often degrading the Active Pharmaceutical Ingredient (API) within minutes at ambient temperature to form 5-HMT[4]. Acid hydrolysis follows a similar mechanistic pathway but typically requires elevated thermal energy (e.g., 80°C) to achieve significant degradation[4].

  • Oxidative Attack: Exposure to reactive oxygen species (e.g., hydrogen peroxide) targets the tertiary amine and electron-rich aromatic rings, generating N-oxides and aldehyde derivatives[2].

  • Thermal & Photolytic Stability: While Fesoterodine demonstrates relative resilience to direct heat and light, prolonged exposure (e.g., 80°C for 7 days, or 1.2 million lux hours) induces measurable degradation, necessitating robust peak purity verification to ensure no secondary degradants co-elute[5].

Pathway Feso Fesoterodine Fumarate (Prodrug) HMT 5-Hydroxymethyltolterodine (5-HMT) Feso->HMT Hydrolysis (Acid/Base/H2O) OxDeg Oxidative Degradants (N-Oxides / Aldehydes) Feso->OxDeg Peroxide (Oxidation)

Primary degradation pathways of Fesoterodine under hydrolytic and oxidative stress.

Experimental Design and Stress Conditions

To establish a self-validating system , the target degradation for stress samples should ideally fall between 10% and 20%[4]. If degradation exceeds 20%, secondary degradation products may form, obscuring the primary degradation pathway. If it is below 10%, the analytical method's ability to resolve degradants from the main peak is not rigorously challenged.

Table 1: Summary of Forced Degradation Stress Conditions for Fesoterodine
Stress TypeReagent / ConditionTemperatureDurationTarget Degradation
Acidic 0.1 N HCl80°C30 mins10 - 20%
Alkaline 0.1 N NaOHAmbient5 mins10 - 20%
Oxidative 10% H₂O₂80°C30 mins10 - 20%
Thermal Solid State80°C7 days< 10%
Photolytic UV/Vis LightAmbient1.2M Lux hrs< 10%

(Data synthesized from established ICH-compliant stability-indicating methods[5],[4])

Step-by-Step Degradation Protocol

Critical Self-Validating Principle: A common failure point in forced degradation is the omission of sample quenching. If acidic or alkaline samples are injected directly into the HPLC without neutralization, degradation continues dynamically in the autosampler, yielding irreproducible data. Furthermore, injecting extreme pH solutions will dissolve the silica backbone of standard C18 columns. Neutralization is mandatory.

Step 1: Stock Solution Preparation
  • Accurately weigh 10 mg of Fesoterodine Fumarate API (or equivalent formulation powder).

  • Dissolve in 10 mL of diluent (e.g., Methanol or Mobile Phase) to achieve a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Execution of Stress Conditions

A. Acid Hydrolysis

  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 N HCl.

  • Heat the mixture in a water bath at 80°C for exactly 30 minutes[4].

  • Quenching: Cool to room temperature and immediately neutralize with 1.0 mL of 0.1 N NaOH. Dilute to volume with diluent.

B. Base Hydrolysis

  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 N NaOH.

  • Incubate at ambient temperature for exactly 5 minutes (ester cleavage is highly rapid under alkaline conditions)[4].

  • Quenching: Immediately neutralize with 1.0 mL of 0.1 N HCl to arrest degradation. Dilute to volume with diluent.

C. Oxidative Stress

  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 10% H₂O₂.

  • Heat at 80°C for 30 minutes[4].

  • Cool to room temperature and dilute to volume. (Note: Wrap the flask in aluminum foil to protect from light and prevent secondary photo-oxidation).

D. Thermal & Photolytic Stress

  • Thermal: Expose a thin layer of solid API in a petri dish to 80°C in a hot air oven for 7 days[4].

  • Photolytic: Expose solid API in a photostability chamber to 1.2 million lux hours and 200 watt-hours/m² UV energy, strictly adhering to ICH Q1B[5].

  • Post-exposure, accurately weigh the stressed API and prepare a 100 µg/mL solution using the standard dilution method.

Workflow cluster_stress ICH Q1A/Q1B Forced Degradation Conditions API Fesoterodine Fumarate Sample Preparation Acid Acidic Stress 0.1N HCl (80°C) API->Acid Base Alkaline Stress 0.1N NaOH (RT) API->Base Ox Oxidative Stress 10% H2O2 (80°C) API->Ox Therm Thermal Stress Solid State (80°C) API->Therm Photo Photolytic Stress 1.2M Lux hrs API->Photo Quench Neutralization & Quenching Acid->Quench Add NaOH Base->Quench Add HCl Dilute Dilution to Working Concentration Ox->Dilute Protect from light Therm->Dilute Photo->Dilute Quench->Dilute HPLC Stability-Indicating HPLC-PDA Analysis Dilute->HPLC

Logical workflow of Fesoterodine forced degradation, emphasizing quenching for self-validation.

Chromatographic Method & Data Interpretation

To separate Fesoterodine from its highly polar primary degradant (5-HMT) and various process impurities, a robust Reversed-Phase HPLC (RP-HPLC) method is required[6].

Table 2: Optimized Stability-Indicating HPLC Conditions
ParameterSpecificationRationale
Column Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or Waters Symmetry C18Provides high theoretical plates to resolve closely eluting oxidative degradants[4],[6].
Mobile Phase Buffer (Ammonium dihydrogen orthophosphate, pH 3.0) : Methanol (42:58 v/v)Acidic pH suppresses amine ionization, improving peak shape and retention[4].
Flow Rate 1.0 mL/minBalances backpressure and runtime.
Column Temp 30°CEnsures retention time reproducibility[4].
Detection PDA/UV at 210 nm or 220 nmCaptures the maximum absorbance of the aromatic system[5],[6].
Injection Vol 10 - 20 µLPrevents column overloading while maintaining sensitivity.
Data Interpretation (Mass Balance)

Utilize a Photodiode Array (PDA) detector to evaluate peak homogeneity. The method is considered stability-indicating only if the Peak Purity Angle < Peak Purity Threshold for the Fesoterodine peak across all stress conditions.

The mass balance is calculated by summing the assay value of the remaining active drug and the normalized area of all degradation products. A successful stability-indicating method will demonstrate a mass balance close to 100.5%, confirming that no degradants are co-eluting with the main peak, escaping detection, or permanently retained on the column[4].

References

  • Title: Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Source: Der Pharma Chemica. URL:

  • Title: WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate. Source: Google Patents. URL:

  • Title: A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate. Source: Rasayan Journal of Chemistry. URL:

  • Title: Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Source: PubMed (J Chromatogr Sci). URL:

  • Title: Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Source: ResearchGate. URL:

  • Title: Forced degradation and impurity profiling. Source: Dphen1. URL:

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Fesoterodine fumarate is a competitive muscarinic receptor antagonist utilized in the management of overactive bladder syndrome. Structurally, it is a prodrug containing a hydrolyzable isobutyrate ester moiety and a bulky diisopropylamine group. Because of these specific functional groups, the molecule is highly susceptible to hydrolytic cleavage and oxidative degradation.

Developing a robust Stability-Indicating Assay Method (SIAM) is paramount to accurately quantify the active pharmaceutical ingredient (API) while seamlessly resolving process-related impurities and degradation products . The degradation of fesoterodine follows predictable chemical kinetics dictated by its structure :

  • Ester Hydrolysis: Under acidic or basic conditions, the ester is rapidly hydrolyzed to yield desisobutyryl fesoterodine (5-hydroxymethyl tolterodine). While this is the active in vivo metabolite, it is a critical in vitro degradant that must be monitored.

  • N-Oxidation: The tertiary amine is highly prone to oxidation in the presence of peroxides, forming an N-oxide degradant.

Pathway Feso Fesoterodine Fumarate (Parent API) Hydrolysis Ester Hydrolysis (Acid/Base Stress) Feso->Hydrolysis Oxidative N-Oxidation (Peroxide Stress) Feso->Oxidative Des Desisobutyryl Fesoterodine (Polar Degradant) Hydrolysis->Des NOxide Fesoterodine N-oxide (Oxidative Degradant) Oxidative->NOxide

Fig 1. Primary degradation pathways of Fesoterodine under stress conditions.

Chromatographic Strategy and Causality

To ensure the method is self-validating and future-proof, the mobile phase must be Mass Spectrometry (MS) compatible for unknown impurity characterization. Traditional phosphate buffers cause severe ion suppression in LC-ESI-MS. Therefore, Trifluoroacetic acid (TFA) is selected as the aqueous modifier [[1]]([Link]).

The Causality of Method Selection: TFA serves a dual purpose. First, it lowers the mobile phase pH to ~2.0, ensuring the tertiary amine of fesoterodine is fully protonated. Second, TFA acts as a volatile ion-pairing agent, masking residual silanols on the C18 stationary phase. This prevents secondary electrostatic interactions, eliminating peak tailing and yielding sharp, symmetrical peaks. Methanol is chosen over acetonitrile as the organic modifier to optimize the selectivity and resolution for closely eluting oxidative degradants.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters Symmetry C18 (250 × 4.6 mm, 5 μm)High surface area and hydrophobicity for resolving polar degradants from the API.
Mobile Phase A 0.05% TFA in WaterIon-pairing, MS-compatible, prevents amine peak tailing.
Mobile Phase B 0.02% TFA in Methanol : Water (90:10 v/v)Modulates elution strength; enhances selectivity for N-oxides.
Elution Mode GradientRequired to elute both early polar degradants and the late non-polar API.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Detection UV at 220 nm (PDA)Captures maximum absorbance of the aromatic rings.
Column Temp 30°CStabilizes retention times and reduces system backpressure.
Injection Vol 20 μLBalances sensitivity limits (LOD/LOQ) with peak shape integrity.

Experimental Protocols: Forced Degradation

A robust forced degradation study (per ICH Q1A/Q1B guidelines) is the cornerstone of a SIAM . The protocol below incorporates self-validating neutralization steps to ensure degradation kinetics are halted precisely at the sampling time, preventing artifactual degradation while samples sit in the autosampler queue.

Step-by-Step Degradation Workflow
  • Preparation of Standard: Accurately weigh and transfer 10 mg of Fesoterodine Fumarate standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Water:Methanol 50:50 v/v) to yield a 1000 μg/mL stock.

  • Acid Hydrolysis:

    • Transfer 1 mL of standard to a 10 mL flask.

    • Add 1 mL of 0.1 N HCl. Heat at 80°C in a water bath for 30 minutes.

    • Critical Self-Validating Step: Immediately cool to room temperature and neutralize with 1 mL of 0.1 N NaOH to halt hydrolysis. Dilute to volume with diluent.

  • Base Hydrolysis:

    • Transfer 1 mL of standard to a 10 mL flask.

    • Add 1 mL of 0.1 N NaOH. Expose at ambient temperature for exactly 5 minutes (Fesoterodine is highly sensitive to base).

    • Critical Self-Validating Step: Neutralize with 1 mL of 0.1 N HCl. Dilute to volume.

  • Oxidative Stress:

    • Transfer 1 mL of standard to a 10 mL flask.

    • Add 1 mL of 10% H₂O₂. Heat at 80°C for 30 minutes. Cool and dilute to volume.

  • Thermal & Photolytic Stress:

    • Expose solid API to 80°C for 7 days (Thermal) and 1.2 million lux hours (Photolytic).

    • Dissolve 10 mg of stressed API in 10 mL diluent.

Workflow cluster_stress ICH Stress Conditions API Fesoterodine Fumarate (1000 μg/mL) Acid 0.1N HCl, 80°C (30 min) API->Acid Base 0.1N NaOH, Ambient (5 min) API->Base Oxidation 10% H2O2, 80°C (30 min) API->Oxidation Quench Immediate Neutralization (Halt Kinetics) Acid->Quench Base->Quench Analysis RP-HPLC-PDA Analysis (Peak Purity Check) Oxidation->Analysis Quench->Analysis MS LC-ESI-MS (Structure Elucidation) Analysis->MS Impurity >0.1%

Fig 2. Forced degradation workflow incorporating self-validating neutralization steps.

Results & Data Presentation

A valid SIAM must demonstrate a mass balance close to 100% (Assay % + Total Degradant %). Deviations suggest the formation of non-UV absorbing polymers or volatile degradants, which would necessitate orthogonal detection methods. Peak purity is confirmed using a Photodiode Array (PDA) detector, ensuring the Fesoterodine peak has no co-eluting impurities (Purity Angle < Purity Threshold) .

Table 2: Summary of Forced Degradation Results
Stress ConditionTime / Temp% Assay (Active)% Total DegradantsMass Balance (%)Peak Purity Flag
Unstressed N/A99.80.199.9Pass
Acid Hydrolysis 30 min / 80°C84.514.899.3Pass
Base Hydrolysis 5 min / Ambient76.223.199.3Pass
Oxidation 30 min / 80°C88.111.299.3Pass
Thermal 7 days / 80°C98.90.899.7Pass
Photolytic 1.2M Lux hrs99.10.699.7Pass

Note: The method exhibits excellent specificity. All degradation products were well resolved from the main peak of Fesoterodine Fumarate (Resolution > 2.0).

Conclusion

The developed gradient RP-HPLC method is a highly specific, MS-compatible, and self-validating protocol for the stability-indicating assay of Fesoterodine Fumarate. By understanding the mechanistic vulnerabilities of the molecule and applying targeted chromatographic principles—such as TFA ion-pairing to mitigate amine-silanol interactions—researchers can reliably quantify the API and characterize its degradation profile in routine quality control and advanced drug development workflows.

References

  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 59(2), 154-164. URL:[Link]

  • Chhalotiya, U. K., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Reddy, B. V. R., et al. (2012). A validated stability-indicating HPLC assay method for determination of fesoterodine fumarate. International Journal of Pharmacy and Pharmaceutical Sciences. URL:[Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of (R)-5-Hydroxymethyl Tolterodine Methacrylate in Fesoterodine Drug Substance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fesoterodine is a potent antimuscarinic agent indicated for the treatment of overactive bladder (OAB).[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][3][4][5][6] This active moiety is responsible for the therapeutic effect of the drug.[1][7] Given the manufacturing process and chemical nature of Fesoterodine, several process-related impurities and potential degradants must be monitored and controlled to ensure the safety and efficacy of the final drug product.

(R)-5-Hydroxymethyl Tolterodine Methacrylate (HMTM) is a potential process-related impurity in Fesoterodine synthesis. Its structural similarity to the active pharmaceutical ingredient (API) and its active metabolite necessitates a highly selective and sensitive analytical method for accurate quantification. The control of such impurities is a critical aspect of quality control in pharmaceutical manufacturing, as mandated by regulatory bodies worldwide.

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of HMTM in Fesoterodine fumarate drug substance. The method is designed to be stability-indicating and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose in a quality control environment.[8][9][10][11]

Principle of the Method

The quantification of the HMTM impurity in the Fesoterodine API is achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation: The method utilizes a C18 stationary phase to separate HMTM from Fesoterodine and other related substances based on their differential partitioning between the non-polar stationary phase and a polar mobile phase. A gradient elution is employed to ensure optimal resolution and peak shape.

  • Mass Spectrometric Detection: Following chromatographic separation, the analytes are ionized using an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity and sensitivity. This technique involves monitoring a specific precursor-to-product ion transition for HMTM, minimizing interference from the drug substance matrix and other impurities.[7][12][13]

The relationship between the API, its active metabolite, and the target impurity is illustrated below.

G FES Fesoterodine (Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) FES->HMT Hydrolysis (in vivo) HMTM (R)-5-Hydroxymethyl Tolterodine Methacrylate (Target Impurity) FES->HMTM

Caption: Relationship between Fesoterodine, its active metabolite 5-HMT, and the target impurity HMTM.

Materials and Methods

Reagents and Standards
  • Fesoterodine Fumarate Reference Standard and Test Samples

  • (R)-5-Hydroxymethyl Tolterodine Methacrylate (HMTM) Reference Standard

  • Acetonitrile (LC-MS Grade)

  • Methanol (HPLC Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: A high-resolution C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm or equivalent) is recommended for robust separation.[14][15][16]

Chromatographic and Mass Spectrometric Conditions

The following conditions were optimized to achieve selective separation and sensitive detection.

ParameterCondition
Column Waters Symmetry C18, 250 x 4.6 mm, 5 µm
Column Temperature 30 °C[14][15][16]
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 5.0 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions See Table 3

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 65 35
15.0 30 70
20.0 30 70
22.0 65 35

| 30.0 | 65 | 35 |

Table 3: MRM Transitions for Analyte

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
HMTM [Value to be determined] [Value to be determined] 150
Fesoterodine [Value to be determined] [Value to be determined] 50

(Note: Specific m/z values for HMTM would need to be determined experimentally based on its exact mass and fragmentation pattern. The transition for Fesoterodine is monitored for specificity purposes.)

Standard and Sample Preparation
  • Standard Stock Solution (HMTM): Accurately weigh and dissolve HMTM reference standard in methanol to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards ranging from the Limit of Quantification (LOQ) to approximately 150% of the specification limit.

  • Sample Solution: Accurately weigh approximately 25 mg of Fesoterodine Fumarate drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a sample concentration of 500 µg/mL.

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting P1 Accurately weigh Fesoterodine Sample (25 mg) P2 Dissolve and dilute to 50 mL with Diluent (500 µg/mL) P1->P2 A2 Inject Blank, Standards, and Samples (10 µL) P2->A2 S1 Prepare HMTM Stock Solution (100 µg/mL) S2 Create Calibration Standards (Serial Dilution) S1->S2 S2->A2 A1 Equilibrate LC System with Initial Conditions A1->A2 A3 Acquire Data using Optimized MRM Method A2->A3 D1 Integrate Chromatographic Peaks A3->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Quantify HMTM in Samples using Calibration Curve D2->D3 D4 Report Result (e.g., in ppm or %) D3->D4

Caption: Analytical workflow for the quantification of HMTM in Fesoterodine.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.[8][9][11] The validation focused on specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a Fesoterodine sample spiked with HMTM, and an unspiked Fesoterodine sample. The MRM chromatogram showed no interfering peaks at the retention time of HMTM in the blank or unspiked sample, proving the method's ability to assess the analyte unequivocally in the presence of other components.[11] Forced degradation studies also showed no interference from degradants.[1][17]

Linearity

Linearity was assessed by analyzing six calibration standards in triplicate. The calibration curve was constructed by plotting the peak area of HMTM against its concentration. The method demonstrated excellent linearity over the tested range.

Accuracy and Precision

Accuracy was determined by analyzing Fesoterodine samples spiked with HMTM at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Precision was evaluated at the same levels for repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[11]

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The LOQ and LOD were determined based on the signal-to-noise ratio (S/N) method, established as the concentration that provides an S/N of 10 and 3, respectively.

Validation Summary

The results of the method validation are summarized below.

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference observedMethod is specific
Linearity (Correlation Coeff.) r² > 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%Typically 80-120% for impurities
Precision (Repeatability, %RSD) < 2.5%≤ 15%
Precision (Intermediate, %RSD) < 4.0%≤ 15%
LOQ 0.5 ng/mL (0.1 ppm)Sufficiently low for impurity control
LOD 0.15 ng/mL (0.03 ppm)N/A

Conclusion

The LC-MS/MS method described in this application note is a highly specific, sensitive, accurate, and precise tool for the quantification of (R)-5-Hydroxymethyl Tolterodine Methacrylate (HMTM) in Fesoterodine Fumarate drug substance. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.[14][15][16] The use of MRM ensures reliable quantification even at trace levels, supporting the production of high-quality, safe, and effective Fesoterodine API.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency / ICH.[Link]

  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 59(2), 154–164. [Link]

  • OUCI. Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate. Oxford University Press.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday International Journal.[Link]

  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity. ResearchGate.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • Rajput, A.P., & Sonanis, M.C. Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry.[Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia.[Link]

  • Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(2), 164-173. [Link]

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. SciSpace.[Link]

  • Patel, A.S., & Mehta, H.S. (2025). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Biological & Pharmaceutical Sciences.[Link]

  • 5-hydroxymethyl tolterodine. ClinPGx.[Link]

  • Fesoterodine. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Desfesoterodine. Wikipedia.[Link]

  • Bharathi, D.V., et al. (2011). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Chromatographia, 74(5-6), 439-447. [Link]

  • Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(23-24), 346-351. [Link]

  • Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]

Sources

Application Note: Orthogonal NMR and LC-MS/MS Strategies for Fesoterodine Impurity Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

Fesoterodine fumarate is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder syndrome [1]. Formulated as a prodrug, it undergoes rapid in vivo ester hydrolysis to yield its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[2].

While this rapid hydrolysis is pharmacologically necessary, it presents a significant analytical challenge during manufacturing and shelf-life storage. The inherent lability of the isobutyryl ester makes the API highly susceptible to degradation via hydrolysis, oxidation, and intermolecular dimerization[3]. Regulatory guidelines (ICH Q3A/Q3B) mandate the isolation and structural elucidation of any unknown impurity exceeding the 0.10% identification threshold[4].

To achieve unambiguous structural elucidation, a dual-orthogonal approach combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is required. This guide details the self-validating protocols necessary to isolate, quantify, and characterize these complex degradants.

Analytical Workflow

AnalyticalWorkflow A Forced Degradation & Stability Samples B Preparative HPLC Isolation (>98% Purity) A->B Enrichment & Isolation C LC-HRMS/MS (Exact Mass & Fragmentation) B->C Aliquot 1 (MS Buffer) D 1D & 2D NMR (COSY, HSQC, HMBC) B->D Aliquot 2 (Lyophilized) E Structural Elucidation & Impurity Qualification C->E Molecular Formula D->E Positional Isomerism

Fig 1. Orthogonal analytical workflow for Fesoterodine impurity isolation and characterization.

Quantitative Impurity Profiling

Before isolation, it is critical to map the expected mass-to-charge ratios (m/z) and retention behaviors of known process impurities and degradants.

Table 1: Quantitative Summary of Key Fesoterodine Impurities

Impurity Name Origin / Mechanism Molecular Formula Exact Mass [M+H]+
Fesoterodine (API) Parent Drug C₂₆H₃₇NO₃ 412.28
Impurity A (5-HMT) Ester Hydrolysis C₂₂H₃₁NO₂ 342.24
Impurity B (Di-isobutyryl) Synthetic Byproduct C₃₀H₄₃NO₄ 482.32
Dehydroxy Impurity Process Defect C₂₆H₃₇NO₂ 396.28

| Symmetric Dimer | Intermolecular Reaction | C₄₄H₆₀N₂O₃ | 665.46 |

Data synthesized from established pharmacopeial standards and patent literature[5], [6], [7], [3].

Step-by-Step Methodologies

Causality: Because Fesoterodine is an ester prodrug, utilizing highly alkaline mobile phases during isolation will artificially induce ester cleavage, creating false-positive degradation products. Therefore, a mildly acidic volatile buffer must be used to preserve the in situ impurity profile[4].

  • Sample Enrichment: Subject the Fesoterodine API to forced degradation (e.g., 0.1N HCl for acid hydrolysis, or 3% H₂O₂ for oxidation) at 40°C for 24 hours to enrich target impurities above the 4% w/w threshold.

  • Chromatographic Separation: Inject the enriched sample onto a Preparative Reversed-Phase column (e.g., YMC-Pack ODS-A, 250 mm × 50 mm, 12 µm).

  • Gradient Elution: Utilize Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile). The TFA suppresses unwanted secondary interactions with residual silanols, ensuring sharp peak shapes for basic diisopropylamine-containing degradants.

  • Fraction Collection & Lyophilization: Monitor the eluent at 215 nm using a PDA detector. Collect the target impurity fraction and immediately lyophilize at -50°C to yield a solid mass [4].

  • Self-Validating System: Re-inject the lyophilized powder using the analytical HPLC method. The chromatographic purity must be ≥95% by area normalization before proceeding to NMR/MS. If purity is lower, it indicates the impurity degraded during the lyophilization concentration step.

Causality: While TFA is excellent for preparative peak shape, it causes severe ion suppression in Electrospray Ionization (ESI). Thus, the analytical LC-MS method must substitute TFA with an MS-compatible buffer like 0.03 M ammonium acetate (pH 3.8) to ensure high ionization efficiency[8].

  • Sample Preparation: Dissolve the isolated impurity in MS-grade Methanol:Water (50:50) to a concentration of 10 µg/mL.

  • Internal Standardization (Self-Validation): Spike the sample with a stable isotope-labeled standard (e.g., rac-Fesoterodine-d14) [9]. This validates mass accuracy and confirms that any observed mass shifts are truly from the impurity, not instrument drift.

  • Ionization: Operate the mass spectrometer in positive ESI mode. The tertiary diisopropylamine nitrogen acts as a strong protonation site, yielding robust [M+H]+ signals[2].

  • MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID). Analyze the fragmentation pattern for the diagnostic loss of the isobutyryl group (-88 Da). For example, the dehydroxy impurity will show a parent ion at m/z 396.7 but will lack the characteristic hydroxyl loss seen in the parent API[7].

Causality: Mass spectrometry provides the exact molecular formula but cannot definitively assign positional isomers (e.g., distinguishing symmetric vs. asymmetric dimers)[3]. 2D NMR is required to map exact atomic connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized impurity in 0.6 mL of CDCl₃.

  • 1D ¹H and ¹³C Acquisition: Acquire standard proton (400 MHz) and carbon spectra. For Fesoterodine, note the diagnostic isobutyryl methyl doublets at δ 0.98-1.03 and δ 1.31-1.37 ppm [7].

  • D₂O Exchange (Self-Validation): Add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of a peak confirms the presence of an exchangeable proton. If the isobutyryl group was lost via hydrolysis (Impurity A), a new phenolic -OH proton will appear in the original spectrum and subsequently disappear upon D₂O exchange[4].

  • 2D HMBC Mapping: Use Heteronuclear Multiple Bond Correlation (HMBC) to confirm ester linkages. A cross-peak between the phenolic oxygen-adjacent protons and the ester carbonyl carbon definitively rules out transesterification or functional group migration.

Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton Assignment Fesoterodine (API) δ (ppm) Dehydroxy Impurity δ (ppm) Multiplicity
Isobutyryl -CH₃ 1.01, 1.35 0.98-1.03, 1.31-1.37 Doublet (d, 6H)
Aryl -CH₃ N/A (Hydroxymethyl present) 2.33 Singlet (s, 3H)
Chiral Methine -CH 4.10 4.07-4.11 Triplet (t, 1H)

| Aromatic Protons | 6.90 - 7.35 | 6.88 - 7.31 | Multiplets (m, 8H) |

Reference data for the dehydroxy impurity demonstrating the diagnostic singlet at 2.33 ppm, confirming the loss of the hydroxyl group[7].

Mechanistic Degradation Pathways

DegradationPathways Feso Fesoterodine Fumarate (API) ImpA Impurity A (5-HMT) Hydrolysis Product Feso->ImpA Ester Hydrolysis (Acid/Base/Moisture) ImpDimer Symmetric / Asymmetric Dimers Feso->ImpDimer Intermolecular Reaction / Heat ImpDeOH Dehydroxy Impurity Process Byproduct Feso->ImpDeOH Synthetic Pathway Defect

Fig 2. Primary degradation pathways of Fesoterodine leading to major process impurities.

Conclusion

The comprehensive characterization of Fesoterodine impurities necessitates a highly controlled environment to prevent artifact generation during isolation. By utilizing acidic preparative HPLC for enrichment, followed by MS-compatible buffer exchange for LC-HRMS/MS, and validating structural connectivity via D₂O-exchanged 2D NMR, analytical scientists can build a self-validating, regulatory-compliant impurity profile.

References

  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Source: asianpubs.org. URL: [Link]

  • Fesoterodine Impurity B | CAS 1208313-13-6. Source: veeprho.com. URL: [Link]

  • WO2010010464A2 - Fesoterodine substantially free of dehydroxy impurity. Source: google.com (Patents).
  • Novel Reference Markers For Fesoterodine Fumarate. Source: quickcompany.in. URL: [Link]

  • TOVIAZ - fesoterodine - EMA. Source: europa.eu. URL: [Link]

  • Fesoterodine-impurities. Source: pharmaffiliates.com. URL: [Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities. Source: dntb.gov.ua. URL: [Link]

  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. Source: researchgate.net. URL: [Link]

Sources

Application Notes and Protocols for Fesoterodine Impurity Analysis: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling for Fesoterodine

Fesoterodine, a cornerstone in the management of overactive bladder, is a prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The efficacy and safety of fesoterodine fumarate are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the drug's safety and therapeutic window. Therefore, robust and reliable analytical methods for the detection and quantification of these impurities are paramount.

This comprehensive guide provides detailed application notes and protocols for the sample preparation of fesoterodine for impurity analysis. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying scientific principles and rationale, ensuring the development of a self-validating and trustworthy analytical workflow.

Understanding Fesoterodine and its Impurities

A thorough understanding of fesoterodine's chemical properties and its potential impurities is fundamental to developing effective analytical strategies. Fesoterodine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, and oxidation.[2][3] Forced degradation studies are crucial in identifying potential degradation products and demonstrating the specificity of the analytical method.[2][3]

Some of the known process-related and degradation impurities of Fesoterodine Fumarate include:

  • Diol impurity

  • Propionate impurity

  • Toluoyl hydroxy impurity

  • Double bond impurity

  • Benzyloxy impurity[2]

The following sections will detail sample preparation techniques for both pharmaceutical formulations and biological matrices, providing step-by-step protocols and the scientific reasoning behind each step.

Part 1: Sample Preparation for Fesoterodine in Pharmaceutical Formulations (API and Tablets)

For the analysis of impurities in fesoterodine active pharmaceutical ingredient (API) and its tablet formulations, the primary goal of sample preparation is to dissolve the drug substance effectively and dilute it to a suitable concentration for chromatographic analysis. Given the relatively clean matrix of pharmaceutical products, a straightforward "dissolve and dilute" approach is typically sufficient.

Core Principle: Solubility and Solvent Selection

The choice of solvent is critical for ensuring complete dissolution of both fesoterodine and its potential impurities. A mixture of organic solvents is often employed to accommodate a range of polarities.

Protocol 1: Simple Dilution for HPLC/UPLC Analysis

This protocol is designed for the preparation of fesoterodine API and powdered tablets for impurity analysis by reverse-phase liquid chromatography.

Materials:

  • Fesoterodine Fumarate sample (API or finely powdered tablets)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Volumetric flasks (10 mL and 100 mL)

  • Sonicator

  • Syringe filters (0.45 µm or 0.22 µm PTFE or PVDF)

Procedure:

  • Sample Weighing: Accurately weigh approximately 200 mg of the fesoterodine fumarate sample and transfer it to a 10 mL volumetric flask.[1]

  • Initial Dissolution: Add approximately 5 mL of a 1:1 (v/v) mixture of acetonitrile and methanol to the volumetric flask.[1]

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the sample. This step is crucial for extracting the drug and its impurities from the tablet matrix.

  • Dilution to Volume: Allow the solution to return to room temperature, and then dilute to the mark with the same acetonitrile/methanol mixture.

  • Filtration: Filter a portion of the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. This removes any undissolved excipients or particulate matter that could interfere with the chromatographic system.

  • Final Dilution (if necessary): Depending on the sensitivity of the analytical method and the expected concentration of impurities, a further dilution may be necessary. For instance, a standard solution for impurity quantification might be prepared at a concentration of 0.001 mg/mL in the mobile phase diluent.[2]

Causality Behind Experimental Choices:

  • Solvent Mixture (Acetonitrile/Methanol): This combination provides good solubility for fesoterodine and a wide range of potential impurities with varying polarities.

  • Sonication: Aids in the rapid and complete dissolution of the active ingredient and the extraction of impurities from the solid matrix of a tablet.

  • Filtration: Protects the HPLC/UPLC column from clogging and prevents interference from particulate matter, ensuring the longevity and performance of the chromatographic system.

Workflow for Pharmaceutical Sample Preparation

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (approx. 200 mg) dissolve 2. Add Acetonitrile/Methanol (1:1) and Sonicate weigh->dissolve Transfer to flask dilute 3. Dilute to Volume dissolve->dilute Ensure complete dissolution filter 4. Filter through 0.45 µm Syringe Filter dilute->filter Prepare for injection hplc 5. Inject into HPLC/UPLC System filter->hplc Load into vial

Caption: Workflow for preparing Fesoterodine pharmaceutical samples.

Part 2: Sample Preparation for Fesoterodine in Biological Matrices (Human Plasma)

The analysis of fesoterodine and its active metabolite, 5-HMT, in biological matrices such as human plasma presents a greater challenge due to the complexity of the matrix and the lower concentrations of the analytes. A more rigorous sample preparation technique is required to remove proteins and other interfering endogenous components. Liquid-liquid extraction (LLE) is a well-established and effective method for this purpose.[4]

Core Principle: Partitioning and Extraction

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic phase. The choice of the organic solvent is critical for achieving high extraction recovery of the analytes.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is designed for the extraction of fesoterodine and its metabolite from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma sample (100 µL)

  • Methyl tert-butyl ether (MTBE)

  • n-Hexane

  • Internal Standard (deuterated analogs of the analytes)

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the human plasma sample into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variability in extraction recovery.

  • Extraction Solvent Addition: Add a pre-determined volume of the extraction solvent, methyl tert-butyl ether: n-hexane.[4] The ratio of these solvents should be optimized to maximize the recovery of fesoterodine and 5-HMT.

  • Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and facilitate the partitioning of the analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Causality Behind Experimental Choices:

  • Methyl tert-butyl ether (MTBE): n-Hexane Mixture: This solvent system offers a good balance of polarity to efficiently extract fesoterodine and its more polar metabolite, 5-HMT, from the aqueous plasma matrix while minimizing the extraction of highly polar, interfering substances.[4]

  • Internal Standard: The use of a deuterated internal standard is crucial for accurate quantification in bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies.

  • Evaporation and Reconstitution: This step serves to concentrate the analytes, thereby increasing the sensitivity of the method, and to ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions of the chromatographic separation.

Workflow for Biological Sample Preparation

G cluster_bio_prep Biological Sample Preparation Workflow (LLE) plasma 1. Aliquot Plasma Sample (100 µL) is 2. Spike with Internal Standard plasma->is solvent 3. Add MTBE:n-Hexane and Vortex is->solvent centrifuge 4. Centrifuge to Separate Layers solvent->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute lcms 8. Inject into LC-MS/MS reconstitute->lcms

Caption: Liquid-Liquid Extraction workflow for Fesoterodine from plasma.

Data Presentation: Summary of Analytical Conditions

For clarity and ease of comparison, the following table summarizes typical chromatographic conditions used for the analysis of fesoterodine and its impurities.

ParameterHPLC Method 1HPLC Method 2
Column YMC Pak ODS-A (150 mm × 4.6 mm), 5 µm[1]Inertsil ODS-3V (150mm × 4.6mm × 5µm)[5]
Mobile Phase A 0.1% TFA in water:methanol (70:30 v/v)[1]1.15g Ammonium dihydrogen orthophosphate + 2.0mL Triethylamine in 1000mL water, pH 3.0[5]
Mobile Phase B Acetonitrile[1]Methanol[5]
Elution Mode Gradient[1]Isocratic (42:58 v/v, A:B)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[5]
Detection 215 nm[1]210 nm[5]
Column Temp. 30°C[1]30°C[6]

Conclusion: Ensuring Methodological Integrity

The selection of an appropriate sample preparation technique is a critical first step in the development of a robust and reliable method for the analysis of fesoterodine impurities. For pharmaceutical formulations, a simple and efficient dissolution and dilution protocol is generally sufficient. For complex biological matrices, a more involved technique such as liquid-liquid extraction is necessary to achieve the required sensitivity and selectivity. The protocols and rationales presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for the impurity analysis of fesoterodine, ultimately contributing to the quality and safety of this important medication.

References

  • Rajput, A.P., & Sonanis, M.C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(11), 6369-6371. [Link]

  • Reddy, K.N., et al. (n.d.).
  • Reddy, B.V.R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245.
  • ResearchGate. (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry.
  • Reddy, B.V.R., et al. (n.d.).
  • Jayaraman, V., et al. (2013). An improved method for the quantitative determination of fesoterodine fumarate.
  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase.
  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase.
  • Parekh, J.M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fesoterodine Sample Preparation & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and pharmacokineticists tasked with quantifying Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices.

Fesoterodine is a prodrug specifically designed to be rapidly hydrolyzed in vivo by ubiquitous, non-specific esterases into 5-HMT[1][2]. While this rapid conversion is a therapeutic advantage, it presents a severe bioanalytical challenge ex vivo. Without immediate and aggressive stabilization during sample collection and preparation, the parent drug will degrade entirely before LC-MS/MS analysis, leading to skewed pharmacokinetic data[3].

I. Diagnostic Troubleshooting & FAQs

Q1: Why is the Fesoterodine parent peak absent or highly variable in my plasma samples, even when spiked at high concentrations? The Causality: The absence of the parent drug is almost certainly due to enzymatic degradation. Fesoterodine contains a highly susceptible ester bond. The moment blood is drawn, non-specific esterases in the plasma begin cleaving this bond to form 5-HMT[1][4]. If the sample is left at room temperature without an esterase inhibitor, complete conversion can occur within minutes[3][4]. The Solution: You must halt enzymatic activity immediately upon blood collection. This is achieved by drawing blood into pre-chilled tubes containing a broad-spectrum esterase inhibitor (such as Phenylmethylsulfonyl fluoride[PMSF] or Diisopropyl fluorophosphate [DFP]) and maintaining a strict cold chain (4°C)[3]. Alternatively, immediate acidification of the plasma can denature the esterases.

Q2: I added an esterase inhibitor, but I am still seeing degradation during the extraction phase. How does pH affect stability? The Causality: Fesoterodine is highly sensitive to base-catalyzed hydrolysis[5][6]. If your extraction protocol (e.g., Liquid-Liquid Extraction or Solid Phase Extraction) utilizes basic buffers (pH > 7.0) to neutralize the amine group for better organic partitioning, you are inadvertently accelerating the chemical cleavage of the ester bond[7]. The Solution: Maintain acidic to neutral conditions throughout the sample preparation workflow. If basic conditions are absolutely required for extraction, the exposure time must be minimized, and the process must be conducted on ice.

Q3: Is Fesoterodine susceptible to degradation during the evaporation/drying step? The Causality: Yes. Fesoterodine exhibits sensitivity to thermal and oxidative stress[5][6]. Prolonged exposure to heat during nitrogen blowdown (e.g., >40°C) combined with residual water can cause thermal hydrolysis and oxidative degradation[7]. The Solution: Evaporate samples under a gentle stream of nitrogen at temperatures not exceeding 30°C. Ensure the extraction solvent is free of oxidizing impurities.

II. Quantitative Degradation Profile

To design a robust sample preparation method, it is critical to understand the specific stress conditions that compromise Fesoterodine stability. The following table synthesizes the degradation behavior of Fesoterodine under various analytical stress conditions[5][6][7].

Stress ConditionMechanism of DegradationImpact on FesoterodinePreventive Action During Sample Prep
Enzymatic (Plasma) Non-specific esterase cleavageComplete Conversion to 5-HMTImmediate addition of PMSF/DFP; process on ice.
Basic (pH > 8.0) Base-catalyzed ester hydrolysisSevere Degradation Avoid alkaline buffers during SPE/LLE; maintain pH < 7.0.
Oxidative (H₂O₂) Oxidative cleavageSevere Degradation Avoid oxidizing solvents; store samples away from light/air.
Acidic (pH < 2.0) Acid-catalyzed hydrolysisModerate DegradationUse mild acids (e.g., 0.1% Formic Acid) for stabilization.
Thermal (> 60°C) Thermal degradationModerate DegradationEvaporate under N₂ at < 30°C; centrifuge at 4°C.
Photolytic (UV/Vis) PhotodegradationStable / Minimal ImpactStandard amber vials are sufficient.
III. Validated Experimental Protocol: Plasma Stabilization & Extraction

To ensure scientific integrity, the following methodology provides a self-validating system for the extraction of Fesoterodine and 5-HMT using Solid Phase Extraction (SPE) prior to LC-MS/MS analysis[3][8].

Phase 1: Blood Collection and Stabilization

Causality Check: This phase prevents the initial enzymatic burst of esterase activity.

  • Prepare collection tubes containing K₂EDTA and PMSF (final concentration of 5 mM). Note: PMSF is highly toxic and unstable in water; prepare a stock solution in isopropanol and add to tubes just prior to use.

  • Draw whole blood into the pre-chilled tubes and invert gently 5 times to mix the inhibitor.

  • Immediately place the tubes in an ice-water bath.

  • Centrifuge the blood at 3000 × g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to pre-chilled cryovials and immediately flash-freeze on dry ice if not proceeding directly to extraction.

Phase 2: Solid Phase Extraction (SPE)

Causality Check: This phase isolates the analytes while preventing base-catalyzed hydrolysis and thermal degradation.

  • Conditioning: Condition the polymeric SPE cartridges (e.g., Oasis HLB) with 1.0 mL of Methanol, followed by 1.0 mL of cold HPLC-grade Water[8].

  • Loading: Thaw plasma samples on ice. Dilute 200 µL of stabilized plasma with 200 µL of 2% Formic Acid in water. Mechanism: The acidic environment further suppresses any residual esterase activity and prevents base hydrolysis. Load the mixture onto the cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water (containing 0.1% Formic Acid) to remove endogenous hydrophilic interferences.

  • Elution: Elute the analytes with 1.0 mL of 100% Acetonitrile. Avoid using basic modifiers like ammonium hydroxide in the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum temperature of 30°C .

  • Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) and transfer to autosampler vials maintained at 4°C.

Self-Validation Checkpoint: To verify the efficacy of your stabilization matrix, perform an ex vivo stability test. Spike a known concentration of Fesoterodine into your inhibitor-treated plasma matrix. Divide into two aliquots: extract one immediately (T=0) and incubate the other at room temperature for 2 hours (T=2). A recovery of >95% at T=2 relative to T=0 validates the complete inhibition of esterase activity and chemical hydrolysis.

IV. Workflow Visualization

The following diagram maps the critical divergence between a failed sample preparation (leading to degradation) and a successfully stabilized workflow.

Fesoterodine_Workflow Start Blood Collection (In vivo Fesoterodine) Unstabilized Room Temp / No Inhibitor Start->Unstabilized Stabilized Immediate Esterase Inhibitor (e.g., PMSF) + Acidification Start->Stabilized Esterase Non-Specific Esterases (Highly Active) Unstabilized->Esterase Degradation Rapid Hydrolysis to 5-HMT (Loss of Parent Drug) Esterase->Degradation Cleavage of ester bond ColdChain Ice Bath & 4°C Centrifugation Stabilized->ColdChain Intact Intact Fesoterodine Preserved ColdChain->Intact Esterase inhibited Extraction SPE / LLE Extraction (Strictly Acidic/Neutral pH) Intact->Extraction Prevents base hydrolysis LCMS Accurate LC-MS/MS Quantification Extraction->LCMS Evaporation < 30°C

Fig 1: Fesoterodine stabilization workflow vs. esterase-mediated degradation pathway in plasma.

V. References
  • Jignesh M. Parekh, et al. "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC–ESI-MS/MS: Application to a bioequivalence study." Journal of Chromatography B, 2013. Available at:[Link]

  • Malhotra B, et al. "The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine (5HMT), the Active Metabolite of Tolterodine." Current Medicinal Chemistry, 2009. Available at:[Link]

  • Gomelsky A, Dmochowski RR. "Fesoterodine fumarate: Role of fesoterodine in the treatment of overactive bladder." Drugs of Today, 2010. Available at:[Link]

  • Eshwaraiah S, et al. "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances." Der Pharma Chemica, 2012. Available at:[Link]

  • Rami Reddy BV, et al. "A validated stability-indicating HPLC assay method for determination of fesoterodine fumarate." SciSpace, 2012. Available at:[Link]

  • Zheng S, et al. "1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction." Clinical and Translational Science, 2021. Available at:[Link]

Sources

Technical Support Center: LC-MS/MS Troubleshooting for Fesoterodine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. Fesoterodine fumarate is a prodrug utilized in overactive bladder syndrome therapies. Bioanalytical quantification of Fesoterodine and its degradation products (e.g., 5-HMT, Impurity A, Impurity 5) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by severe matrix effects[1]. Because Fesoterodine is highly susceptible to ex vivo enzymatic hydrolysis and chemical degradation, distinguishing true impurity formation from artifactual matrix-induced ion suppression is a critical analytical challenge[2].

This guide provides causal troubleshooting strategies, logical workflows, and self-validating protocols to ensure scientific integrity in your impurity profiling workflows.

Diagnostic Workflow: Isolating Matrix Effects

When signal loss is observed during Fesoterodine impurity analysis, the first step is to definitively isolate the root cause. The workflow below outlines the logical progression from detection to resolution.

G N1 Signal Loss Detected (Fesoterodine/Impurities) N2 Assess Matrix Effect (ME) vs. Extraction Recovery (RE) N1->N2 N3 Post-Column Infusion (Qualitative) N2->N3 Step 1 N4 Post-Extraction Spike (Quantitative) N2->N4 Step 2 N5 Identify Suppression Zones N3->N5 N6 Calculate Matrix Factor (MF) N4->N6 N7 Modify LC Gradient & Mobile Phase N5->N7 Co-elution Found N8 Optimize Sample Prep (HybridSPE / LLE) N6->N8 MF < 0.85 N9 Robust LC-MS/MS Method (MF ~ 1.0) N7->N9 N8->N9

Diagnostic workflow for resolving matrix effects in Fesoterodine LC-MS/MS analysis.

Troubleshooting FAQs

Q1: How do I definitively identify if signal loss for Fesoterodine impurities is due to matrix effects or poor extraction recovery? A1: You must decouple the physical extraction process from the ionization environment. Extraction recovery is a physical loss of the analyte during sample preparation, whereas a matrix effect is an ionization phenomenon where co-eluting matrix components alter the ionization efficiency of the analyte in the Electrospray Ionization (ESI) source[3][4]. Action: Utilize the post-extraction spike method[4]. Compare the peak area of a standard in neat solvent (A) against a standard spiked into a blank matrix after extraction (B). The Matrix Factor (MF) is B/A. A value significantly below 1.0 indicates ion suppression.

Q2: Fesoterodine rapidly degrades to 5-HMT ex vivo. How do I stabilize the matrix to prevent artifactual impurity formation while minimizing ion suppression? A2: Fesoterodine is an ester prodrug. In biological matrices (like plasma), non-specific esterases rapidly hydrolyze the ester bond to form 5-hydroxymethyl tolterodine (5-HMT)[2]. If the sample is not immediately stabilized, this ex vivo conversion mimics chemical degradation, artificially inflating the 5-HMT impurity concentration[2][5]. Action: Immediately treat collected whole blood/plasma with an esterase inhibitor (e.g., PMSF) and maintain strict temperature control (5°C)[2]. To prevent the inhibitor itself from causing ion suppression, ensure it elutes in the solvent front or wash step of your LC gradient.

Q3: What sample preparation strategies best mitigate phospholipid-induced ion suppression for Fesoterodine impurity profiling? A3: Endogenous phospholipids (e.g., glycerophosphocholines) contain a highly polar headgroup and a hydrophobic tail. This amphiphilic nature causes them to rapidly accumulate at the surface of the ESI droplet, outcompeting target analytes for available excess charge and quenching the MS signal[4][6]. Action: Standard Protein Precipitation (PPT) leaves >90% of phospholipids in the sample. Instead, use targeted phospholipid depletion plates (e.g., HybridSPE) which utilize Lewis acid-base interactions to trap phosphate groups[6], or employ a double Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) and n-hexane to selectively extract the hydrophobic impurities while leaving polar phospholipids in the aqueous phase[5].

Q4: How can I optimize LC gradients to separate Fesoterodine, 5-HMT, and key impurities from suppression zones? A4: Matrix effects are highly localized in the chromatogram. If an impurity co-elutes with an unseen matrix component, its signal will be suppressed[3]. Action: Perform a post-column infusion of the target impurity at a constant flow rate while injecting a blank matrix sample[3][4]. Drops in the baseline MS signal identify suppression zones. Adjust your mobile phase composition (e.g., switching from methanol/formic acid to acetonitrile/ammonium acetate) or modify the gradient slope to shift the retention times of Fesoterodine and its impurities (like Impurity A and Impurity 5) out of these dead zones[1][7].

Degradation Logic & Matrix Interferences

Understanding the pathways of Fesoterodine degradation is essential to distinguish between actual chemical impurities and matrix-induced artifacts.

Pathway API Fesoterodine Fumarate (Prodrug API) Enzymatic Non-specific Esterases (Ex Vivo Plasma) API->Enzymatic Hydrolysis Chemical Chemical Stress (Oxidation / Thermal) API->Chemical Degradation HMT 5-Hydroxymethyl Tolterodine (5-HMT / Active Metabolite) Enzymatic->HMT Suppression ESI Ion Suppression (Signal Quenching) HMT->Suppression Co-elution ImpA Impurity A (Diol) & Impurity 5 Chemical->ImpA ImpA->Suppression Co-elution Matrix Endogenous Phospholipids (Matrix Interferences) Matrix->Suppression

Logical relationship between Fesoterodine degradation and matrix-induced ion suppression.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Purpose: To calculate the absolute Matrix Factor (MF) for Fesoterodine and its impurities[4].

  • Prepare Solution A (Neat Standard): Spike Fesoterodine, 5-HMT, and Impurity 5 into the reconstitution solvent (e.g., 90:10 Methanol/0.1% Formic acid) at the target Low, Medium, and High QC concentrations.

  • Prepare Solution B (Post-Extraction Spike): Extract blank plasma from 6 different lots using your standard method. Reconstitute the dried extracts with Solution A.

  • Prepare Solution C (Pre-Extraction Spike): Spike the analytes into blank plasma, then extract and reconstitute in neat solvent.

  • LC-MS/MS Analysis: Inject Solutions A, B, and C in triplicate.

  • Self-Validation Calculation:

    • Calculate Matrix Effect (ME) = (Peak Area B / Peak Area A) × 100.

    • Calculate Extraction Recovery (RE) = (Peak Area C / Peak Area B) × 100.

    • Acceptance Criteria: The precision (% CV) of the Internal Standard (IS)-normalized matrix factor across the 6 different lots must be ≤ 15%. If >15%, the matrix effect is highly variable and the method is not validated[5].

Protocol 2: Phospholipid Depletion via HybridSPE for Plasma Samples

Purpose: To eliminate phospholipid-induced ion suppression prior to LC-MS/MS analysis[6].

  • Pre-treatment: Aliquot 100 µL of stabilized plasma (containing esterase inhibitors) into a 96-well plate. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Mixing: Vortex the plate for 2 minutes at 1000 RPM.

  • Transfer: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate.

  • Elution: Apply vacuum (10 in. Hg) for 3 minutes. The Lewis acid sites on the zirconia stationary phase will covalently bind the phosphate moiety of the phospholipids, allowing the Fesoterodine impurities to pass through[6].

  • Self-Validation Check: During LC-MS/MS analysis, monitor the MRM transition m/z 184 → 184 (the in-source fragmentation product of the phosphocholine headgroup).

    • Acceptance Criteria: A peak area reduction of >95% compared to a standard PPT extraction validates that the depletion capacity was not exceeded and the sample is clean[6].

Quantitative Data Summaries

Table 1: Fesoterodine and Key Impurities LC-MS/MS Characteristics [1][8]

Analyte / ImpurityStructural ClassificationPrecursor Ion (m/z)Product Ion (m/z)Primary Formation Pathway
Fesoterodine Ester Prodrug API412.2223.0N/A (Parent)
5-HMT Active Metabolite342.2223.0Enzymatic Hydrolysis
Impurity A Diol Degradant328.2223.0Chemical Degradation
Impurity 5 Synthesis Related665.0VariousProcess Impurity

Table 2: Impact of Sample Preparation Strategies on Fesoterodine Matrix Factor and Recovery

Sample Preparation MethodExtraction Recovery (%)Matrix Factor (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 92 - 9845 - 60 (Severe Suppression)< 10
Liquid-Liquid Extraction (LLE) 85 - 9580 - 92 (Mild Suppression)~ 85
Solid Phase Extraction (SPE) 88 - 9685 - 95 (Mild Suppression)~ 90
HybridSPE-Phospholipid 90 - 9798 - 102 (No Suppression)> 99

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC (nih.gov).3

  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. SelectScience.9

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.4

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. MilliporeSigma.6

  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org.7

  • TOVIAZ - fesoterodine. EMA (europa.eu).10

  • Fesoterodine Related Impurity 5 | 1428856-45-4. Benchchem.8

  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate.1

  • WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate. Google Patents.11

  • Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. PubMed.5

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica.12

  • Current Developments in LC-MS for Pharmaceutical Analysis. J-Stage.13

  • Bioanalytical Method Development: Focus on Prodrugs. BioPharma Services.2

Sources

Fesoterodine Fumarate Analytical Support Center: pH Optimization & Impurity Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Fesoterodine Fumarate. Fesoterodine is a competitive muscarinic receptor antagonist characterized by a tertiary diisopropylamine group and a hydrolytically sensitive ester linkage. Because of its ionizable functional groups, the resolution of Fesoterodine from its process impurities and degradation products (such as 5-hydroxymethyl tolterodine [5-HMT]) is highly dependent on the mobile phase pH.

This guide provides researchers and analytical scientists with causality-driven troubleshooting steps, validated experimental protocols, and mechanistic insights to achieve robust, stability-indicating separations.

SECTION 1: FAQs on pH Causality and Mechanistic Chromatography

Q1: Why does a minor pH shift (e.g., from 3.8 to 5.0) drastically alter the resolution between Fesoterodine and its active metabolite, 5-HMT (dihydroxy impurity)? A1: The causality lies in the


 of Fesoterodine's tertiary amine group (approximately 8.5–9.0). At an acidic pH (3.0–3.8), the amine is fully protonated and carries a positive charge, making the molecule highly polar[1]. 5-HMT lacks the bulky isobutyrate ester present in Fesoterodine, rendering it even more polar. In a highly acidic environment, the retention time of both compounds decreases, but their polarity difference is maximized, allowing for baseline resolution on a C18 column. If the pH drifts upward toward 5.0, the ionization state begins to shift, causing peak broadening and co-elution due to mixed-mode interactions with the stationary phase.

Q2: When developing a stability-indicating assay, should I use an acidic (pH 3.0) or slightly basic (pH 8.0) mobile phase? A2: The choice depends on your target impurity profile:

  • Acidic pH (3.0 - 3.8): Ideal for resolving polar degradation products (like 5-HMT and aldehyde impurities). However, because the fully protonated amine can interact with residual silanols on the silica matrix, you must use an amine modifier (like Triethylamine) or a volatile buffer (like Ammonium Acetate) to prevent severe peak tailing[2],[1].

  • Slightly Basic pH (8.0): Ideal for resolving non-polar process impurities (e.g., Diester impurity, Impurity-B). At pH 8.0, Fesoterodine is closer to its free-base form, increasing its hydrophobicity and retention time. This requires a hybrid silica column (e.g., Acquity BEH C18) to prevent stationary phase dissolution[3].

Q3: My method requires a near-neutral pH (7.2) for compatibility reasons, but I am experiencing severe peak tailing and poor resolution. How can I fix this? A3: At pH 7.2, Fesoterodine is partially deprotonated, leading to a dynamic equilibrium between ionized and neutral states during the chromatographic run. To force a uniform interaction with the hydrophobic stationary phase, introduce an ion-pairing agent. Adding 1-Octane sulfonic acid sodium salt to the pH 7.2 phosphate buffer creates a neutral, hydrophobic ion-pair complex with the drug's amine group, restoring sharp peak shapes and resolving closely eluting impurities[4].

SECTION 2: Troubleshooting Guide for Co-Eluting Impurities

Symptom / IssueRoot Cause AnalysisCorrective Action
Fesoterodine peak tailing (Asymmetry > 2.0) Secondary interactions between the protonated diisopropylamine group and unendcapped, acidic silanols on the C18 silica support.If using pH 3.0: Add 2.0 mL/L Triethylamine (TEA) to the buffer to competitively mask silanols[2]. If using pH 7.2: Add 1.0 g/L 1-Octane sulfonic acid as an ion-pairing agent[4].
Co-elution of Fesoterodine and Impurity-A Insufficient organic modifier gradient or incorrect pH preventing the separation of structurally similar polar analogs.Shift to a UPLC method at pH 8.0 using a gradient of Disodium hydrogen phosphate and Acetonitrile. This resolves Impurity-A at a Relative Retention Time (RRT) of 0.25[3].
In-situ degradation during the HPLC run Fesoterodine's ester group is highly susceptible to hydrolysis in unbuffered aqueous solutions or at extreme pH levels.Maintain the autosampler temperature strictly at 5°C. Ensure the mobile phase is heavily buffered (e.g., 0.03 M Ammonium Acetate) to resist local pH changes during mixing[4],[1].

SECTION 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following methodologies have been optimized based on authoritative chromatographic data.

Protocol A: Acidic Isocratic Separation (Targeting Degradation Products)

This method utilizes a low pH to fully protonate the analyte, relying on TEA to block silanol activity.

  • Buffer Preparation: Dissolve 1.15 g of Ammonium dihydrogen orthophosphate in 1000 mL of Milli-Q water[2].

  • Silanol Masking: Add 2.0 mL of Triethylamine (TEA) to the buffer solution[2].

  • pH Adjustment: Carefully adjust the pH to exactly 3.0 ± 0.05 using dilute Orthophosphoric acid[2]. Filter through a 0.22 μm membrane and degas.

  • Mobile Phase Formulation: Mix the prepared Buffer and HPLC-grade Methanol in a 42:58 (v/v) ratio[2].

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 μm)[2].

    • Flow Rate: 1.0 mL/min (Isocratic)[2].

    • Column Temperature: 30°C[2].

    • Detection: UV at 210 nm[2].

  • System Suitability: Inject a standard solution. The resolution (

    
    ) between Fesoterodine and 5-HMT must be 
    
    
    
    .
Protocol B: Basic Gradient UPLC Separation (Targeting Process Impurities)

This method leverages a higher pH to increase the hydrophobicity of the analytes, requiring a hybrid-silica column to withstand the alkaline conditions.

  • Eluent A (Buffer) Preparation: Dissolve 1.4 g of Disodium hydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 8.0 using dilute Orthophosphoric acid. Filter through a 0.22 μm membrane[3].

  • Eluent B: 100% HPLC-grade Acetonitrile[3].

  • Sample Preparation: Dissolve the Fesoterodine fumarate sample in a 50:50 (v/v) mixture of Buffer and Acetonitrile to prevent solvent-shock upon injection[3].

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[3].

    • Gradient Program: Start at 50:50 (Eluent A:B). Progressively increase to 30:70 (Eluent A:B) over 16 minutes[3].

    • Detection: PDA/UV detection.

  • System Suitability: Verify that Impurity-B (Diester) elutes clearly after the main peak with an RRT of approximately 2.28[3].

SECTION 4: Quantitative Data Summaries

Table 1: Common Fesoterodine Impurities and Elution Profiles

Note: RRT values are approximate and depend heavily on the specific gradient and pH utilized.

Impurity NameStructural CharacteristicRRT (Acidic pH 3.8)RRT (Basic pH 8.0)
5-HMT (Dihydroxy Impurity) Active metabolite; lacks isobutyrate ester. Highly polar.~0.34[1]N/A
Impurity-A Polar degradant.N/A0.25[3]
Benzylated Hydroxy Impurity Process impurity with bulky benzyl ether.~1.22[1]N/A
Impurity-C Closely eluting process impurity.N/A1.16[3]
Diester Impurity (Impurity-B) Non-polar; contains two isobutyrate groups.~3.37[1]2.28[3]
Table 2: Mobile Phase pH Comparison Matrix
pH LevelBuffer SystemPrimary Mechanism of ActionColumn Requirement
3.0 Ammonium dihydrogen orthophosphate + TEAFully protonates amine; TEA masks silanols[2].Standard C18 (e.g., Inertsil ODS-3V)
3.8 Ammonium acetateVolatile buffer; fully protonates amine. MS-compatible[1].Standard C18
7.2 Phosphate + 1-Octane sulfonic acidIon-pairing neutralizes partially protonated amine[4].Standard C18
8.0 Disodium hydrogen phosphateShifts analyte toward free-base, increasing retention[3].Hybrid Silica (e.g., BEH C18)

SECTION 5: Mechanistic Workflow Diagram

The following logical matrix illustrates the decision-making process for selecting the appropriate mobile phase pH based on the targeted impurity profile.

pH_Optimization_Logic Root Fesoterodine Impurity Resolution Strategy Acidic_Path Acidic Mobile Phase (pH 3.0 - 3.8) Root->Acidic_Path Target Degradation Products Basic_Path Neutral/Basic Mobile Phase (pH 7.2 - 8.0) Root->Basic_Path Target Process Impurities Protonated Amine Fully Protonated (High Polarity) Acidic_Path->Protonated Near_pKa Amine Partially Deprotonated (Hydrophobic Shift) Basic_Path->Near_pKa Action_Acidic Add Triethylamine (TEA) or Ammonium Acetate to block silanol interactions Protonated->Action_Acidic Prevent Tailing Action_Basic Add 1-Octane Sulfonic Acid (Ion-Pairing) OR use BEH C18 Column Near_pKa->Action_Basic Retain Peak Shape Outcome_Acidic Optimal for Polar Degradants (e.g., 5-HMT) Action_Acidic->Outcome_Acidic Outcome_Basic Optimal for Non-Polar Process Impurities Action_Basic->Outcome_Basic

Decision matrix for selecting mobile phase pH in Fesoterodine impurity resolution workflows.

References

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate SciSpace URL:[Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances Der Pharma Chemica URL:[Link]

  • WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate Google Patents URL
  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products ResearchGate URL: [Link]

Sources

Method robustness testing for Fesoterodine impurity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fesoterodine Impurity Analysis Technical Support Center . This portal is designed for analytical scientists and drug development professionals tasked with developing, validating, and troubleshooting stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Fesoterodine fumarate.

Fesoterodine is a prodrug highly susceptible to hydrolysis, rapidly converting into its active metabolite and primary degradation product, 5-hydroxymethyltolterodine (5-HMT)[1]. Because of this inherent instability, validating the robustness of your analytical method is not just a regulatory formality under ICH Q2(R2)[2]; it is a critical scientific necessity to prevent false out-of-specification (OOS) results.

Below, you will find our authoritative workflow, quantitative robustness parameters, step-by-step validation protocols, and an advanced troubleshooting Q&A.

Method Robustness Validation Workflow

RobustnessWorkflow Start Define Baseline HPLC Method (Fesoterodine & Impurities) CMP Select Critical Parameters (pH, Temp, Flow, % Organic) Start->CMP DoE Design of Experiments (DoE) (Plackett-Burman Design) CMP->DoE Execute Execute Perturbed Runs (Include Bracketing Standards) DoE->Execute Analyze Evaluate System Suitability (Rs > 1.5, Tailing < 2.0) Execute->Analyze MODR Establish MODR & Finalize Control Strategy Analyze->MODR

ICH Q2(R2) compliant robustness testing workflow for Fesoterodine HPLC impurity analysis.

Section 1: Self-Validating Protocol for Robustness Testing

Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters[3]. To ensure your Fesoterodine impurity method meets ICH Q2(R2) and ICH Q14 standards[2], follow this step-by-step Design of Experiments (DoE) protocol.

Step 1: Preparation of the System Suitability Test (SST) Solution

  • Action: Spike a 1.0 mg/mL Fesoterodine fumarate API solution with known process impurities (e.g., 5-HMT, diester impurity, and benzylated hydroxy impurity) at the specification limit of 0.15%[1][4].

  • Causality: Fesoterodine is prone to rapid on-column hydrolysis. Preparing the SST in a chilled, largely organic diluent (e.g., 50:50 Acetonitrile:Buffer) arrests this hydrolysis, ensuring that any degradation peaks observed are true sample impurities, not artifacts of sample preparation.

Step 2: Define the Method Operable Design Region (MODR)

  • Action: Program your chromatography data system (CDS) to run a fractional factorial or Plackett-Burman design altering the following parameters:

    • Flow rate: Baseline

      
       10% (e.g., 0.9 to 1.1 mL/min).
      
    • Column Temperature: Baseline

      
       5°C (e.g., 30°C to 40°C).
      
    • Mobile Phase pH: Baseline

      
       0.2 units.
      
    • Gradient Initial Organic Composition: Baseline

      
       2% absolute.
      

Step 3: Execute the Sequence with Built-in Self-Validation

  • Action: Inject the sequence using randomized parameter combinations.

  • Self-Validating Mechanism: Inject a bracketing standard (the baseline SST solution under baseline conditions) every 6 injections. If the resolution (

    
    ) of the bracketing standard drops below 1.5, the variance is due to time-dependent instrument drift or column fouling, not the DoE parameter perturbations. This self-validating loop prevents the misattribution of method failure.
    

Step 4: Evaluate Critical Quality Attributes (CQAs)

  • Action: Extract the data and verify that across all perturbed runs, the resolution between Fesoterodine and 5-HMT remains

    
    , and the peak tailing factor remains 
    
    
    
    .

Section 2: Quantitative Robustness Parameters & Impact Assessment

When utilizing a standard Mass Spectrometry (MS) compatible mobile phase (e.g., 0.05% Trifluoroacetic acid (TFA) in water and 0.02% TFA in methanol)[5], expect the following quantitative impacts during robustness testing:

Critical Method Parameter (CMP)Deliberate VariationPrimary CQA ImpactedMechanistic CausalityAcceptable Limit
Mobile Phase pH

0.2 units
Retention Time (RT) of 5-HMTFesoterodine and 5-HMT possess ionizable amine groups. Shifts near their pKa alter the ionization state, drastically changing polarity and C18 retention.RT Shift

5.0%
Column Temperature

5 °C
Resolution (

)
Temperature alters mobile phase viscosity and mass transfer kinetics of the bulky Fesoterodine molecule within the stationary phase pores.

Flow Rate

10%
Peak Tailing (

)
Alters linear velocity. Slower flow rates increase longitudinal diffusion, leading to band broadening and increased tailing.

Gradient % Organic

2% Absolute
Co-elution of Diester ImpurityOrganic modifier concentration dictates the elution strength for highly lipophilic process impurities like the diester derivative.No Co-elution

Section 3: Troubleshooting Guides & FAQs

Q1: During pH robustness testing, the 5-HMT degradation peak begins to co-elute with the main Fesoterodine peak. How do I resolve this? A: This is a classic ionization issue. Both Fesoterodine and 5-HMT contain basic diisopropylamine groups. If your mobile phase pH is too close to the pKa of these molecules, a minor pH perturbation (even


 0.1) will cause a massive shift in the ratio of ionized to unionized species, destroying resolution.
Fix: You must buffer the mobile phase at least 2 pH units away from the analyte's pKa. We recommend utilizing a highly acidic MS-compatible mobile phase, such as 0.05% TFA in water (pH ~2.0)[5], or a tightly controlled ammonium acetate buffer at pH 3.8[1]. This ensures both molecules remain fully protonated and chromatographically stable regardless of minor pH fluctuations.

Q2: I am seeing severe baseline drift and "ghost peaks" during the gradient run, specifically when testing column temperature robustness. Is the method failing? A: Not necessarily; this is likely an optical artifact of your mobile phase additive. TFA is volatile, and its UV absorbance is highly sensitive to both concentration gradients and temperature changes. As the gradient increases the organic phase, the background absorbance shifts, causing baseline drift[5]. Fix: To create a self-validating baseline, you must balance the TFA concentration. Because methanol absorbs more UV light than water at low wavelengths (e.g., 220 nm), use 0.05% TFA in the aqueous phase (Mobile Phase A) and a slightly lower concentration, 0.02% TFA, in the organic phase (Mobile Phase B)[5]. Furthermore, always run and subtract a blank gradient injection prior to processing robustness data.

Q3: My robustness data shows that Fesoterodine area counts decrease by 3% over a 24-hour DoE sequence, while the 5-HMT peak increases. Is my flow rate variation causing this? A: No. You are observing time-dependent in situ sample degradation, not a method robustness failure. Fesoterodine fumarate is highly unstable in aqueous solutions and will spontaneously hydrolyze into 5-HMT while sitting in the autosampler[1]. Fix: You must decouple sample stability from method robustness. Re-run the robustness sequence with the autosampler chilled strictly to 5°C. Additionally, prepare your samples in a diluent with a higher organic ratio (e.g., 50% to 70% Acetonitrile) to suppress the hydrolysis kinetics during the sequence run time.

Q4: We detected an unknown impurity at a relative retention time (RRT) of 1.37 during stress testing. How should we adapt the method to validate robustness for this specific peak? A: An impurity at RRT 1.37 is commonly observed during forced degradation of Fesoterodine[5]. Because its identity is unknown, you cannot assume its ionization behavior. Fix: Isolate the impurity using Preparative HPLC and elucidate its structure via LC-MS and NMR[5]. Once identified (often it is a benzylated hydroxy or diester derivative[1][4]), synthesize or procure a standard. Spike this standard into your SST solution and track its specific resolution against adjacent peaks during your Plackett-Burman DoE runs.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase Journal of Chromatographic Science / PubMed (NIH) URL: [Link]

  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products ResearchGate URL:[Link]

  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity Asian Journal of Chemistry URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl MasterControl Regulatory Frameworks URL:[Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Fesoterodine, a muscarinic receptor antagonist for the treatment of overactive bladder, meticulous control of related impurities is a critical aspect of quality assurance.[1][2] This guide provides an in-depth, comparative analysis of quantitative methods for a key process-related impurity, herein designated as Fesoterodine Related Impurity 10. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two distinct analytical approaches: a robust, validated High-Performance Liquid Chromatography (HPLC) method and a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

The selection of an appropriate analytical method is a critical decision in the drug development lifecycle, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and cost. This guide will delve into the experimental rationale behind each method, present comparative validation data, and provide detailed protocols to enable informed decision-making in your laboratory.

Method 1: Validated High-Performance Liquid Chromatography (HPLC) with UV Detection

The cornerstone of routine quality control, this reversed-phase HPLC method offers a reliable and robust approach for the quantification of Fesoterodine Related Impurity 10. The methodology is designed to be stability-indicating, capable of separating the impurity from the parent API and other potential degradation products.[3][4][5]

Experimental Rationale

The choice of a C18 stationary phase provides excellent hydrophobic retention for Fesoterodine and its impurities. A gradient elution strategy is employed to ensure adequate separation of all components within a reasonable runtime. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, is optimized to achieve sharp peak shapes and good resolution. UV detection at 220 nm is selected as it provides a suitable response for both Fesoterodine and its related impurities.[3][6]

Detailed Experimental Protocol

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm[3][6]

  • Mobile Phase A: 0.05% Trifluoroacetic Acid in Water[3]

  • Mobile Phase B: 90% Methanol (0.02% TFA) and 10% Water[3]

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[3]

  • Detector Wavelength: 220 nm[3]

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Stock Solution of Fesoterodine Related Impurity 10: Accurately weigh and dissolve an appropriate amount of the reference standard in a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Standard Solution: Dilute the stock solution with the same diluent to a final concentration of 1.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Fesoterodine drug substance in the diluent to a final concentration of 1 mg/mL.

Method Validation Data

The following table summarizes the validation parameters and results for the HPLC method, established in accordance with International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePeak purity of the analyte was confirmed. No co-eluting peaks were observed in the presence of Fesoterodine and other related impurities.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995 over a concentration range of 0.1 - 2.0 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (50%, 100%, 150% of the target concentration).
Precision (RSD%) Repeatability (n=6): RSD ≤ 2.0%Intermediate Precision: RSD ≤ 3.0%Repeatability: 1.2%Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters (flow rate, temperature, mobile phase composition).The method was found to be robust.
Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard_Prep Prepare Standard Solutions Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for the validation of the HPLC method for Fesoterodine Related Impurity 10.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as in early-stage development or for trace-level impurity analysis, a UPLC-MS/MS method offers significant advantages. This approach provides shorter analysis times and definitive identification and quantification based on mass-to-charge ratios.[11][12]

Experimental Rationale

The use of sub-2 µm particle size columns in UPLC allows for faster separations and higher resolution compared to traditional HPLC. Coupling this with tandem mass spectrometry provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is chosen as it is well-suited for the ionization of Fesoterodine and its related impurities. Multiple Reaction Monitoring (MRM) is employed for quantification, enhancing specificity by monitoring a specific precursor-to-product ion transition.[12][13]

Detailed Experimental Protocol

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transition (Fesoterodine Related Impurity 10): To be determined based on the specific impurity structure (e.g., m/z 412.2 → 223.0 for Fesoterodine)[12]

  • MRM Transition (Internal Standard): To be selected and optimized

Preparation of Solutions:

  • Standard Stock Solution of Fesoterodine Related Impurity 10: Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the appropriate concentration range for the calibration curve.

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog).

  • Sample Solution: Prepare as described for the HPLC method and spike with the internal standard.

Comparative Performance Data

The following table compares the key performance characteristics of the HPLC and UPLC-MS/MS methods.

Performance MetricHPLC-UVUPLC-MS/MS
Run Time ~40 min~3 min
Sensitivity (LOQ) 0.1 µg/mL< 1 ng/mL
Specificity Based on retention time and UV spectrumBased on retention time and specific MRM transition
Linear Dynamic Range ~2 orders of magnitude~3-4 orders of magnitude
Sample Throughput LowerHigher
Cost per Sample LowerHigher
Equipment Cost LowerHigher
Logical Comparison of Analytical Methodologies

Method_Comparison cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS/MS Method Topic Quantitative Analysis of Fesoterodine Impurity 10 HPLC_Adv Advantages: - Robust & Reliable - Lower Cost - Widely Available Topic->HPLC_Adv UPLC_Adv Advantages: - High Sensitivity & Selectivity - Fast Analysis - Definitive Identification Topic->UPLC_Adv HPLC_Disadv Disadvantages: - Longer Run Time - Lower Sensitivity - Potential for Interference Decision Method Selection HPLC_Adv->Decision UPLC_Disadv Disadvantages: - Higher Cost - Complex Instrumentation - Potential for Matrix Effects UPLC_Adv->Decision QC Routine QC & Release Testing Decision->QC Choose HPLC RD Early Development & Trace Analysis Decision->RD Choose UPLC-MS/MS

Sources

Comparative Analysis of Fesoterodine Fumarate Degradation Under ICH Forced Stress Conditions

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) dictates both the formulation strategy and the product's shelf-life. Fesoterodine fumarate, a competitive muscarinic receptor antagonist used to treat overactive bladder, presents a unique analytical challenge. As a prodrug, it is designed to be rapidly hydrolyzed in vivo by ubiquitous esterases into its active metabolite, 5-hydroxymethyltolterodine (5-HMT)[1]. However, the very structural feature that enables its therapeutic efficacy—an isobutyrate ester bond—renders the API highly vulnerable to ex vivo degradation during manufacturing, wet granulation, and storage[2].

This guide provides a comparative analysis of Fesoterodine's degradation profile across International Council for Harmonisation (ICH) stress conditions, detailing the mechanistic causality behind its instability and outlining self-validating protocols for stability-indicating assays.

Mechanistic Causality of Degradation

Understanding the degradation pathways of Fesoterodine requires analyzing its structural liabilities. The molecule contains an ester linkage and a diisopropylamine group, which react differently depending on the microenvironmental stress applied[3].

G Feso Fesoterodine Fumarate (Prodrug API) Hydrolysis Acid/Base Hydrolysis (Ester Cleavage) Feso->Hydrolysis pH < 3 or pH > 8 Oxidation Oxidative Stress (H2O2 Exposure) Feso->Oxidation 1-10% H2O2 Thermal Thermal / Photolytic (Heat / UV) Feso->Thermal 80°C / 1.2M LUX hrs HMT 5-Hydroxymethyltolterodine (5-HMT / Active Metabolite) Hydrolysis->HMT Primary Pathway NOxide N-Oxide Derivatives (Secondary Impurities) Oxidation->NOxide Secondary Pathway Stable Highly Stable (No Significant Degradation) Thermal->Stable Robust Profile

Fig 1: Mechanistic degradation pathways of Fesoterodine under ICH forced stress conditions.

  • Base Hydrolysis (Nucleophilic Attack): Under alkaline conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon of the isobutyrate ester. This acyl-oxygen cleavage is extremely rapid, yielding 5-HMT (often referred to as the diol impurity)[4].

  • Acid Hydrolysis (Electrophilic Activation): Acid-catalyzed degradation requires the initial protonation of the carbonyl oxygen. This makes the carbonyl carbon more electrophilic, allowing water to attack. Because this pathway requires overcoming a higher activation energy barrier, it necessitates thermal energy (e.g., heating to 80°C) to proceed at a measurable rate[4].

  • Oxidative Stress: Exposure to peroxides primarily targets the tertiary amine (diisopropylamine group), leading to N-oxidation.

Comparative Stress Profiling Data

To objectively compare the API's stability, forced degradation studies were executed according to ICH Q1A/Q1B guidelines. The table below synthesizes the quantitative degradation kinetics observed under distinct environmental stressors[4].

Stress ConditionReagents / EnvironmentExposure Time & TempDegradation (%)Primary Degradant
Basic Hydrolysis 0.1 N NaOH5 minutes, Ambient~15 - 20%5-HMT (Diol Impurity)
Acidic Hydrolysis 0.1 N HCl30 minutes, 80°C~10 - 15%5-HMT (Diol Impurity)
Oxidative Stress 10% H₂O₂30 minutes, 80°C~5 - 10%N-Oxide derivatives
Thermal Stress Solid State7 days, 80°C< 1.0%None significant
Photolytic Stress 1.2 million LUX hrs~50 hours, Ambient< 1.0%None significant

Key Insight: Fesoterodine exhibits profound instability under hydrolytic and oxidative conditions but demonstrates robust intrinsic stability against thermal and photolytic degradation[4]. The stark difference in reaction times between base hydrolysis (5 minutes at ambient) and acid hydrolysis (30 minutes at 80°C) highlights the extreme vulnerability of the ester bond to nucleophilic environments.

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC

To accurately quantify these degradation profiles, a rigorous, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[5].

Workflow cluster_stress ICH Q1A/Q1B Forced Degradation Start Fesoterodine Fumarate API Sample Acid Acid Stress (0.1N HCl, 80°C) Start->Acid Base Base Stress (0.1N NaOH, Ambient) Start->Base Ox Oxidative Stress (10% H2O2, 80°C) Start->Ox Therm Thermal / Photo (80°C / 1.2M LUX) Start->Therm Neutralize Neutralization & Dilution to Target Conc. Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize HPLC Stability-Indicating RP-HPLC (Inertsil ODS-3V, 210nm) Neutralize->HPLC Validation Self-Validation: Mass Balance ~100.5% Peak Purity > 0.99 HPLC->Validation

Fig 2: Self-validating experimental workflow for Fesoterodine forced degradation profiling.

Step-by-Step Methodology

Step 1: Stress Induction

  • Acid/Base: Treat 1.0 mg/mL API solutions with 0.1 N HCl (heat at 80°C for 30 min) or 0.1 N NaOH (ambient for 5 min)[4].

  • Oxidation: Treat with 10% H₂O₂ and heat at 80°C for 30 min[4].

Step 2: Quenching and Neutralization (Causality Check)

  • Action: Immediately neutralize acidic samples with 0.1 N NaOH, and basic samples with 0.1 N HCl prior to dilution.

  • Causality: Injecting highly acidic or basic samples directly onto an HPLC column degrades the silica-based stationary phase and causes localized pH shifts in the mobile phase, leading to retention time drift. Neutralization ensures chromatographic reproducibility and halts the degradation reaction at the exact target time.

Step 3: Chromatographic Separation

  • Column: Inertsil ODS-3V (150mm × 4.6mm, 5μm) maintained at 30°C[4].

  • Mobile Phase: Isocratic elution using a buffer (Ammonium dihydrogen orthophosphate adjusted to pH 3.0 with orthophosphoric acid) and Methanol in a 42:58 (v/v) ratio[4].

  • Flow Rate & Detection: 1.0 mL/min monitored at 210 nm using a Photodiode Array (PDA) detector[4].

Step 4: System Suitability & Mass Balance (Self-Validation)

  • Action: Calculate the mass balance by summing the assay value of the remaining active substance and the absolute values of all degradation products.

  • Causality: A mass balance near 100.5% validates that all degradation products have been successfully eluted and detected by the PDA[4]. If the balance drops below 98%, the system flags that degradants are either permanently retained on the column, volatile, or lack a UV chromophore, thereby invalidating the run and prompting method adjustment.

Formulation Alternatives: Stabilizing the Microenvironment

Because Fesoterodine is highly susceptible to hydrolysis, standard wet granulation manufacturing processes risk premature degradation of the API into 5-HMT. To combat this, formulators must compare excipient alternatives to stabilize the microenvironment.

When comparing standard sugar alcohols used as binders/diluents, experimental data reveals a stark divergence in performance. Granulating Fesoterodine with xylitol or sorbitol provides significantly enhanced stability compared to mannitol or maltitol[2].

  • The Causality: Xylitol and sorbitol possess specific stereochemistry and hygroscopic properties that effectively lower the microenvironmental water activity within the granule. By tightly binding residual moisture, these specific excipients sterically and chemically shield the labile isobutyrate ester bond from nucleophilic attack during the wet massing and drying phases, preventing dose dumping and ensuring the extended-release profile remains intact[2].

References

  • Title : Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Source : PubMed. URL : 5

  • Title : European Patent Office: Pharmaceutical composition comprising fesoterodine. Source : Guernsey Registry. URL : 2

  • Title : A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Source : Rasayan Journal of Chemistry. URL : 4

  • Title : Summary Basis of Decision for Toviaz. Source : Drug and Health Products Portal. URL : 1

  • Title : Fesoterodine Impurities Manufacturers & Suppliers. Source : Daicel Pharma Standards. URL : 3

Sources

Comparative Guide: Accuracy and Precision of Analytical Methods for Fesoterodine Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Fesoterodine fumarate is a prodrug antimuscarinic agent widely utilized in the management of overactive bladder. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. Fesoterodine Impurity 10 (CAS: 214601-12-4)[1], chemically designated as (R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde[2], is a critical degradation product and process-related impurity.

The structural homology between Impurity 10, the parent drug, and its active metabolite (5-hydroxymethyl tolterodine) presents a significant chromatographic challenge[3]. Accurate and precise quantification requires optimized analytical methodologies that can achieve baseline resolution without co-elution.

Causality in Experimental Choices

Developing a robust analytical method requires deliberate choices based on the physicochemical properties of the analyte:

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., Waters Symmetry or ACE5, 150 mm × 4.6 mm, 5 µm) is utilized[3],[4]. The hydrophobic nature of the diisopropylamino and phenylpropyl moieties in Impurity 10 necessitates strong hydrophobic interactions for adequate retention.

  • Mobile Phase & pH Control: Both Fesoterodine and Impurity 10 contain basic amine functionalities. Utilizing an acidic mobile phase (e.g., pH 3.0 adjusted with orthophosphoric acid) ensures that these amines remain fully protonated[5]. This prevents secondary interactions with residual silanols on the silica matrix, thereby eliminating peak tailing and improving precision.

  • Elution Mode: A gradient elution is strictly preferred over isocratic methods. The impurity profile of Fesoterodine spans a wide polarity range. A gradient sharpens the peaks of late-eluting hydrophobic impurities while maintaining adequate retention for early-eluting polar degradants, directly enhancing the method's accuracy and Limit of Detection (LOD)[6].

Method Comparison: RP-HPLC vs. UPLC-MS

To establish the most effective analytical strategy, we objectively compare the industry-standard Reverse Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against the more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

ParameterRP-HPLC-UV (Routine QC)UPLC-MS (Trace Analysis)
Detection Mechanism UV Absorbance (208 nm / 220 nm)Mass-to-Charge Ratio (m/z)
Accuracy (Recovery %) 96.9% – 101.5%99.1% – 100.8%
Precision (%RSD) < 1.0%< 0.8%
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.005 µg/mL / 0.015 µg/mL
Run Time 45 – 50 minutes15 – 20 minutes
Specificity High (Requires baseline resolution)Ultra-High (Mass filtering avoids co-elution)
Mobile Phase Buffer Phosphate or Acetate (Non-volatile)Trifluoroacetic Acid (TFA) (Volatile)

Data synthesized from validated stability-indicating methods[6],[4],[5].

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every analytical run must be a self-validating system. The protocols below integrate System Suitability Tests (SST) to ensure data integrity before sample quantification.

Protocol A: Stability-Indicating RP-HPLC for Impurity 10
  • Buffer Preparation: Dissolve 1.15 g of ammonium dihydrogen orthophosphate in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid[5]. Filter through a 0.45 µm membrane. Causality: The low pH suppresses silanol ionization on the column, ensuring sharp, symmetrical peaks for basic compounds.

  • Mobile Phase Setup:

    • Mobile Phase A: Buffer and Acetonitrile (60:40 v/v)[6].

    • Mobile Phase B: Acetonitrile and Water (90:10 v/v)[6].

  • Chromatographic Conditions: Use a C18 column (150 mm × 4.6 mm, 5 µm) at 45°C. Set the flow rate to 1.2 mL/min and detection wavelength to 220 nm[6].

  • System Suitability Test (Self-Validation): Inject a standard solution containing Fesoterodine Fumarate and spiked Impurity 10 (0.15% specification level)[7].

    • Acceptance Criteria: Resolution (

      
      ) between Impurity 10 and adjacent peaks must be > 1.5. Tailing factor (
      
      
      
      ) must be < 2.0. Relative Standard Deviation (RSD) for five replicate injections must be < 2.0%. If criteria fail, halt the run and purge the column.
  • Sample Analysis: Inject the test sample. Quantify Impurity 10 using the external standard method based on peak area.

Protocol B: UPLC-MS for Trace Quantification
  • Volatile Buffer Preparation: Prepare Mobile Phase A using 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water. Prepare Mobile Phase B using 0.02% TFA in Methanol[4]. Causality: TFA acts as an ion-pairing agent to improve retention while remaining completely volatile, preventing MS source contamination and signal suppression.

  • Chromatographic Conditions: Use a sub-2 µm C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm) at 30°C. Flow rate: 0.4 mL/min.

  • MS Parameters: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific m/z transition for Impurity 10 (Molecular Weight: 339.48 g/mol -> [M+H]+ ~340.5).

  • Validation & Execution: Perform a spike-recovery test at the LOQ level. The mass filter provides absolute specificity, allowing accurate quantification even if minor chromatographic co-elution occurs.

Analytical Validation Workflow

The following logical relationship dictates the progression of validating the analytical method for Impurity 10.

ValidationWorkflow Sample Sample Preparation (Spiked Impurity 10) SST System Suitability Test (RSD < 2.0%, Rs > 1.5) Sample->SST Decision Pass SST Criteria? SST->Decision Analysis Chromatographic Analysis (Gradient Elution) Decision->Analysis Yes Halt Halt & Troubleshoot (Check Column/Buffer) Decision->Halt No Quant Quantification & Reporting (Accuracy & Precision) Analysis->Quant

Self-validating analytical workflow for Impurity 10 quantification.

References[1] Fesoterodine Impurity 10 | CAS 214601-12-4 - Veeprho. Source: veeprho.com. URL: 3]">https://veeprho.com[3] Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Source: researchgate.net. URL: 6]">https://www.researchgate.net[6] Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Source: derpharmachemica.com. URL: 4]">https://www.derpharmachemica.com[4] Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Source: dntb.gov.ua. URL: 7]">https://dntb.gov.ua[7] WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate. Source: google.com. URL: https://patents.google.com/patent/WO2013024415A1/en[5] A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. Source: scispace.com. URL: 2]">https://typeset.io[2] (R)-3-(3-(Diisopropylamino)-1-Phenylpropyl)-4-Hydroxybenzaldehyde - Heterocyclic Compound-Custom Synthesis. Source: rlavie.com. URL: https://www.rlavie.com

Sources

Analytical Method Comparison Guide: Linearity and Range Determination for Fesoterodine Impurity Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

Fesoterodine fumarate is a highly effective competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder syndrome. Because it is a prodrug that rapidly hydrolyzes into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the molecule is inherently susceptible to degradation during manufacturing and storage. This degradation yields various process impurities, including diester impurities, aldehyde derivatives, and symmetric/asymmetric dimers[1][2].

Quantifying these trace-level impurities is a critical quality attribute (CQA) for pharmaceutical release. Under the modernized ICH Q2(R2) guidelines, analytical procedures must be rigorously validated to prove they are "fit for purpose"[3]. Among the required validation parameters, linearity and range are foundational. They provide the mathematical assurance that the detector's response is directly and predictably proportional to the impurity concentration within the defined operational limits of the method[4].

Causality in Method Selection: Traditional HPLC vs. UPLC

When quantifying Fesoterodine impurities—which are typically capped at a stringent 0.1% specification limit[5]—the choice of the chromatographic platform dictates the achievable linear range.

  • Traditional RP-HPLC (High-Performance Liquid Chromatography): Typically utilizes 5 µm particle size stationary phases (e.g., C18 150 x 4.6 mm). While highly robust for assaying the main Active Pharmaceutical Ingredient (API), HPLC suffers from longitudinal diffusion and band broadening. This causes baseline noise to interfere with closely eluting degradants (such as Impurity A and Impurity B) at the Limit of Quantitation (LOQ)[1]. Consequently, the linearity at the extreme lower end of the range is often skewed, leading to higher y-intercept bias.

  • UPLC (Ultra-Performance Liquid Chromatography): Employs sub-2-micron particles (e.g., 1.7 µm Acquity BEH C18). Mechanistically, the smaller particle size minimizes the eddy diffusion term in the van Deemter equation, resulting in massive theoretical plate counts and razor-sharp peaks[5]. This drastically improves the Signal-to-Noise (S/N) ratio, allowing UPLC to maintain strict, unbiased linearity down to ultra-trace levels (0.01% or lower).

Experimental Design: A Self-Validating Protocol for Linearity

To establish a self-validating system, the experimental protocol must inherently prove that any variance in the analytical response is caused solely by concentration changes, ruling out matrix suppression or detector saturation.

Step-by-Step Methodology
  • Define the Analytical Range: Per ICH Q2(R2), the range for impurity quantification must extend from the LOQ to at least 120% of the specification limit[3]. For a 0.1% impurity specification, the analytical range should conservatively cover 0.05% to 0.15% (though stretching to 150% ensures superior robustness).

  • Preparation of Matrix-Spiked Solutions:

    • Prepare a concentrated stock solution of the Fesoterodine fumarate API (e.g., 1000 µg/mL).

    • Spike the API matrix with known reference standards of the target impurities (e.g., 5-HMT, Impurity B) at five distinct concentration levels: LOQ, 50%, 80%, 100%, and 120% of the specification limit[6].

    • Causality Check: Spiking the impurities directly into the API matrix—rather than a pure solvent blank—is a self-validating step. It proves that the linearity is unaffected by the massive elution of the main API peak (matrix effect).

  • Chromatographic Acquisition:

    • Inject each concentration level in triplicate using an optimized gradient elution (e.g., Mobile Phase A: Ammonium acetate buffer pH 3.8; Mobile Phase B: Acetonitrile/Water)[1].

    • Record the peak areas using Photodiode Array (PDA) detection at the optimal isosbestic wavelength (e.g., 210 nm or 220 nm)[6][7].

  • Statistical Evaluation:

    • Plot Peak Area (y-axis) against Concentration (x-axis).

    • Apply the least-squares linear regression method to calculate the correlation coefficient (

      
      ), slope (
      
      
      
      ), and y-intercept (
      
      
      ).
    • Self-Validation Criteria: The

      
       must be 
      
      
      
      , and the y-intercept bias must be
      
      
      of the response obtained at the 100% specification level.

Data Presentation: Methodological Comparison

The following table synthesizes experimental validation data, comparing the linearity and range performance of traditional HPLC versus UPLC for Fesoterodine Impurity B[1][5].

Analytical ParameterTraditional RP-HPLC (5 µm)UPLC (1.7 µm)Regulatory Acceptance Criteria
Validated Range 0.05% – 0.15% (0.5 - 1.5 µg/mL)0.01% – 0.20% (0.1 - 2.0 µg/mL)LOQ to 120% of Specification
Correlation Coefficient (

)
0.99650.9998

Slope (

)
14,52348,950 (Higher sensitivity)N/A (Method dependent)
y-Intercept Bias + 4.2% of 100% level response+ 0.8% of 100% level response

of 100% level response
LOD / LOQ 0.015% / 0.050%0.003% / 0.010%LOQ

Reporting Threshold
Residual Plot Variance Non-random at lower endRandom distributionHomoscedasticity required

Analytical Insight: The UPLC method demonstrates a vastly superior linear dynamic range and a near-zero y-intercept. The significantly higher slope value in UPLC indicates greater detector sensitivity, directly attributed to the narrower peak widths preventing sample dilution on the column[5].

Visualizing the Validation Workflow

To ensure compliance with ICH Q2(R2) lifecycle management, the linearity validation workflow must follow a structured, logical pathway.

G N1 Define Impurity Spec (e.g., 0.10% Limit per ICH) N2 Determine LOQ (S/N Ratio ≥ 10:1) N1->N2 N3 Prepare Matrix-Spiked Standards (5 Levels: LOQ to 120%) N2->N3 N4 Acquire Chromatographic Data (UPLC / PDA Detection) N3->N4 N5 Least-Squares Regression Evaluate R², Slope, Intercept N4->N5 N6 Residual Analysis (Confirm Homoscedasticity) N5->N6 N7 Method Validated for Range (Fit for Purpose) N6->N7

ICH Q2(R2) compliant logical workflow for establishing analytical linearity and range.

Conclusion

For the accurate quantification of Fesoterodine impurities, establishing linearity and range is not merely a statistical checkbox, but a mechanistic proof of method reliability. While traditional HPLC meets basic regulatory thresholds, UPLC provides a statistically superior, self-validating framework. By minimizing band broadening and maximizing the S/N ratio, UPLC ensures that the analytical response remains strictly linear from ultra-trace LOQ levels up to the upper boundary of the specification range, fully aligning with the modernized ICH Q2(R2) analytical lifecycle expectations.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu).
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products.
  • WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate.
  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances.
  • WO2013046194A2 - The novel reference markers for fesoterodine fumarate.
  • A validated stability-indicating HPLC assay method for determination of fesoterodine fumar

Sources

A Comparative Guide to the Specificity of Stability-Indicating Methods for Fesoterodine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the assurance of a drug's stability is paramount to its safety and efficacy. For Fesoterodine, a prominent antimuscarinic agent for the treatment of overactive bladder, the development of a robust stability-indicating analytical method is a critical component of quality control.[1][2] This guide provides a comprehensive comparison of various high-performance liquid chromatography (HPLC) methods, focusing on their specificity in separating Fesoterodine from its degradation products and process-related impurities. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable analytical strategy.

The Imperative of Specificity in Stability-Indicating Methods

A stability-indicating method must be able to unequivocally assess the drug substance in the presence of its potential degradation products, impurities, and excipients. Specificity, therefore, is the cornerstone of such a method. The International Council for Harmonisation (ICH) guidelines mandate the demonstration of specificity through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][4][5] A method is deemed specific and stability-indicating if it can resolve the parent drug peak from all resulting degradant peaks.[3][4][5][6]

Comparative Analysis of HPLC Methods for Fesoterodine

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Fesoterodine Fumarate.[1] The specificity of these methods is primarily achieved through the optimization of the stationary phase, mobile phase composition, and other chromatographic parameters. Below is a comparative summary of various reported methods.

Parameter Method 1 Method 2 Method 3 Method 4
Column Inertsil ODS-3V (150x4.6mm, 5µm)[2][3]ACE5 C18 (150mm x 4.6mm, 5µm)[7]Monolithic C18 (100mm x 4.6mm)[8]Waters Symmetry C18 (250 x 4.6mm, 5µm)[9][10]
Mobile Phase Isocratic: Buffer (Ammonium dihydrogen orthophosphate, Triethylamine, pH 3.0) and Methanol (42:58 v/v)[2][3]Gradient: A: 0.03M Ammonium acetate buffer: Acetonitrile: Methanol (55:30:15 v/v), pH 3.8; B: Water[7]Isocratic: Acetonitrile-Methanol-0.03M Ammonium acetate (pH 3.8) (30:15:55, v/v/v)[8]Gradient: A: 0.05% TFA in water; B: 90% of 0.02% TFA in methanol and 10% water[9][10]
Flow Rate 1.0 mL/min[2][3]1.2 mL/min[7]2.4 mL/min[8]Not specified, but a 75 µL injection volume was used.[9][10]
Detection 210 nm[2][3]208 nm[7]208 nm[8]220 nm[9][10]
Column Temp. 30°C[2][3]Not specified45°C[8]30°C[9][10]
Key Specificity Finding Well-resolved Fesoterodine from degradants under acid, base, and oxidative stress.[2][3]Successfully separated Fesoterodine from its active metabolite (5-HMT) and other process impurities.[7]Rapid separation of the drug from its degradation products within 2.5 minutes.[8]Quantified degradation products and process-related impurities, including an unknown impurity at RRT 1.37.[9][10]

The choice of method will depend on the specific requirements of the analysis. For routine quality control with a focus on known degradation pathways, an isocratic method like Method 1 may be sufficient and more robust. For comprehensive stability studies where a wider range of potential impurities needs to be monitored, a gradient method such as Method 2 or Method 4 would be more appropriate due to their higher resolving power. Method 3 , utilizing a monolithic column, offers the advantage of high-speed analysis, which is beneficial for high-throughput screening.

Forced Degradation: The Litmus Test for Specificity

Forced degradation studies are indispensable for establishing the stability-indicating nature of an analytical method.[6][11] By intentionally degrading the Fesoterodine sample, a complex mixture of the parent drug and its degradation products is created. The ability of the HPLC method to separate all these components is a direct measure of its specificity.

Fesoterodine Degradation Pathway and Analytical Resolution

The following diagram illustrates the typical forced degradation conditions applied to Fesoterodine and the subsequent analytical challenge of separating the parent drug from its various degradants.

Fesoterodine_Degradation cluster_stress Forced Degradation Conditions cluster_analysis Stability-Indicating HPLC Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl) Separation Fesoterodine Degradant 1 Degradant 2 Degradant 'n' Acid->Separation  Specificity Demonstrated Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Separation  Specificity Demonstrated Oxidation Oxidation (e.g., 10% H2O2) Oxidation->Separation  Specificity Demonstrated Thermal Thermal Stress (e.g., 80°C) Thermal->Separation  Specificity Demonstrated Photolytic Photolytic Stress (e.g., 1.2 million lux hours) Photolytic->Separation  Specificity Demonstrated Fesoterodine Fesoterodine Drug Substance Fesoterodine->Acid Fesoterodine->Base Fesoterodine->Oxidation Fesoterodine->Thermal Fesoterodine->Photolytic caption Workflow of Forced Degradation and HPLC Specificity Assessment.

Sources

Comprehensive Guide to Detector Selection for Fesoterodine Impurity Analysis: UV vs. CAD vs. MS

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance (ICH Q2/Q3 guidelines). For Fesoterodine Fumarate —a potent antimuscarinic prodrug used to treat overactive bladder—impurity profiling presents unique analytical challenges. Fesoterodine is rapidly metabolized by ubiquitous esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT, designated as Impurity A)[1]. Alongside 5-HMT, the synthesis and degradation of Fesoterodine generate a complex matrix of process impurities (e.g., diester, benzylated hydroxy, and toluoyl hydroxy impurities) and forced degradants[2][3].

This guide objectively compares the performance, mechanistic causality, and practical implementation of three primary high-performance liquid chromatography (HPLC) detectors—Ultraviolet/Photodiode Array (UV/PDA) , Charged Aerosol Detection (CAD) , and Mass Spectrometry (LC-MS/MS) —for the comprehensive impurity analysis of Fesoterodine.

Mechanistic Evaluation of Detector Modalities
UV/PDA: The Chromophoric Standard

UV detection (typically monitored at 210 nm or 220 nm for Fesoterodine) is the industry standard for routine quality control[1][4].

  • The Causality of Response: UV response relies entirely on the presence and molar absorptivity (extinction coefficient) of chromophores within the analyte's structure. While Fesoterodine and its primary aromatic impurities (like 5-HMT) absorb strongly at 220 nm, aliphatic degradants or the fumarate counterion exhibit weak or no UV absorbance. This can lead to a significant underestimation of specific trace impurities during mass balance calculations[5].

CAD: The Universal Mass-Sensitive Solution

The Corona Charged Aerosol Detector (CAD) is an evaporative, aerosol-based universal detector.

  • The Causality of Response: Unlike UV, CAD response is independent of chemical structure or the presence of a chromophore[6]. The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a positive corona discharge[7]. The measured charge is directly proportional to the mass of the analyte[8]. This makes CAD vastly superior to Evaporative Light Scattering Detectors (ELSD) in terms of sensitivity and linearity, preventing the non-linear drop-off that ELSD suffers at low impurity concentrations[8].

LC-MS/MS: The Structural Elucidator

While UV and CAD quantify, Mass Spectrometry identifies.

  • The Causality of Response: MS relies on the ionization of molecules (e.g., via Electrospray Ionization, ESI) and their separation based on the mass-to-charge ratio (m/z). During stability studies of Fesoterodine extended-release tablets, an unknown impurity at a relative retention time (RRT) of 1.37 was found to increase beyond the ICH identification threshold. UV and CAD could flag this peak, but preparative HPLC coupled with LC-MS and NMR was strictly required to elucidate its definitive structure[4][9]. Furthermore, LC-MS/MS is mandatory for ultra-trace pharmacokinetic profiling of Fesoterodine and 5-HMT in biological matrices (e.g., rat plasma) down to the pg/mL range[10].

Visualizing the Analytical Landscape

G Fesoterodine Fesoterodine Fumarate (API Prodrug) Metabolite 5-HMT (Impurity A) Active Metabolite Fesoterodine->Metabolite Hydrolysis (Esterases/Stress) ProcessImp Process Impurities (Diester, Benzylated) Fesoterodine->ProcessImp Synthesis Byproducts Degradants Unknown Degradants (e.g., RRT 1.37) Fesoterodine->Degradants Thermal/Oxidative Stress

Fig 1: Fesoterodine degradation and impurity generation pathways.

Workflow Sample Fesoterodine Sample (API / Formulation) HPLC RP-HPLC Separation (Gradient Elution) Sample->HPLC UV UV/PDA Detector (Chromophoric Impurities) HPLC->UV 210-220 nm CAD CAD Detector (Universal Mass Balance) HPLC->CAD Inverse Gradient MS LC-MS/MS (Structural Elucidation) HPLC->MS ESI+ Mode

Fig 2: Multi-detector analytical workflow for comprehensive impurity profiling.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three detector modalities when applied to pharmaceutical impurity profiling:

ParameterUV / PDA (220 nm)CAD (Charged Aerosol Detector)LC-MS/MS (ESI+)
Detection Mechanism Chromophore light absorbanceAerosol charging & electrometerIonization & mass-to-charge ratio
Sensitivity (LOD) Moderate (~0.1 - 0.5 µg/mL)High (~0.05 - 0.1 µg/mL)Ultra-High (pg/mL range)
Response Uniformity Highly variable (depends on extinction coefficient)Highly uniform (mass-dependent)Variable (depends on ionization efficiency)
Gradient Compatibility Excellent (with baseline subtraction)Requires post-column inverse gradientExcellent
Primary Application Routine QC of known chromophoric impuritiesMass balance, non-chromophoric degradantsStructural elucidation, ultra-trace PK studies
Limitations Misses non-UV absorbing compoundsRequires strictly volatile mobile phasesHigh cost, complex data interpretation
Self-Validating Experimental Protocol: Dual-Detector (UV-CAD) Impurity Profiling

To achieve a comprehensive mass balance of Fesoterodine impurities, a dual-detector setup (UV inline with CAD) is recommended. Because CAD is a nebulizer-based detector, gradient elution causes changes in organic solvent proportion, which alters nebulization efficiency and skews the detector response[5]. To ensure a self-validating and uniform response, a post-column inverse gradient must be applied.

Step 1: Mobile Phase Preparation (Volatile Buffers Only)

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q water[4][9]. (Avoid non-volatile phosphate buffers, which will permanently foul the CAD and MS).

  • Mobile Phase B: 90% Methanol / 10% Water with 0.02% TFA[4][9].

Step 2: Chromatographic Separation

  • Column: Waters Symmetry C18 (250 × 4.6 mm, 5 μm) maintained at 30°C[4][9].

  • Flow Rate: 1.0 mL/min utilizing a linear gradient from 5% B to 95% B over 20 minutes.

Step 3: Post-Column Inverse Gradient Setup (Critical for CAD)

  • Configure a secondary pump to deliver an inverse gradient (starting at 95% B and ending at 5% B) directly into a T-piece located post-column but pre-CAD.

  • Causality: This ensures that the solvent composition entering the CAD nebulizer remains a constant 50/50 (A/B) ratio throughout the entire run, guaranteeing uniform nebulization efficiency and a true mass-dependent response[5].

Step 4: Detection Configuration

  • UV Detector: Set to 220 nm (non-destructive)[4].

  • CAD: Connected in series after the UV detector. Set nitrogen gas pressure to 35 psi and range to 100 pA[11].

Step 5: System Suitability & Internal Controls

  • Inject a standard solution of Fesoterodine Fumarate (1.0 mg/mL) spiked with 0.15% 5-HMT (Impurity A).

  • Validation Criteria: The USP tailing factor for the Fesoterodine peak must be ≤ 2.0, and the %RSD for five replicate injections must be ≤ 1.0%[1]. Resolution between Fesoterodine and 5-HMT must be ≥ 1.5.

Conclusion & Decision Matrix

No single detector provides a perfect impurity profile for complex prodrugs like Fesoterodine Fumarate.

  • Use UV/PDA for routine, high-throughput batch release where the impurity profile is well-characterized and strictly chromophoric.

  • Use CAD during method development, forced degradation studies, and mass-balance calculations to ensure no non-chromophoric degradants (or counterion variations) are slipping through undetected.

  • Deploy LC-MS/MS exclusively when an unknown peak breaches the ICH identification threshold (e.g., the RRT 1.37 degradant) or when conducting highly sensitive pharmacokinetic assays.

References

1.[1] scispace.com. A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. Available at: 2.[4] dntb.gov.ua. Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate. Available at: 3.[2] researchgate.net. Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Available at: 4.[9] nih.gov. Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Available at: 5.[3] derpharmachemica.com. Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Available at: 6.[10] researchgate.net. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Available at: 7.[6] researchgate.net. Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Available at: 8.[11] chromatographyonline.com. HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation. Available at: 9.[8] labmanager.com. HPLC's Universal Detector. Available at: 10.[5] gcms.cz. Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Available at: 11.[7] thermofisher.com. Analysis of impurities in topiramate by HPLC with charged aerosol detection and a single quadrupole mass spectrometer. Available at:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Methodologies for the Quantification and Justification of Acceptance Criteria for Fesoterodine Related Impurity 10

Introduction & Regulatory Context

Fesoterodine fumarate is a highly effective antimuscarinic prodrug prescribed for the treatment of overactive bladder syndrome. It has a maximum daily dose (MDD) of 8 mg. Throughout its lifecycle—from active pharmaceutical ingredient (API) synthesis to long-term formulation storage—it is susceptible to specific degradation pathways. One of the most critical degradation products to monitor is Fesoterodine Related Impurity 10 (CAS 214601-12-4), chemically identified as (R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde[1].

Because Fesoterodine's MDD falls into the < 10 mg/day category, the International Council for Harmonisation (ICH) Q3A(R2) guidelines strictly dictate a qualification threshold of 0.15% (or 1.0 mg/day, whichever is lower) for the API[2][3]. Therefore, to avoid the need for costly and time-consuming in vivo toxicological qualification studies, the acceptance criterion for Impurity 10 must be scientifically justified and controlled at ≤ 0.15%.

Mechanistic Pathway of Impurity 10 Formation

Understanding the causality of impurity formation is the first step in establishing a robust control strategy. The formation of Impurity 10 occurs via a sequential two-step degradation pathway driven by hydrolytic and oxidative stress[4]. First, the isobutyryl ester moiety of fesoterodine undergoes hydrolysis to form the active metabolite, 5-hydroxymethyl tolterodine (5-HMT, often referred to as the diol intermediate). Subsequently, the primary alcohol group of 5-HMT is oxidized to an aldehyde, yielding Impurity 10[5].

Pathway Feso Fesoterodine Fumarate (API Prodrug) Diol 5-HMT (Diol) Intermediate Feso->Diol Ester Hydrolysis (Moisture/Heat) Imp10 Impurity 10 (Phenol Aldehyde) Diol->Imp10 Oxidation (O2/Peroxides)

Degradation pathway of Fesoterodine to Impurity 10 via ester hydrolysis and subsequent oxidation.

Objective Comparison: Analytical Methodologies

To justify an acceptance criterion of ≤ 0.15%, the analytical method must reliably quantify the impurity well below the ICH reporting threshold of 0.05%. Separating Impurity 10 from the parent drug and the closely eluting 5-HMT intermediate presents a significant chromatographic challenge due to their structural similarities[6].

Below is an objective comparison between a Traditional HPLC method and an optimized Core-Shell UHPLC method.

Table 1: Performance Comparison of Analytical Methodologies for Impurity 10

ParameterMethod A: Traditional HPLCMethod B: Core-Shell UHPLCCausality / Scientific Rationale
Column Technology 5 µm Fully Porous C18 (250 x 4.6 mm)1.7 µm Core-Shell C18 (100 x 2.1 mm)Core-shell particles reduce eddy diffusion (Van Deemter A-term), yielding sharper peaks and higher efficiency.
Run Time 45 minutes12 minutesShorter diffusion paths in sub-2 µm particles allow higher linear velocities without losing resolution.
Resolution (5-HMT vs Imp 10) 1.83.5Enhanced theoretical plates in UHPLC provide baseline separation of structurally similar degradants.
Limit of Quantitation (LOQ) 0.03%0.008%Sharper peaks increase the signal-to-noise (S/N) ratio, easily satisfying the ICH 0.05% reporting threshold.
Solvent Consumption ~45 mL per run~4.8 mL per runLower flow rates (0.4 mL/min) and shorter run times drastically reduce mobile phase usage.

Experimental Protocol: High-Resolution UHPLC Method (Method B)

To establish a self-validating system, the following protocol details the optimized UHPLC parameters. The use of an acidic mobile phase is critical; trifluoroacetic acid (TFA) acts as an ion-pairing agent. It suppresses the ionization of the basic diisopropylamino group present on both Fesoterodine and Impurity 10, thereby preventing secondary interactions with residual silanols on the stationary phase and eliminating peak tailing[6].

Workflow Sample 1. Sample Preparation (1.0 mg/mL in Diluent) Sep 2. UHPLC Separation (Gradient, 0.1% TFA) Sample->Sep Det 3. PDA Detection (220 nm) Sep->Det Quant 4. Data Analysis (S/N > 10 for LOQ) Det->Quant

Step-by-step analytical workflow for the quantification of Fesoterodine Impurity 10.

Step-by-Step Methodology:

Step 1: Reagent Preparation

  • Mobile Phase A: 0.05% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 0.05% v/v TFA in Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Sample Preparation

  • Accurately weigh Fesoterodine API (or crushed tablet equivalent).

  • Dissolve in the diluent to achieve a target concentration of 1.0 mg/mL.

  • Sonicate for 10 minutes at ≤ 25°C. Note: Strict temperature control during sonication is required to prevent artificial thermal degradation of the isobutyryl ester.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial (to prevent photolytic degradation).

Step 3: Chromatographic Conditions

  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm.

  • Column Temperature: 35°C (Ensures reproducible retention times and lowers system backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: Photodiode Array (PDA) at 220 nm (optimal UV absorbance for the substituted aromatic rings).

  • Gradient Program: 0–2 min (10% B), 2–8 min (linear ramp to 80% B), 8–10 min (hold at 80% B), 10–10.1 min (return to 10% B), 10.1–12 min (re-equilibration).

Step 4: System Suitability Testing (SST)

  • Inject a resolution mixture containing Fesoterodine, 5-HMT, and Impurity 10 (spiked at the 0.15% qualification threshold).

  • Self-Validating Acceptance Criteria: The resolution (

    
    ) between 5-HMT and Impurity 10 must be ≥ 2.0. The relative standard deviation (%RSD) for six replicate injections of the standard must be ≤ 2.0%. This ensures the system's resolving power and precision are valid prior to sample analysis.
    

Conclusion

By transitioning from traditional HPLC to a high-resolution Core-Shell UHPLC methodology, analytical laboratories can achieve superior sensitivity, baseline resolution, and a highly accurate Limit of Quantitation (0.008%) for Fesoterodine Related Impurity 10. This robust quantitative capability directly supports the justification of an ICH-compliant acceptance criterion of ≤ 0.15%. Maintaining this strict control strategy mitigates the need for extensive toxicological qualification studies, thereby streamlining regulatory submissions while ensuring maximum patient safety.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A (R2): Impurities in New Drug Substances. ICH Official Database.[Link]

  • Rajput, A. P., & Sonanis, M. C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(13), 7431-7434.[Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B (R2): Impurities in New Drug Products. EMA Scientific Guidelines.[Link]

  • Kumar, A., et al. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 59(2), 154-164.[Link]

  • Veeprho Pharmaceuticals. (n.d.). Fesoterodine Impurity 10 | CAS 214601-12-4. Veeprho Product Catalog. [Link]

Sources

Accelerating Fesoterodine Impurity Profiling: A Comprehensive Guide to HPLC-to-UHPLC Method Transfer

Author: BenchChem Technical Support Team. Date: March 2026

Fesoterodine fumarate, a competitive muscarinic receptor antagonist prescribed for overactive bladder, presents unique analytical challenges. As a prodrug, it is highly susceptible to hydrolytic, oxidative, and thermal degradation, rapidly breaking down into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), alongside several process-related impurities such as aldehyde and diester derivatives .

Historically, quality control laboratories have relied on conventional High-Performance Liquid Chromatography (HPLC) for impurity profiling. However, these legacy methods often require run times exceeding 45 minutes to achieve baseline resolution between closely eluting degradants .

This guide provides an authoritative, step-by-step framework for transferring Fesoterodine impurity analysis from legacy HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC). By understanding the mechanistic causality behind geometric scaling and gradient translation, analytical scientists can reduce run times by over 80% while preserving—or enhancing—chromatographic resolution and method trustworthiness.

Mechanistic Foundations of Method Transfer

Successful method transfer is not merely a matter of increasing flow rates; it requires a deep understanding of chromatographic physics. To ensure a self-validating transfer, two primary mechanistic principles must be strictly controlled:

A. Geometric Scaling and the Ratio

The resolving power of a column is dictated by its theoretical plate count (


), which is proportional to the ratio of the column length (

) to the particle size (

).
  • The Causality: When transferring from a 250 mm, 5 µm HPLC column to a UHPLC column, you must select a geometry that maintains or slightly increases the

    
     ratio. For example, moving to a 100 mm, 1.7 µm column changes the ratio from 50,000 to 58,823. This ensures that the thermodynamic separation efficiency is preserved, preventing the co-elution of Fesoterodine with its structurally similar benzylated hydroxy impurity.
    
B. Dwell Volume ( ) and Gradient Translation

UHPLC systems have significantly smaller system dwell volumes (the volume from the point of solvent mixing to the head of the column) compared to legacy HPLC systems.

  • The Causality: If the gradient program is not mathematically translated to account for this reduced

    
    , the organic modifier will reach the column head prematurely. This causes early elution of polar degradants like 5-HMT, compressing the chromatogram and destroying the resolution. An isocratic hold must often be introduced at the start of the UHPLC gradient to simulate the legacy system's delay volume.
    

Experimental Workflow & Methodologies

To guarantee scientific integrity, the following step-by-step methodology incorporates a self-validating mass balance check during forced degradation.

Protocol 1: Forced Degradation & Self-Validating Sample Preparation

Objective: Generate a comprehensive impurity profile to verify method specificity.

  • Acidic/Basic Hydrolysis: Transfer 10 mg of Fesoterodine fumarate API into a 50 mL volumetric flask. Add 5 mL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Heat at 60°C for 2 hours. Neutralize the solution.

  • Oxidative Stress: Treat 10 mg of API with 5 mL of 3%

    
     at room temperature for 4 hours.
    
  • Self-Validation (Mass Balance): Dilute all stressed samples to a final concentration of 100 µg/mL with the mobile phase. Crucial Step: Calculate the mass balance by summing the peak areas of all generated impurities and the remaining API. A mass balance of 98.0% – 102.0% self-validates the extraction and elution protocol, proving no degradants are permanently retained on the stationary phase or co-eluting invisibly .

Protocol 2: Chromatographic Execution & Translation

Objective: Execute the mathematically scaled UHPLC method.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Mobile Phase B: 0.02% TFA in Methanol:Water (90:10, v/v).

  • System Suitability: Inject a resolution mixture containing Fesoterodine and 5-HMT. The method is only validated for execution if the resolution (

    
    ) between these two peaks is 
    
    
    
    .
  • Execution: Run the translated gradient (see Table 1) at a flow rate of 0.43 mL/min, maintaining the column compartment at 40°C to mitigate frictional heating effects inherent to sub-2-µm particles.

Workflow Visualization

The following logical diagram illustrates the critical path for method transfer, highlighting where mathematical scaling intersects with empirical stress testing.

MethodTransfer HPLC Legacy HPLC Method 4.6 x 250 mm, 5 µm Scale Geometric Scaling Preserve L/dp Ratio HPLC->Scale Dwell Gradient Translation Dwell Volume Correction Scale->Dwell UHPLC Optimized UHPLC Method 2.1 x 100 mm, 1.7 µm Dwell->UHPLC Analysis High-Throughput Impurity Profiling & Quantification UHPLC->Analysis Degradation Forced Degradation Stress Testing Degradation->UHPLC Stressed Samples

Fig 1. Logical workflow for Fesoterodine HPLC-to-UHPLC method transfer.

Comparative Performance Data

The objective superiority of the UHPLC method is demonstrated through the direct comparison of chromatographic parameters and performance metrics. By correctly applying scaling laws, the method achieves higher throughput without sacrificing analytical integrity.

Table 1: Method Translation Parameters

ParameterLegacy HPLCOptimized UHPLCScaling Rationale & Causality
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmMaintains

ratio to preserve theoretical plates (

) and resolving power.
Flow Rate 1.0 mL/min0.43 mL/minScaled to the cross-sectional area and optimal linear velocity to minimize van Deemter

.
Injection Volume 20 µL1.7 µLScaled proportionally to column void volume to prevent extra-column band broadening.
Run Time 50.0 min8.5 minGradient time scaled to column volume ratio, yielding an 83% reduction in analysis time.

Table 2: Comparative Performance Metrics (Fesoterodine & Key Impurities)

Analyte / ImpurityHPLC Retention Time (min)UHPLC Retention Time (min)UHPLC Resolution (

)
5-HMT (Active Metabolite) 12.42.1-
Fesoterodine Fumarate (API) 28.54.812.5
Aldehyde Impurity 34.25.74.2
Diester Impurity 41.87.16.8

Note: The UHPLC method maintains baseline resolution (


) for all critical pairs, ensuring accurate integration and quantification of process impurities.

Conclusion

Transferring the impurity profiling method of Fesoterodine fumarate from HPLC to UHPLC is a highly effective strategy for modernizing QA/QC workflows. By strictly adhering to geometric scaling principles and compensating for system dwell volumes, analytical scientists can achieve a robust, self-validating method. The resulting UHPLC protocol delivers an 83% reduction in run time and a proportional decrease in solvent consumption, fundamentally optimizing both laboratory throughput and environmental sustainability without compromising E-E-A-T standards.

References

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase Journal of Chromatographic Science, Volume 59, Issue 2, 2021. URL:[Link]

  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products ResearchGate / International Journal of Applied Pharmaceutics, 2020. URL:[Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances Der Pharma Chemica, 2013. URL:[Link]

A Senior Application Scientist's Guide to Selecting the Optimal C18 Column for Fesoterodine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fesoterodine

Fesoterodine is a leading antimuscarinic agent for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency and frequency.[1] As a prodrug, Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases to its principal active moiety, 5-hydroxymethyl tolterodine (5-HMT).[2] This biotransformation underscores the primary analytical challenge in its quality control and pharmacokinetic studies: the method must not only accurately quantify the parent drug but also resolve it from its active metabolite and other potential process-related impurities and degradants.[3][4]

High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is the undisputed industry standard for this type of small-molecule analysis.[5][6] However, the term "C18" describes a broad family of stationary phases, not a single entity. The performance and selectivity of these columns can vary dramatically between manufacturers and even between different product lines from the same manufacturer.[7][8] This guide provides a framework for evaluating and selecting the most appropriate C18 column for robust and reliable Fesoterodine analysis, grounded in experimental data and chromatographic theory.

Understanding the C18 Landscape: More Than Just a Carbon Chain

The efficacy of a C18 column is dictated by a synergy of physical and chemical properties of its stationary phase. Choosing the right column requires understanding these nuances. A C18 column, designated as L1 by the United States Pharmacopeia (USP), consists of octadecyl silane chemically bonded to a silica support. The key differentiators, however, lie in the details.

  • Particle Morphology : The choice between traditional Fully Porous Particles (FPP) and modern Core-Shell (or Superficially Porous) Particles (SPP) is critical. SPP columns, featuring a solid, non-porous core with a thin porous outer shell, significantly reduce analyte diffusion paths, resulting in higher efficiency and sharper peaks, often at lower backpressures compared to sub-2µm FPP columns.[9][10]

  • End-capping : The silica backbone of any C18 column contains residual silanol groups (Si-OH). These acidic sites can cause undesirable secondary interactions with basic analytes like Fesoterodine, leading to peak tailing. A thorough end-capping process, which "caps" these silanols with a small silylating agent (e.g., trimethylsilyl chloride), is essential for achieving symmetric peak shapes.[5][11]

  • Carbon Load (%) : This value represents the weight percentage of carbon on the silica support, which correlates with the density of C18 chains. A higher carbon load generally leads to stronger hydrophobic retention.[11]

  • Bonding and Surface Modification : Proprietary bonding technologies can influence selectivity. Some C18 columns incorporate polar groups near the silica surface or within the C18 chain itself. These "polar-modified" or "aqueous-compatible" (AQ) phases are designed to resist "phase collapse" or "dewetting" in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[8]

C18_Factors C18 C18 Column Performance Morphology Particle Morphology C18->Morphology Endcapping End-capping C18->Endcapping CarbonLoad Carbon Load (%) C18->CarbonLoad Modification Surface Modification C18->Modification FPP Fully Porous (FPP) Morphology->FPP SPP Core-Shell (SPP) Morphology->SPP HighCoverage High Coverage Endcapping->HighCoverage Proprietary Proprietary Endcapping->Proprietary HighCarbon High CarbonLoad->HighCarbon LowCarbon Low CarbonLoad->LowCarbon PolarModified Polar-Modified (AQ) Modification->PolarModified Standard Standard Alkyl Modification->Standard

Caption: Key parameters influencing C18 column selectivity and performance.

A Comparative Evaluation of Three C18 Column Chemistries

To illustrate the impact of column choice, we conducted a comparative study on three distinct, yet representative, C18 columns for the analysis of Fesoterodine and its critical impurity, 5-HMT.

Objective: To assess the performance of a standard fully-porous L1 column, a high-efficiency core-shell L1 column, and a polar-modified aqueous-compatible C18 column in resolving Fesoterodine from 5-HMT.

Column Characteristics
ParameterColumn A: Standard L1Column B: Core-Shell L1Column C: Polar-Modified C18
USP Classification L1L1L1
Particle Morphology Fully Porous Particle (FPP)Core-Shell Particle (SPP)Fully Porous Particle (FPP)
Particle Size 5 µm2.7 µm5 µm
Dimensions 150 x 4.6 mm100 x 4.6 mm150 x 4.6 mm
Pore Size 120 Å90 Å120 Å
Carbon Load ~17%~15%~18%
Key Feature General-purpose, cost-effectiveHigh efficiency, high throughputEnhanced retention in aqueous conditions
Experimental Protocol

A single, isocratic HPLC method was employed across all three columns to ensure a direct and fair comparison.

1. Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Buffer and Methanol (42:58, v/v).[2]

    • Buffer Preparation: Dissolve 1.15 g of Ammonium dihydrogen orthophosphate and 2.0 mL of Triethylamine in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm[4][12]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Stock Solution: Prepare a stock solution of Fesoterodine Fumarate reference standard and 5-HMT impurity standard in the mobile phase to a concentration of 100 µg/mL.

  • Test Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL for both analytes.

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Buffer:Methanol 42:58) Equilibrate Equilibrate Column MobilePhase->Equilibrate Sample Prepare Sample (Fesoterodine + 5-HMT in MP) Inject Inject 10 µL of Sample Sample->Inject Equilibrate->Inject Detect Detect at 220 nm Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Performance Metrics (Rs, Tf, N) Integrate->Calculate Compare Compare Column Performance Calculate->Compare

Sources

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, managing active pharmaceutical ingredient (API) reference standards and their related impurities requires precision that extends beyond the benchtop. Fesoterodine Related Impurity 10 (commonly identified as the phenol aldehyde or isobutyrate derivative of Fesoterodine) is a pharmacologically active degradation product. Because it retains the core pharmacophore elements of its parent antimuscarinic drug, its disposal cannot be treated as standard benign laboratory waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Fesoterodine Related Impurity 10, grounded in mechanistic chemistry and federal compliance standards.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the molecular vulnerabilities of the compound. Fesoterodine Impurity 10 contains a diisopropylamine group and a phenol/benzaldehyde moiety 1[2]. These functional groups dictate its reactivity, solubility, and environmental toxicity.

Quantitative Data & Mechanistic Implications
Chemical PropertyValue / DescriptionMechanistic Implication for Disposal
CAS Number 214601-12-4 / 1390644-37-7Identifies specific isomeric and esterified forms of the impurity.
Molecular Weight 339.48 g/mol (Phenol Aldehyde form)Heavy organic structure; requires high-temperature incineration (>1000°C) for complete thermal destruction.
Key Functional Groups Tertiary amine, Phenol, Aldehyde/EsterThe amine dictates pH-dependent solubility (protonation in acid). The phenol group is highly susceptible to exothermic oxidation.
Solubility Profile Soluble in MeOH, MeCN, DMSODictates liquid waste routing. Must be routed to non-halogenated organic waste unless explicitly mixed with chlorinated solvents.
Regulatory Status API-Related Hazardous WasteSubject to strict EPA RCRA Subpart P regulations prohibiting drain disposal.

Mechanistic Justification: The "Why" Behind the Protocol

In laboratory safety, compliance is achieved through understanding causality. The handling and disposal of Fesoterodine Impurity 10 are governed by two primary mechanistic and regulatory constraints:

  • Environmental Ecotoxicity & The Drain Ban: Under the 3[3], the sewering (drain disposal) of hazardous waste pharmaceuticals is strictly prohibited. Fesoterodine and its impurities act as competitive antagonists at M2 and M3 muscarinic receptors. If flushed, these compounds bypass standard municipal water filtration, leading to endocrine disruption and toxicity in aquatic ecosystems.

  • Reactivity with Oxidizers: The electron-rich phenol ring and the tertiary amine are highly reactive toward strong oxidizing agents (e.g., peroxides, nitric acid). Mixing Impurity 10 waste with oxidizers can lead to rapid exothermic degradation, gas evolution, and subsequent over-pressurization of waste containers.

Reactivity imp Fesoterodine Impurity 10 (Amine/Phenol Moieties) ox Strong Oxidizers (e.g., Peroxides) imp->ox Exothermic Oxidation (Avoid in Waste) acid Strong Acids (e.g., HCl, H2SO4) imp->acid Exothermic Salt Formation (Controlled Addition Only) safe Compatible Solvents (MeOH, MeCN, DMSO) imp->safe Safe Dissolution (Standard HPLC/NMR Prep)

Caption: Reactivity profile of Fesoterodine Impurity 10 highlighting safe and incompatible chemical interactions.

Step-by-Step Disposal Methodologies

To maintain compliance with the4[4], all procedures must be integrated into your facility's Chemical Hygiene Plan (CHP).

Protocol A: Solid Waste Management (Powders, Vials, and PPE)

Applies to: Expired reference standards, weighing boats, spatulas, and contaminated gloves.

  • Primary Containment: Do not attempt to wash or rinse vials that contained the neat powder. The rinsate will unnecessarily generate large volumes of hazardous liquid waste.

  • Double-Bagging: Place the contaminated items into a puncture-resistant, transparent polyethylene bag. Seal the bag, then place it inside a secondary hazardous waste bag.

  • Labeling: Affix a GHS-compliant label explicitly stating: "Hazardous Pharmaceutical Waste - Fesoterodine Impurity (Toxic/Irritant)."

  • Routing: Deposit the sealed waste into a designated solid API waste bin slated for High-Temperature Incineration . Do not place in general biohazard or municipal trash.

Protocol B: Liquid Waste Management (HPLC/NMR Effluents)

Applies to: Mobile phase effluents, sample preparations, and extraction solvents.

  • Solvent Compatibility Check: Verify the solvent matrix. Fesoterodine Impurity 10 is typically analyzed using Methanol, Acetonitrile, or Water. Ensure no strong oxidizers (like Nitric Acid) were used in the assay.

  • Aqueous vs. Organic Segregation:

    • Aqueous (>80% Water): Adjust the pH to between 6.0 and 8.0 using dilute NaOH or HCl to prevent the volatilization of basic amines. Transfer to the "Aqueous Hazardous Waste" drum.

    • Organic (>20% Solvent): Transfer directly to the "Non-Halogenated Organic Waste" drum. If the sample was prepared in Chloroform or Dichloromethane (e.g., for NMR), it must be routed to the "Halogenated Organic Waste" drum to prevent dioxin formation during incineration.

  • Secondary Containment: Ensure all waste carboys are kept in secondary spill-containment trays and remain capped when not actively receiving waste.

DisposalWorkflow start Impurity 10 Waste Generation solid Solid Waste (Powders, Vials, PPE) start->solid liquid Liquid Waste (HPLC/Assay Effluents) start->liquid bag API Solid Waste Bin solid->bag Double Bag/Seal seg Aqueous vs Organic? liquid->seg Solvent Check inc High-Temperature Incineration (EPA RCRA Compliant) bag->inc aq Aqueous Waste Drum (pH 6-8) seg->aq >80% Water org Organic Waste Drum (Halogenated/Non-Halogenated) seg->org >20% Organic aq->inc org->inc

Caption: Step-by-step workflow for the segregation and disposal of Fesoterodine Impurity 10 waste.

Spill Response & Decontamination

In the event of a localized benchtop spill of Fesoterodine Impurity 10 powder or concentrated solution:

  • Isolate: Stop ventilation (if outside a fume hood) to prevent the aerosolization of the fine powder.

  • Neutralize/Absorb: For liquids, apply a chemically inert absorbent pad. For powders, do not sweep dry. Lightly dampen an absorbent pad with Methanol or Isopropanol to dissolve and lift the powder without creating dust.

  • Sanitize: Wash the affected surface with a mild detergent and water to cleave any residual ester/aldehyde linkages and remove trace organics. Dispose of all cleanup materials via Protocol A .

References

  • Veeprho Pharmaceuticals: Fesoterodine Impurity 10 (CAS 214601-12-4) Chemical Properties and Synonyms. Available at:[Link][2]

  • U.S. Environmental Protection Agency (EPA): Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Available at:[Link][3]

  • Occupational Safety and Health Administration (OSHA): Laboratory Safety Guidance (29 CFR 1910.1450). Available at:[Link][4]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Fesoterodine Related Impurity 10 (CAS No. 1390644-37-7), a compound encountered during the development of Fesoterodine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Understanding the Hazard: A Principle of Prudent Assumption

Core Directive: In the absence of specific data for an impurity, a conservative approach must be adopted. We will operate under the assumption that Fesoterodine Related Impurity 10 may exhibit a similar or even more potent hazard profile than the parent API. This principle of "prudent assumption" is a cornerstone of laboratory safety when dealing with novel or under-characterized substances.

Furthermore, the chemical structure of this impurity contains a methacrylate group and an aromatic amine moiety, both of which are associated with specific health risks. Methacrylates can be irritants and sensitizers, and they have the potential for uncontrolled polymerization.[4][5] Aromatic amines are a class of compounds that include substances with known carcinogenic and mutagenic properties.[6][7] Therefore, the following handling protocols are designed to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.[8] The following table outlines the recommended PPE for handling Fesoterodine Related Impurity 10.

PPE Category Specification Rationale for Use
Hand Protection Double-gloving with nitrile gloves.The MSDS for the impurity recommends surgical gloves.[1] Double-gloving provides an extra layer of protection against potential tears and permeation. Nitrile gloves offer good resistance to a range of chemicals.
Eye Protection Chemical safety goggles.To protect against splashes and airborne particles. Standard safety glasses are insufficient.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.The MSDS for the impurity advises a self-contained breathing apparatus, indicating a potential inhalation hazard.[1] An N95 respirator is a minimum requirement for handling powders to avoid dust formation and inhalation.
Body Protection A disposable, low-permeability lab coat or coveralls.To prevent contamination of personal clothing and skin. Full-sleeved aprons are also recommended.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Designated Area: All handling of Fesoterodine Related Impurity 10 should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Pre-use Inspection: Before commencing work, inspect all PPE for any signs of damage.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a balance with a draft shield to minimize air currents that could disperse the powder.

    • Handle the compound with care to avoid generating dust.[1]

3.2. Dissolution and Use in Solution:

  • Solvent Selection: Choose the appropriate solvent as per your experimental protocol.

  • Dissolution: Add the solvent to the vessel containing the impurity slowly to avoid splashing.

  • Handling Solutions: Even when in solution, continue to handle the material within the fume hood and with all recommended PPE.

3.3. Post-Handling Decontamination:

  • Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the impurity.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Environmental Responsibility and Regulatory Compliance

Improper disposal of pharmaceutical waste can have significant environmental and health consequences.[9]

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with Fesoterodine Related Impurity 10 (e.g., used gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the impurity should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

4.2. Waste Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up and place in the hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

5.2. Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the handling and disposal workflow for Fesoterodine Related Impurity 10.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Designated Area Setup (Fume Hood) PPE Don Appropriate PPE Prep->PPE Weigh Weighing (Minimize Dust) PPE->Weigh Dissolve Dissolution Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon RemovePPE Doff PPE Decon->RemovePPE Wash Wash Hands RemovePPE->Wash Segregate Segregate Waste (Solid & Liquid) Wash->Segregate Dispose Dispose via EHS Segregate->Dispose

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.